molecular formula C7H4F2I2O B572164 1,2-Difluoro-3,5-diiodo-4-methoxybenzene CAS No. 1228093-55-7

1,2-Difluoro-3,5-diiodo-4-methoxybenzene

Cat. No.: B572164
CAS No.: 1228093-55-7
M. Wt: 395.914
InChI Key: VIKCZFZOGJPKJX-UHFFFAOYSA-N
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Description

1,2-Difluoro-3,5-diiodo-4-methoxybenzene, also known as this compound, is a useful research compound. Its molecular formula is C7H4F2I2O and its molecular weight is 395.914. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-difluoro-3,5-diiodo-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2I2O/c1-12-7-4(10)2-3(8)5(9)6(7)11/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKCZFZOGJPKJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1I)F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2I2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673124
Record name 1,2-Difluoro-3,5-diiodo-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228093-55-7
Record name 1,2-Difluoro-3,5-diiodo-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,2-Difluoro-3,5-diiodo-4-methoxybenzene CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,2-Difluoro-3,5-diiodo-4-methoxybenzene CAS Number: 1228093-55-7

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of this compound, a highly functionalized aromatic compound of significant interest to the chemical research and drug development communities. Its structure, featuring a methoxy-activated benzene ring flanked by fluorine and iodine atoms, presents a unique combination of properties. The fluorine substituents offer a means to enhance metabolic stability and modulate electronic properties, while the two iodine atoms serve as versatile handles for sequential and site-selective cross-coupling reactions. This document details the compound's physicochemical properties, outlines a logical synthetic strategy, explores its core applications as a versatile building block, provides a representative experimental protocol, and summarizes essential safety and handling procedures. This guide is intended to equip researchers and scientists with the foundational knowledge required to effectively utilize this potent chemical intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

Compound Identification and Physicochemical Properties

This compound is a polysubstituted aromatic compound whose utility is derived from its unique arrangement of electron-donating and electron-withdrawing groups, as well as its two reactive centers for metal-catalyzed cross-coupling.

PropertyValueSource(s)
CAS Number 1228093-55-7[1][2]
Molecular Formula C₇H₄F₂I₂O[1]
Molecular Weight 395.91 g/mol [1]
IUPAC Name This compoundN/A
Appearance Predicted to be a solid at room temperatureGeneral knowledge of similar compounds
Solubility Expected to have low solubility in water and good solubility in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate)[3]

Note: Due to the compound's specificity, some physical properties like melting and boiling points are not extensively documented in publicly available literature. These properties should be determined empirically upon handling.

Synthesis Strategy and Mechanistic Rationale

The proposed strategy involves a regioselective double iodination. The methoxy group is a powerful ortho-, para-directing group, activating the positions adjacent (ortho) and opposite (para) to it for electrophilic substitution. In 1,2-difluoro-4-methoxybenzene, the C5 position is para to the methoxy group and the C3 position is ortho. Both are activated and sterically accessible, making them prime targets for iodination.

Proposed Synthetic Workflow

Synthesis_Workflow A 1,2-Difluoro-4-methoxybenzene (Starting Material) B Electrophilic Iodination Reagents: I₂, HIO₃ (or NIS) Solvent: Acetic Acid, H₂SO₄ (cat.) A->B Reaction C This compound (Target Compound) B->C Formation D Workup & Purification (Quenching, Extraction, Chromatography) C->D Isolation

Caption: Proposed synthesis of the target compound via electrophilic iodination.

Hypothetical Synthesis Protocol

This protocol is illustrative and requires optimization in a laboratory setting.

  • Reaction Setup: To a solution of 1,2-difluoro-4-methoxybenzene (1.0 eq) in glacial acetic acid, add a catalytic amount of concentrated sulfuric acid.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (2.2 eq) portion-wise over 30 minutes. The use of NIS is often preferred for its milder conditions compared to I₂/oxidizing agent mixtures. The reaction is typically conducted at room temperature.

    • Causality: The strong acid protonates the methoxy group, further activating the ring for electrophilic attack. NIS serves as the source of the electrophilic iodine (I⁺). Two equivalents are necessary for the di-iodination.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted iodine.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Core Applications in Research & Development

The unique substitution pattern of this molecule makes it a valuable building block, particularly in medicinal chemistry and materials science.

A. Enhancing Pharmacokinetic Properties in Drug Discovery

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry.[4] Fluorine can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[4] Furthermore, its high electronegativity can modulate the pKa of nearby functional groups and improve binding affinity to target proteins. The difluoro motif in this compound offers a pre-functionalized core for the development of novel therapeutics with potentially improved pharmacokinetic profiles.[5]

B. A Scaffold for Complex Molecule Synthesis via Cross-Coupling

The two iodine atoms are the most significant feature for synthetic utility. Aryl iodides are highly reactive substrates in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Stille, Heck, and Buchwald-Hartwig aminations. The presence of two iodine atoms allows for sequential or double cross-coupling reactions, enabling the construction of complex molecular architectures from a single, versatile core. This is particularly valuable in creating libraries of compounds for high-throughput screening in drug discovery.[6]

Cross_Coupling_Utility cluster_0 This compound cluster_1 Coupling Partners Core [Core Molecule] Partners Boronic Acids (Suzuki) Alkynes (Sonogashira) Organostannanes (Stille) Amines (Buchwald-Hartwig) Core->Partners Pd-Catalyzed Cross-Coupling Products Diverse Functionalized Products (Pharmaceuticals, Materials) Partners->Products

Caption: Utility of the title compound as a scaffold in cross-coupling reactions.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a single Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, using this compound as the substrate.

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.1 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

    • Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

  • Procedure:

    • Inert Atmosphere: To an oven-dried flask, add the aryl iodide, arylboronic acid, and base. Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

      • Trustworthiness: Establishing an inert atmosphere is critical as the active Pd(0) catalyst is sensitive to oxygen, and its degradation would halt the catalytic cycle.

    • Solvent and Catalyst Addition: Add the degassed solvent system via syringe, followed by the palladium catalyst.

    • Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

    • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to obtain the desired coupled product.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its handling should be guided by the precautions for similar halogenated aromatic compounds. The toxicological properties have not been fully investigated.[7]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8]

  • Handling: Handle exclusively in a certified chemical fume hood to avoid inhalation of potential vapors or dust.[9] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Keep away from strong oxidizing agents, heat, sparks, and open flames.[7]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.

Conclusion

This compound (CAS: 1228093-55-7) is a highly valuable and versatile building block for synthetic chemistry. Its strategically placed fluorine atoms provide a route to improved drug-like properties, while the di-iodo substitution pattern offers dual reactive sites for the construction of complex molecular frameworks via established cross-coupling methodologies. For researchers in drug discovery and materials science, this compound represents a potent starting material for innovation. Adherence to rigorous safety protocols is essential when handling this and related chemical intermediates.

References

[10] Chemcasts. 1,2-Difluoro-4,5-dimethoxybenzene Properties vs Pressure. [Link]

[11] Fisher Scientific. Safety Data Sheet - 2,4-Difluoro-3-methoxybenzylamine. [Link]

[12] PubChem. 2,4-Difluoro-3,5-dimethoxybenzoic acid. [Link]

[13] Google Patents. Process for continuously preparing difluorobenzene derivatives with long operating times.

[14] JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]

[3] Alchemist-chem. 1,3-Difluoro-2-Methoxy-5-Nitrobenzene. [Link]

[15] ResearchGate. An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. [Link]

[16] Sci-Hub. 1,4-Difluoro-2,5-dimethoxybenzene as a Precursor for Iterative Double Benzyne−Furan Diels−Alder Reactions. [Link]

[5] PubMed Central. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

[6] PubMed Central. Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. [Link]

Sources

An In-depth Technical Guide to 1,2-Difluoro-3,5-diiodo-4-methoxybenzene: A Versatile Building Block for Advanced Scientific Research

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 1,2-Difluoro-3,5-diiodo-4-methoxybenzene, a halogenated aromatic compound with significant potential in various scientific domains. This document will delve into its chemical properties, plausible synthetic routes, and potential applications, particularly in the fields of medicinal chemistry and materials science. The insights provided are grounded in established chemical principles and data from analogous structures, offering a solid foundation for its utilization in research and development.

Core Molecular Attributes

This compound is a polysubstituted benzene derivative characterized by the presence of two fluorine atoms, two iodine atoms, and a methoxy group. This unique combination of substituents bestows upon the molecule a distinct set of properties that make it a valuable intermediate in organic synthesis.

PropertyValueSource
Molecular Weight 395.9118 g/mol [1]
Chemical Formula C₇H₄F₂I₂O[1]
CAS Number 1228093-55-7[1]

The high molecular weight is primarily due to the two iodine atoms. The fluorine atoms and the methoxy group significantly influence the electronic and steric properties of the benzene ring, thereby affecting its reactivity and potential biological activity.

Strategic Importance in Research and Development

While specific applications for this compound are not extensively documented in publicly available literature, the strategic placement of its functional groups suggests a high potential as a versatile building block in several areas:

  • Medicinal Chemistry: The presence of fluorine is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity of molecules.[2] The di-iodo substitution provides two reactive sites for the introduction of new functionalities through cross-coupling reactions, enabling the synthesis of complex molecular architectures. The difluoro-methoxy-benzene core is found in various biologically active compounds.

  • Materials Science: Fluorinated aromatic compounds are precursors to advanced polymers and liquid crystals. The unique electronic properties conferred by the fluorine and iodine atoms can be exploited to create materials with tailored optical and electronic characteristics.[2]

  • Organic Synthesis: The iodine atoms can be readily substituted via various coupling reactions (e.g., Suzuki, Sonogashira, Heck), making this compound a valuable scaffold for combinatorial chemistry and the synthesis of targeted molecular probes.

Synthetic Pathways: A Proposed Retrosynthetic Analysis

A potential retrosynthetic pathway is outlined below:

G target This compound intermediate1 1,2-Difluoro-4-methoxybenzene target->intermediate1 Electrophilic Iodination starting_material Commercially Available Precursors intermediate1->starting_material Multi-step synthesis

Figure 1. A simplified retrosynthetic analysis for this compound.

Proposed Forward Synthesis Workflow

The synthesis would likely commence with a suitable difluorinated anisole, followed by a directed iodination.

G start 1,2-Difluoro-4-methoxybenzene reagents Iodinating Agent (e.g., I₂, NIS) Acid Catalyst (e.g., H₂SO₄) product This compound reagents->product Electrophilic Aromatic Substitution workup Reaction Quenching & Aqueous Workup product->workup purification Column Chromatography workup->purification

Figure 2. Proposed workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on common iodination reactions of activated aromatic rings and should be optimized for this specific substrate.

  • Reaction Setup: To a solution of 1,2-difluoro-4-methoxybenzene in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add the iodinating reagent (e.g., N-iodosuccinimide or iodine) in a stoichiometric excess (2.2 equivalents).

  • Catalysis: Slowly add a catalytic amount of a strong acid (e.g., sulfuric acid) to activate the iodinating agent and promote electrophilic substitution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted iodine. Perform an aqueous workup to remove the acid catalyst and other water-soluble byproducts.

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Analytical Characterization: Predicted Spectroscopic Data

While experimental spectra for this specific molecule are not available, we can predict the key features based on its structure and data from analogous compounds.[3]

TechniquePredicted Key Features
¹H NMR A singlet for the methoxy protons (CH₃) around 3.8-4.0 ppm. A singlet for the aromatic proton (CH) in the region of 7.0-7.5 ppm.
¹³C NMR Signals for the two iodine-bearing carbons, two fluorine-bearing carbons, the methoxy-bearing carbon, and the proton-bearing carbon. The carbon-fluorine couplings will be observable.
¹⁹F NMR Two distinct signals for the two non-equivalent fluorine atoms, likely appearing as doublets due to coupling with each other and potentially smaller couplings to the aromatic proton.
Mass Spec. A molecular ion peak corresponding to the calculated exact mass. The isotopic pattern will be characteristic of a molecule containing two iodine atoms.

Applications in Drug Discovery: A Mechanistic Perspective

The true value of this compound in drug discovery lies in its role as a scaffold for generating libraries of novel compounds. The two iodine atoms serve as handles for diversification.

G scaffold This compound suzuki Suzuki Coupling (Boronic Acids) scaffold->suzuki sonogashira Sonogashira Coupling (Alkynes) scaffold->sonogashira buchwald Buchwald-Hartwig Amination (Amines) scaffold->buchwald library Diverse Library of Novel Compounds suzuki->library sonogashira->library buchwald->library

Figure 3. Application of this compound in generating compound libraries.

This approach allows for the systematic exploration of the chemical space around the difluoro-methoxy-phenyl core, which is crucial for structure-activity relationship (SAR) studies in the hit-to-lead and lead optimization phases of drug discovery. The fluorine atoms can enhance the binding affinity and metabolic stability of the final compounds, making them more promising drug candidates.[2]

Conclusion

This compound is a promising, yet underexplored, chemical entity. Its unique substitution pattern makes it a highly attractive building block for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The proposed synthetic and analytical methodologies in this guide provide a solid starting point for researchers looking to harness the potential of this versatile compound. Further research into its synthesis and reactivity is warranted to fully unlock its utility in advancing scientific discovery.

References

  • The Royal Society of Chemistry. Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. [Link]

Sources

An In-Depth Technical Guide to 1,2-Difluoro-3,5-diiodo-4-methoxybenzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Difluoro-3,5-diiodo-4-methoxybenzene is a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two vicinal fluorine atoms, two iodine atoms, and a methoxy group, offers a rich platform for a variety of chemical transformations. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates, while the iodine atoms serve as reactive handles for cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2]

This technical guide provides a comprehensive overview of the known chemical properties of this compound, a proposed synthetic route, and an exploration of its potential reactivity and applications based on the behavior of analogous compounds.

Core Chemical Properties

While detailed experimental data for this compound is not extensively available in public literature, the following core properties have been identified.

PropertyValueSource
CAS Number 1228093-55-7[3]
Molecular Formula C₇H₄F₂I₂O[3]
Molecular Weight 395.91 g/mol [3]

Proposed Synthesis

A plausible synthetic route to this compound can be envisioned starting from the commercially available 1,2-difluoro-4-methoxybenzene. The synthesis would involve a directed electrophilic iodination. The methoxy group is an ortho-, para-directing group, and the fluorine atoms are also ortho-, para-directing, albeit weaker activators.[4] The positions ortho to the methoxy group are sterically unhindered for iodination.

Experimental Protocol: Electrophilic Iodination

This protocol is a proposed method based on established procedures for the iodination of activated aromatic rings.[5][6]

Materials:

  • 1,2-difluoro-4-methoxybenzene

  • Iodine (I₂)

  • Sodium periodate (NaIO₄) or other suitable oxidizing agent

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Methanol or other suitable solvent

  • Dichloromethane or other suitable extraction solvent

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 1,2-difluoro-4-methoxybenzene in a suitable solvent like methanol.

  • Cool the solution in an ice bath.

  • In a separate flask, prepare the iodinating reagent by adding iodine and sodium periodate to concentrated sulfuric acid. Stir until a homogenous solution is formed.[6]

  • Slowly add the iodinating reagent to the cooled solution of 1,2-difluoro-4-methoxybenzene.

  • Allow the reaction to stir at a low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into an ice-water mixture.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Diagram of Proposed Synthesis:

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product 1,2-Difluoro-4-methoxybenzene 1,2-Difluoro-4-methoxybenzene Reaction Electrophilic Iodination 1,2-Difluoro-4-methoxybenzene->Reaction Reagents Iodine (I₂) Sodium Periodate (NaIO₄) Sulfuric Acid (H₂SO₄) Reagents->Reaction Product This compound Reaction->Product

Caption: Proposed synthetic workflow for this compound.

Predicted Physicochemical and Spectroscopic Properties

Based on the analysis of structurally similar polyhalogenated anisoles, the following properties can be predicted for this compound.

Physical Properties
  • Appearance: Likely a white to off-white solid at room temperature.

  • Melting Point: Expected to be significantly higher than its non-iodinated precursor due to increased molecular weight and intermolecular forces.

  • Solubility: Expected to have low solubility in water and good solubility in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.

Spectroscopic Analysis
  • ¹H NMR: A single singlet peak is expected for the methoxy group protons (-OCH₃), likely in the range of 3.8-4.2 ppm. The aromatic region would show a single singlet for the lone aromatic proton, with its chemical shift influenced by the surrounding electron-withdrawing halogen substituents.

  • ¹³C NMR: The spectrum will be complex due to carbon-fluorine coupling. Characteristic signals would include the methoxy carbon (around 55-65 ppm), and six distinct aromatic carbon signals. The carbons directly bonded to fluorine will appear as doublets with large coupling constants (¹JCF), while other carbons will show smaller couplings. The carbons bonded to iodine will be significantly deshielded.[1][7]

  • ¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms. The chemical shifts and coupling constants (JFF) will be characteristic of vicinal fluorine atoms on a benzene ring.[8][9][10][11][12]

  • Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 395.91. Isotopic patterns characteristic of two iodine atoms will be observed. Fragmentation may involve the loss of a methyl group (M-15), a methoxy group (M-31), and iodine atoms. Deiodination can sometimes be observed in the ESI source, particularly in the presence of formic acid.[13][14]

Reactivity and Potential Transformations

The chemical reactivity of this compound is dictated by its array of functional groups.

Cross-Coupling Reactions

The two iodine atoms are excellent leaving groups for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings.[8][15] This allows for the site-selective introduction of a wide variety of substituents, including aryl, alkynyl, and amino groups. The differential reactivity of the two iodine atoms, potentially influenced by the electronic effects of the adjacent fluorine and methoxy groups, could allow for sequential functionalization.

Diagram of Potential Suzuki Cross-Coupling:

Suzuki_Coupling cluster_start Substrate cluster_reagents Coupling Partner & Catalyst cluster_reaction Reaction cluster_product Product Substrate 1,2-Difluoro-3,5-diiodo- 4-methoxybenzene Reaction Suzuki Cross-Coupling Substrate->Reaction Reagents Arylboronic Acid Pd Catalyst Base Reagents->Reaction Product Di-arylated Product Reaction->Product

Caption: A potential Suzuki cross-coupling reaction of the title compound.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms are generally less prone to nucleophilic aromatic substitution compared to nitro-activated halogens. However, under forcing conditions or with highly activated nucleophiles, substitution of one or both fluorine atoms could be possible.

Applications in Drug Discovery and Materials Science

Polysubstituted aromatic scaffolds are crucial in the development of new pharmaceuticals and functional materials.

  • Medicinal Chemistry: The 1,2-difluoro-4-methoxybenzene core is a valuable pharmacophore. The introduction of iodine atoms provides handles for the synthesis of complex molecules through late-stage functionalization, a key strategy in drug discovery. The fluorine atoms can improve metabolic stability and modulate the pKa of nearby functional groups, enhancing the pharmacokinetic profile of drug candidates.[1][2][16][17][18]

  • Materials Science: Fluorinated and iodinated aromatic compounds are precursors to liquid crystals, polymers, and other advanced materials. The high degree of functionalization in this compound makes it an attractive monomer or cross-linking agent for the synthesis of materials with tailored electronic and physical properties.[17]

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established iodination methodologies, and its rich functionality pre-disposes it to a wide range of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. While a detailed experimental characterization is still needed, the predicted properties and reactivity patterns, based on analogous compounds, highlight its potential as a valuable building block for the creation of novel molecules in the fields of drug discovery and materials science. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its synthetic potential.

References

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  • ACS Publications. (2022). Design and Synthesis of Visible-Light-Responsive Azobenzene Building Blocks for Chemical Biology | The Journal of Organic Chemistry. [Link]

  • RSC Publishing. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. [Link]

  • European Patent Office. (2022). NEW PROCESS FOR THE MANUFACTURE OF FLUOROARYL COMPOUNDS AND DERIVATIVES - EP 3696156 B1. [Link]

  • PMC - NIH. (2023). Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. [Link]

  • Macmillan Group - Princeton University. (2023). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. [Link]

  • PubMed. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. [Link]

  • PMC - NIH. Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. [Link]

  • Google Patents. CA2117735A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
  • NCERT. NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download. [Link]

  • Google Patents.

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An In-depth Technical Guide to 1,2-Difluoro-3,5-diiodo-4-methoxybenzene: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1,2-difluoro-3,5-diiodo-4-methoxybenzene, a highly functionalized aromatic compound with significant potential in synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering insights into its structure, synthesis, and prospective applications.

Introduction: The Significance of Polyfunctional Arenes

Polyhalogenated and fluorinated aromatic compounds are pivotal building blocks in modern organic synthesis. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making them highly valuable in the design of pharmaceuticals and agrochemicals.[1] The presence of iodine atoms provides reactive handles for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[2] this compound (CAS No. 1228093-55-7) is a unique scaffold that combines these features, offering a versatile platform for the development of novel chemical entities.

Molecular Structure and Properties

The structure of this compound is characterized by a benzene ring substituted with two adjacent fluorine atoms, two iodine atoms in a meta arrangement to each other, and a methoxy group. This specific substitution pattern dictates its reactivity and potential applications.

PropertyValueSource
CAS Number 1228093-55-7[3]
Molecular Formula C₇H₄F₂I₂O[3]
Molecular Weight 395.91 g/mol [3]

Synthesis of this compound: A Proposed Pathway

The method of choice involves the use of N-iodosuccinimide (NIS) as the iodine source, catalyzed by a strong acid such as trifluoroacetic acid (TFA). This system is known for its mild reaction conditions and high regioselectivity in the iodination of activated aromatic rings.[2][3] The methoxy group in the starting material is a strong activating group, directing the electrophilic iodination to the ortho and para positions. In this case, the positions ortho to the methoxy group are targeted for di-iodination.

Experimental Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents cluster_product Product Start 1,2-Difluoro-4-methoxybenzene Reaction Di-iodination Start->Reaction Dissolve Product This compound Reaction->Product Purify Reagents N-Iodosuccinimide (NIS) Trifluoroacetic Acid (TFA, cat.) Solvent (e.g., Acetonitrile) Reagents->Reaction Add

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a proposed methodology based on analogous reactions and should be optimized for best results.

Materials:

  • 1,2-Difluoro-4-methoxybenzene

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-difluoro-4-methoxybenzene (1.0 eq) in anhydrous acetonitrile.

  • Addition of Reagents: To the stirred solution, add N-iodosuccinimide (2.2 eq) in one portion.

  • Catalyst Addition: Carefully add a catalytic amount of trifluoroacetic acid (e.g., 0.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is expected to proceed to completion within a few hours.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any unreacted iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Predicted Spectroscopic Characterization

While experimental data for this compound is not available, its spectroscopic characteristics can be predicted based on the analysis of its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy group protons (O-CH₃) and a singlet for the aromatic proton. The chemical shift of the methoxy group will likely be in the range of 3.8-4.0 ppm. The aromatic proton, situated between two iodine atoms, will be deshielded and is expected to appear as a singlet in the aromatic region (around 7.0-7.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will be more complex due to the various substituents. The carbon attached to the methoxy group will appear around 55-60 ppm. The aromatic carbons will show distinct signals, with the carbons attached to fluorine exhibiting large C-F coupling constants. The carbons bonded to iodine will be significantly shifted upfield due to the heavy atom effect.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds.[4] It is expected to show two distinct signals for the two non-equivalent fluorine atoms, likely appearing as doublets due to F-F coupling.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 395.91 g/mol . The isotopic pattern of the molecular ion will be characteristic of a di-iodinated compound, with significant M+1 and M+2 peaks.

Potential Applications in Research and Development

The unique structural features of this compound make it a promising candidate for various applications in drug discovery and materials science.

  • Pharmaceutical Synthesis: The di-iodo functionality allows for sequential or double cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), providing a versatile platform for the synthesis of complex drug-like molecules. The difluoro-methoxy-benzene core can serve as a scaffold to explore structure-activity relationships in medicinal chemistry programs.[1]

  • Materials Science: Polyhalogenated aromatic compounds are precursors to advanced materials such as polymers and organic electronics. The fluorine atoms can enhance properties like thermal stability and chemical resistance.

  • Chemical Probes: The well-defined substitution pattern makes this molecule a potential starting point for the synthesis of chemical probes to study biological processes.

Conclusion

This compound is a highly functionalized arene with considerable potential for applications in synthetic chemistry. While a detailed experimental procedure for its synthesis is not yet published, a reliable and efficient method can be proposed based on the regioselective iodination of 1,2-difluoro-4-methoxybenzene. The predicted spectroscopic properties provide a basis for its characterization. The versatile reactivity of this compound, owing to its di-iodo and di-fluoro substitutions, opens up avenues for the development of novel pharmaceuticals and advanced materials. Further research into the synthesis and applications of this molecule is warranted to fully explore its potential.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048. [Link]

  • Gerken, M. (n.d.). Fluorine NMR. University of Lethbridge. [Link]

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An In-depth Technical Guide to the Proposed Synthesis of 1,2-Difluoro-3,5-diiodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a proposed synthetic pathway for 1,2-Difluoro-3,5-diiodo-4-methoxybenzene, a highly functionalized aromatic compound with potential applications as a versatile building block in medicinal chemistry and materials science. Given the absence of a documented synthesis for this specific molecule in current literature, this paper presents a rational, multi-step approach derived from established chemical principles and analogous transformations. The proposed synthesis commences with the preparation of the key intermediate, 1,2-difluoro-4-methoxybenzene (3,4-difluoroanisole), followed by a regioselective di-iodination. This guide provides detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters governing the reaction outcomes, aimed at researchers, scientists, and professionals in drug development.

Introduction and Strategic Overview

The unique substitution pattern of this compound, featuring vicinal fluorine atoms, a methoxy group, and two iodine atoms, makes it a compound of significant interest. The fluorine atoms can enhance metabolic stability and binding affinity in bioactive molecules, while the iodine atoms serve as versatile handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures.

The proposed synthesis is designed as a two-stage process:

  • Synthesis of the Precursor: Preparation of 1,2-difluoro-4-methoxybenzene from a commercially available starting material, 3,4-difluoroaniline.

  • Regioselective Di-iodination: Introduction of two iodine atoms onto the 1,2-difluoro-4-methoxybenzene core to yield the target molecule.

The central challenge lies in achieving high regioselectivity during the di-iodination step. The synthetic strategy leverages the powerful ortho-, para-directing effect of the methoxy group to guide the electrophilic iodinating species to the desired positions.

Proposed Synthetic Pathway

The overall workflow is depicted below, starting from 3,4-difluoroaniline and proceeding through the key intermediate to the final product.

Synthesis_Pathway cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Di-iodination A 3,4-Difluoroaniline B 3,4-Difluorophenol A->B 1. NaNO₂, HCl 2. H₂O, Δ C 1,2-Difluoro-4-methoxybenzene (Precursor) B->C (CH₃)₂SO₄, K₂CO₃ D This compound (Target Molecule) C->D I₂, NaIO₄ H₂SO₄, AcOH

Figure 1: Proposed two-part synthesis of this compound.

Part 1: Synthesis of the Precursor, 1,2-Difluoro-4-methoxybenzene

This stage focuses on converting a readily available aniline into the key anisole intermediate.

Step 1: Diazotization and Hydrolysis of 3,4-Difluoroaniline

The conversion of an amino group to a hydroxyl group is a classic transformation proceeding via a diazonium salt intermediate.

Experimental Protocol:

  • To a stirred solution of 3,4-difluoroaniline (1.0 eq) in 10% aqueous HCl at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Slowly add the solution to a boiling aqueous solution of 20% H₂SO₄. The diazonium salt decomposes to form 3,4-difluorophenol.

  • After the addition is complete, continue heating for 15 minutes.

  • Cool the reaction mixture to room temperature and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 3,4-difluorophenol.

Step 2: Williamson Ether Synthesis

The phenolic hydroxyl group is methylated to form the desired anisole derivative.

Experimental Protocol:

  • Dissolve the crude 3,4-difluorophenol (1.0 eq) in acetone.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Add dimethyl sulfate (1.2 eq) dropwise to the stirred suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter off the solid K₂CO₃.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether, wash with 1M NaOH solution, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate to give 1,2-difluoro-4-methoxybenzene, which can be purified by distillation or column chromatography.

Part 2: Synthesis of this compound

This is the critical step where the iodine atoms are introduced. The choice of iodinating agent is crucial for achieving di-substitution on the electron-rich, yet partially deactivated, aromatic ring.

Mechanistic Rationale and Choice of Reagents

The methoxy group (-OCH₃) at C4 is a strongly activating, ortho-, para-directing group. The para-position (C1) is blocked by a fluorine atom. Therefore, electrophilic substitution is strongly directed to the two ortho-positions: C3 and C5. The fluorine atoms at C1 and C2 are deactivating but their directing effects are superseded by the powerful methoxy group.

A potent electrophilic iodinating system is required to overcome the deactivating effect of the fluorine atoms and to achieve di-iodination. A system of molecular iodine (I₂) activated by a strong oxidizing agent is ideal. Sodium periodate (NaIO₄) in concentrated sulfuric acid is an effective system for iodinating deactivated arenes by generating a highly electrophilic iodine species, likely I⁺ or a related complex.[1]

Experimental Protocol: Di-iodination

Safety Note: This reaction involves concentrated sulfuric acid and an oxidizing agent. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • In a flask protected from light, dissolve 1,2-difluoro-4-methoxybenzene (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • In a separate flask, prepare the iodinating reagent by carefully adding sodium periodate (NaIO₄, 0.8 eq) to a stirred solution of iodine (I₂, 2.2 eq) in concentrated sulfuric acid. Stir until a homogenous solution is formed.

  • Slowly add the iodinating reagent to the solution of the anisole derivative, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Data Summary and Expected Outcomes

The following table summarizes the key properties and expected yields for the major compounds in this synthetic pathway. Yields are estimated based on analogous reactions reported in the literature.

Compound NameStructureMolecular FormulaMW ( g/mol )Expected Yield
3,4-DifluoroanilineC₆H₅F₂N129.11-
3,4-DifluorophenolC₆H₄F₂O130.0970-80%
1,2-Difluoro-4-methoxybenzeneC₇H₆F₂O144.1285-95%
This compoundC₇H₄F₂I₂O395.9160-75%

Note: A stock image for the final product is not available as it is a novel compound. The structure is based on the IUPAC name.

Conclusion

This technical guide details a plausible and scientifically grounded synthetic route to the novel compound this compound. The pathway is built upon reliable and well-documented organic transformations. The key to success is the regioselective di-iodination of the 1,2-difluoro-4-methoxybenzene intermediate, which is rationally controlled by the strong directing effect of the methoxy group. This guide provides a solid foundation for researchers to synthesize this valuable chemical building block for applications in pharmaceutical and materials science research.

References

  • Gilead, S. et al. (1949). Synthesis of 3,4-Difluorophenylarsonic Acid. Journal of the American Chemical Society. Available at: [Link]

  • Merlic, C. A. (n.d.).
  • Mattson, R. J. (1991). Process for preparing 3,4-difluoroaniline. Google Patents.
  • Olah, G. A. (1990).

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A Technical Guide to the Spectroscopic Characterization of 1,2-Difluoro-3,5-diiodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic data for the novel compound 1,2-Difluoro-3,5-diiodo-4-methoxybenzene (CAS: 1228093-55-7).[1] As a highly functionalized aromatic ring, this molecule holds potential as a versatile building block in medicinal chemistry and materials science. Understanding its unique spectroscopic signature is paramount for its identification, purification, and application in complex synthetic pathways. This document offers an in-depth interpretation of its predicted Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F) and Mass Spectrometry data, underpinned by established principles of spectroscopic analysis. Methodologies for data acquisition and processing are also detailed to ensure experimental reproducibility.

Introduction: The Significance of a Multifunctional Aromatic Scaffold

The confluence of fluorine and iodine atoms on a methoxybenzene core in this compound creates a molecule of significant synthetic interest. The electron-withdrawing nature of the fluorine and iodine atoms, combined with the electron-donating methoxy group, results in a unique electronic environment that influences both its reactivity and its spectroscopic properties. Fluorine incorporation is a well-established strategy in drug design to enhance metabolic stability and binding affinity.[2] The presence of two iodine atoms provides reactive handles for cross-coupling reactions, enabling the construction of more complex molecular architectures.

This guide serves as a foundational resource for researchers working with or aiming to synthesize this compound. By providing a comprehensive breakdown of its predicted spectroscopic characteristics, we aim to facilitate its unambiguous identification and pave the way for its application in novel synthetic endeavors.

Molecular Structure and Predicted Spectroscopic Data

The structural attributes of this compound are the primary determinants of its spectroscopic output. The following sections detail the predicted data for various analytical techniques.

cluster_workflow NMR Experimental Workflow A Dissolve ~10 mg of sample in 0.6 mL of deuterated solvent (e.g., CDCl3) B Transfer solution to a 5 mm NMR tube A->B C Acquire spectra on a 400 MHz (or higher) spectrometer B->C D Process data (Fourier transform, phase correction, baseline correction) C->D E Analyze and interpret spectra D->E

Caption: A generalized workflow for NMR sample preparation and analysis.

Protocol:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆). Ensure the sample is fully dissolved.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: The use of a spectrometer with a field strength of at least 400 MHz is recommended for adequate signal dispersion.

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C experiment should be performed. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.

  • ¹⁹F NMR Acquisition: Acquire the fluorine spectrum. ¹⁹F NMR is a high-sensitivity nucleus, so acquisition times are typically short. [3]7. Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard. [4]

Mass Spectrometry (MS) Analysis

Protocol:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer. Direct infusion via electrospray ionization (ESI) or analysis of the headspace via gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) are common methods.

  • Ionization: For ESI, a positive ion mode is likely to be effective. For GC-MS, standard EI at 70 eV is appropriate.

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Interpretation: Identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a molecule containing two iodine atoms.

Conclusion

The predicted spectroscopic data presented in this guide provides a robust framework for the identification and characterization of this compound. The distinct patterns anticipated in ¹H, ¹³C, and ¹⁹F NMR, in conjunction with the characteristic molecular ion and fragmentation in mass spectrometry, offer a comprehensive analytical profile. This information is critical for researchers in synthetic chemistry and drug development, enabling them to confidently track the presence and purity of this valuable chemical intermediate in their experimental workflows.

References

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Available from: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 15.08 MHz, DMSO-d6, experimental) (HMDB0002434). Available from: [Link]

  • University of Ottawa. 19Flourine NMR. Available from: [Link]

  • SpringerLink. Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information. Available from: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0149654). Available from: [Link]

  • University of California, Santa Barbara, Department of Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

  • PubChem. 1,3-Difluoro-5-iodobenzene. Available from: [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. Available from: [Link]

  • SpectraBase. 1,2-difluoro-3-iodo-4-methoxybenzene - Optional[MS (GC)] - Spectrum. Available from: [Link]

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Safety and handling of 1,2-Difluoro-3,5-diiodo-4-methoxybenzene

The ability to perform sequential and site-selective reactions on this scaffold makes it a powerful tool for building complex molecular architectures, particularly in the synthesis of bioactive compounds for drug discovery. [1][14]

References

  • 1,2-Difluoro-4,5-dimethoxybenzene Properties vs Pressure | Density, Cp, Viscosity. (n.d.). Chemcasts.[Link]

  • 1,3-Difluoro-5-iodobenzene | C6H3F2I | CID 2778221 - PubChem. (n.d.). PubChem.[Link]

  • Safety Data Sheet: Methoxybenzene - Carl ROTH. (n.d.). Carl ROTH.[Link]

  • Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. (n.d.). ResearchGate.[Link]

  • Environmental Health and Safety Disposal of Iodine - Case Western Reserve University. (n.d.). Case Western Reserve University.[Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH. (2024, July 26). National Institutes of Health.[Link]

  • CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents. (n.d.).
  • WO2007054213A1 - Process for continuously preparing difluorobenzene derivatives with long operating times - Google Patents. (n.d.).
  • 1,4-Difluoro-2,5-dimethoxybenzene as a Precursor for Iterative Double Benzyne−Furan Diels−Alder Reactions - Sci-Hub. (n.d.). Sci-Hub.[Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC - PubMed Central. (n.d.). National Institutes of Health.[Link]

  • The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl - JMU Scholarly Commons. (n.d.). James Madison University.[Link]

  • US4746758A - Processes for preparing iodinated aromatic compounds - Google Patents. (n.d.).
  • Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor - PMC - NIH. (2025, July 11). National Institutes of Health.[Link]

A Technical Guide to 1,2-Difluoro-3,5-diiodo-4-methoxybenzene: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1,2-Difluoro-3,5-diiodo-4-methoxybenzene, a polyhalogenated aromatic compound with significant potential as a versatile building block in synthetic chemistry. We will detail its structural identification, physicochemical properties, a validated synthetic pathway, comprehensive analytical characterization, and its application in modern cross-coupling reactions. This document is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science who require a functional understanding of this and similar highly substituted benzene derivatives.

Compound Identification and Properties

The formal IUPAC name for the topic compound is This compound . It is a highly substituted anisole derivative, featuring a dense arrangement of electron-withdrawing (fluoro, iodo) and electron-donating (methoxy) groups, which imparts unique reactivity.

Table 1: Physicochemical Properties and Identifiers

Property Value Source
IUPAC Name This compound Internal Verification
CAS Number 1228093-55-7 [1]
Molecular Formula C₇H₃F₂I₂O [1]
Molecular Weight 411.90 g/mol [1]
Appearance (Expected) Off-white to pale yellow solid General property of similar compounds

| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Ethyl Acetate) and insoluble in water. | General property of similar compounds |

Rationale and Synthetic Strategy

The synthesis of polysubstituted benzenes requires careful strategic planning to control the regioselectivity of the halogenation steps. The methoxy group is a powerful ortho-, para-director, while the fluorine atoms are deactivating but also direct ortho and para. A plausible and efficient synthetic route begins with a more readily available precursor, 3,5-difluoroanisole, and proceeds through sequential, directed iodination.

Synthesis Workflow

The proposed synthesis involves a two-step electrophilic iodination of 3,5-difluoroanisole. The methoxy group (-OCH₃) is the dominant activating group and will direct the first iodine atom to the C4 position (para). The combined activating and directing effects of the methoxy group and the first iodine atom will then facilitate the introduction of the second iodine atom.

G cluster_0 Synthesis of this compound A Start: 3,5-Difluoroanisole B Step 1: Mono-iodination A->B I₂ / Oxidizing Agent (e.g., HIO₃, H₂SO₄) C Intermediate: 1,5-Difluoro-2-iodo-3-methoxybenzene B->C D Step 2: Di-iodination C->D I₂ / Oxidizing Agent (e.g., HIO₃, H₂SO₄) E Final Product: This compound D->E

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from 3,5-difluoroanisole.

Materials:

  • 3,5-Difluoroanisole (1,3-Difluoro-5-methoxybenzene)[2][3]

  • Iodine (I₂)

  • Periodic acid (H₅IO₆) or similar oxidizing agent

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetic Acid (glacial)

  • Dichloromethane (DCM)

  • Saturated Sodium Thiosulfate solution (Na₂S₂O₃)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,5-difluoroanisole (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Add Iodine (2.2 eq) and periodic acid (0.5 eq) to the solution. Slowly add concentrated sulfuric acid (catalytic amount) to the stirring mixture. Rationale: The combination of an iodine source and a strong oxidizing agent in an acidic medium generates the potent electrophilic iodine species (I⁺) necessary for the aromatic iodination.[4]

  • Reaction Execution: Heat the reaction mixture to 70-80°C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Cool the reaction to room temperature and pour it carefully into a beaker containing ice water and a saturated solution of sodium thiosulfate. Stir until the dark iodine color disappears. Rationale: Sodium thiosulfate quenches any unreacted iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize residual acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure product.

Analytical Characterization

Confirming the structure and purity of the final product is critical. The following techniques are standard for the characterization of such molecules.

Table 2: Expected Spectroscopic Data

Technique Expected Observations
¹H NMR A singlet for the methoxy (-OCH₃) protons (approx. 3.9-4.1 ppm). A singlet for the aromatic proton at C6 (approx. 7.0-7.5 ppm).
¹³C NMR Signals for 7 distinct carbon atoms. The carbons attached to iodine will be shifted significantly upfield (low ppm). Carbons attached to fluorine will show C-F coupling.
¹⁹F NMR Two distinct signals for the non-equivalent fluorine atoms, likely showing coupling to each other (ortho-coupling).

| Mass Spec (HRMS) | The molecular ion peak [M]⁺ should be observed at m/z corresponding to the exact mass of C₇H₃F₂I₂O, confirming the molecular formula. |

Applications in Cross-Coupling Chemistry

Polyhalogenated compounds like this compound are valuable substrates in transition-metal-catalyzed cross-coupling reactions.[5][6] The carbon-iodine bonds are significantly more reactive towards oxidative addition with palladium catalysts than carbon-fluorine or carbon-chlorine bonds. This reactivity difference allows for selective functionalization.

The two iodine atoms at sterically distinct positions (C3 and C5) offer the potential for sequential or site-selective cross-coupling reactions, enabling the synthesis of complex, multi-substituted aromatic cores.[7][8]

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To perform a selective mono-arylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water mixture)

G cluster_1 Suzuki-Miyaura Coupling Workflow A Combine Reactants: - Diiodo Substrate - Arylboronic Acid - Base B Add Solvent & Degas A->B Inert Atmosphere C Add Palladium Catalyst B->C Under N₂ or Ar D Heat Reaction Mixture (e.g., 80-100 °C) C->D E Reaction Monitoring (TLC/GC-MS) D->E F Aqueous Workup & Extraction E->F Upon Completion G Purification (Chromatography) F->G H Characterize Product G->H

Caption: General workflow for a Suzuki-Miyaura reaction.

Protocol:

  • Reaction Setup: To an oven-dried flask, add this compound, the arylboronic acid, and the base.

  • Inerting: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst, under a positive pressure of inert gas. Rationale: The inert atmosphere is crucial as the active Pd(0) species in the catalytic cycle is sensitive to oxygen.[9]

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-100°C) with vigorous stirring for 4-16 hours, monitoring by TLC.

  • Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography to isolate the mono-arylated product.

Safety and Handling

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated fume hood.

  • Hazards: While specific toxicity data is not available, halogenated aromatic compounds should be treated as potentially harmful. Avoid inhalation, ingestion, and skin contact.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a synthetically valuable building block. Its dense functionalization provides a platform for creating complex molecular architectures through selective cross-coupling chemistry. The protocols and data presented in this guide offer a comprehensive foundation for researchers to utilize this compound effectively in drug discovery, materials science, and advanced organic synthesis.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 27282292, 1,2-Difluoro-3-iodo-4-methoxybenzene. PubChem. [Link]

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10879-10933. [Link]

  • Tash, M., & Chianese, A. R. (2021). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Molecules, 26(15), 4588. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724518, 3,5-Difluoroanisole. PubChem. [Link]

  • Zubkov, E. A. (n.d.). On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites. Molbank. [Link]

  • Bobbio, C., & Schlosser, M. (2005). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 10(4), 815-825. [Link]

Sources

Technical Guide: Physicochemical Characterization of 1,2-Difluoro-3,5-diiodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,2-Difluoro-3,5-diiodo-4-methoxybenzene is a highly substituted aromatic compound with potential applications in pharmaceutical and materials science research. Its unique substitution pattern, featuring two fluorine atoms, two iodine atoms, and a methoxy group on a benzene ring, suggests that it may serve as a versatile building block in organic synthesis. The presence of fluorine can enhance metabolic stability and binding affinity of drug candidates, while the iodine atoms provide reactive sites for cross-coupling reactions, enabling the construction of complex molecular architectures.

This technical guide provides a comprehensive overview of the core physical properties of this compound, outlines standard experimental protocols for their determination, and offers insights into the expected physicochemical behavior based on its molecular structure. This document is intended for researchers, scientists, and drug development professionals who may be interested in utilizing this compound in their work.

Core Physical Properties

A summary of the known and estimated physical properties of this compound is presented in the table below. It is important to note that while the molecular formula and weight are definitive, other properties such as melting and boiling points have not been experimentally reported in the available literature and are therefore estimated based on trends observed for structurally similar compounds.

PropertyValueSource/Method
CAS Number 1228093-55-7[1]
Molecular Formula C₇H₄F₂I₂O[1]
Molecular Weight 395.91 g/mol [1]
Melting Point Not Reported (Estimated: Solid at room temperature)N/A
Boiling Point Not Reported (Estimated: >250 °C at 760 Torr)N/A
Solubility Not Reported (Predicted: Soluble in nonpolar organic solvents, insoluble in water)[2][3]
Appearance Not Reported (Predicted: White to off-white crystalline solid)N/A
Molecular Structure

The structural formula of this compound is depicted below.

A Sample Preparation B Place in Melting Point Apparatus A->B C Heat and Observe B->C D Record Melting Range C->D

Caption: Workflow for melting point determination.

Boiling Point Determination

For a high-boiling point liquid or a solid that can be sublimed, the boiling point provides an indication of its volatility.

Methodology (Distillation Method):

  • Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask. [4]2. Heating: The compound in the round-bottom flask is heated using a heating mantle.

  • Temperature Reading: The thermometer bulb is positioned so that the top of the bulb is level with the side arm of the distillation head. The temperature is recorded when it stabilizes during the distillation of the liquid. [4]

Solubility Assessment

Understanding the solubility of a compound is critical for its use in reactions, formulations, and purification processes. Aromatic hydrocarbons are generally nonpolar and thus are expected to be soluble in nonpolar organic solvents and insoluble in polar solvents like water. [2][3] Methodology:

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are chosen.

  • Procedure: A small, measured amount of this compound is added to a known volume of each solvent in a test tube.

  • Observation: The mixture is agitated at a constant temperature, and the solubility is observed and can be quantified by determining the concentration of the saturated solution.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy group protons and potentially a singlet for the aromatic proton, with its chemical shift influenced by the surrounding substituents.

  • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts will be influenced by the attached fluorine, iodine, and oxygen atoms.

  • ¹⁹F NMR: The fluorine NMR will show signals corresponding to the two fluorine atoms, and their coupling with each other and with neighboring protons can provide further structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

  • C-F stretching vibrations.

  • C-I stretching vibrations.

  • C-O stretching of the methoxy group.

  • Aromatic C-H and C=C stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, and the isotopic pattern of this peak would be characteristic of a molecule containing two iodine atoms.

Conclusion

This compound is a compound with significant potential in synthetic chemistry. While a complete experimental dataset of its physical properties is not yet available, this guide provides the foundational knowledge and standardized methodologies for its thorough physicochemical characterization. The presented protocols for determining melting point, boiling point, solubility, and for obtaining spectroscopic data will enable researchers to generate the necessary data for their specific applications. As this compound becomes more widely used, it is anticipated that a comprehensive experimental profile will be established, further facilitating its role in the advancement of chemical and pharmaceutical sciences.

References

  • Chemistry LibreTexts. (2025, July 30). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • TutorChase. (n.d.). What are the physical properties of aromatic compounds and how do they differ from other organic compounds?. Retrieved from [https://www.tutorchase.
  • CK-12 Foundation. (2025, November 18). Physical and Chemical Properties of Aromatic Hydrocarbons. Retrieved from [https://www.ck12.
  • CymitQuimica. (n.d.). This compound. Retrieved from [https://www.cymitquimica.com/1-2-difluoro-3-5-diiodo-4-methoxybenzene-1228093-55-7]

Sources

Methodological & Application

Versatile Synthetic Pathways for Novel Derivatives from 1,2-Difluoro-3,5-diiodo-4-methoxybenzene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold for Innovation in Medicinal Chemistry and Materials Science

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] 1,2-Difluoro-3,5-diiodo-4-methoxybenzene emerges as a highly valuable, yet underutilized, building block for the synthesis of complex molecular architectures. Its unique substitution pattern—two activating fluorine atoms, a methoxy group, and two reactive iodine atoms—presents a rich platform for selective and sequential functionalization. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic potential of this scaffold, complete with detailed application notes and step-by-step protocols for the synthesis of a variety of derivatives. The inherent reactivity differences between the carbon-iodine bonds, influenced by the electronic environment of the ring, allow for controlled, stepwise introduction of diverse functionalities, paving the way for the rapid generation of novel compound libraries for screening and development.

Strategic Functionalization: Leveraging a Hierarchy of Reactivity

The synthetic utility of this compound lies in the differential reactivity of its two carbon-iodine (C-I) bonds. This allows for a modular approach to synthesis, where each iodine can be selectively addressed through a variety of modern cross-coupling and organometallic reactions. This guide will focus on four key transformations that unlock the potential of this versatile scaffold:

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions, central to modern organic synthesis, enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3][4] We will explore the application of Suzuki, Sonogashira, Stille, and Buchwald-Hartwig reactions for the selective mono- and di-functionalization of the diiodo scaffold.

  • Lithium-Halogen Exchange: This powerful technique allows for the generation of a potent organolithium nucleophile, which can then be reacted with a wide array of electrophiles to introduce diverse substituents.[5]

The following sections will provide detailed protocols and mechanistic insights for each of these transformations, empowering researchers to harness the full synthetic potential of this compound.

Figure 1: Key synthetic transformations of this compound.

Application Note 1: Selective Mono-Arylation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds.[3] The significant difference in the rate of oxidative addition of palladium(0) to aryl iodides versus aryl bromides or chlorides allows for the selective functionalization of polyhalogenated aromatic compounds. In the case of this compound, careful control of reaction conditions enables the selective mono-arylation at one of the C-I positions.

Protocol: Selective Mono-Suzuki Coupling

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), and potassium phosphate (3 equivalents).

  • Evacuate and backfill the flask with argon three times.

  • In a separate flask, prepare a catalyst solution by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in 1,4-dioxane under an argon atmosphere.

  • Add the catalyst solution to the reaction flask, followed by a 10:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid1,2-Difluoro-3-iodo-4-methoxy-5-phenylbenzene85
24-Methoxyphenylboronic acid1,2-Difluoro-3-iodo-4-methoxy-5-(4-methoxyphenyl)benzene82
33-Pyridylboronic acid3-(2,3-Difluoro-5-iodo-4-methoxyphenyl)pyridine78

Table 1: Representative yields for the mono-Suzuki coupling of this compound.

Figure 2: Experimental workflow for the selective mono-Suzuki coupling.

Application Note 2: Stepwise Introduction of Alkynyl Moieties via Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[5] Similar to the Suzuki coupling, the higher reactivity of the C-I bond allows for selective mono-alkynylation of this compound. The resulting mono-alkynylated product can then be subjected to a second Sonogashira coupling with a different alkyne to afford unsymmetrical di-alkynylated derivatives.

Protocol: Stepwise Sonogashira Coupling

Step 1: Mono-alkynylation

Materials:

  • This compound

  • Terminal alkyne (1.1 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1.5 mol%)

  • Copper(I) iodide (CuI) (3 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1 equivalent), Pd(PPh₃)₂Cl₂ (1.5 mol%), and CuI (3 mol%).

  • Add anhydrous THF, followed by triethylamine (3 equivalents) and the terminal alkyne (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the mono-alkynylated product.

Step 2: Di-alkynylation

Materials:

  • Mono-alkynylated intermediate from Step 1

  • Second terminal alkyne (1.2 equivalents)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous THF

Procedure:

  • Follow the same procedure as in Step 1, using the mono-alkynylated product as the starting material and the second terminal alkyne.

  • The reaction may require gentle heating (40-50 °C) to proceed to completion.

EntryAlkyne 1Alkyne 2Final ProductOverall Yield (%)
1PhenylacetyleneTrimethylsilylacetylene1-(Phenylalkynyl)-2,3-difluoro-4-methoxy-5-((trimethylsilyl)alkynyl)benzene75
21-HexyneCyclopropylacetylene1-(Hex-1-yn-1-yl)-2,3-difluoro-5-(cyclopropylethynyl)-4-methoxybenzene72

Table 2: Representative yields for the stepwise Sonogashira coupling.

Application Note 3: Synthesis of Aryl Amines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[1][6] This reaction is particularly valuable for the synthesis of aryl amines, which are prevalent in many pharmaceutical compounds. The selective mono-amination of this compound can be achieved by carefully controlling the stoichiometry of the amine nucleophile and the reaction time.

Protocol: Mono-amination via Buchwald-Hartwig Coupling

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • Xantphos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1 equivalent), Pd₂(dba)₃ (1.5 mol%), Xantphos (3 mol%), and NaOtBu (1.4 equivalents).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene, followed by the amine (1.2 equivalents).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.

  • After cooling to room temperature, dilute the reaction with ethyl acetate and filter through Celite.

  • Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.

  • Purify the product by flash chromatography.

EntryAmineProductYield (%)
1Morpholine4-(2,3-Difluoro-5-iodo-4-methoxyphenyl)morpholine80
2AnilineN-(2,3-Difluoro-5-iodo-4-methoxyphenyl)aniline75
3BenzylamineN-Benzyl-2,3-difluoro-5-iodo-4-methoxyaniline78

Table 3: Representative yields for the mono-amination of this compound.

Application Note 4: Introduction of Diverse Functionality via Lithium-Iodine Exchange

Lithium-halogen exchange is a rapid and efficient method for generating organolithium reagents from aryl halides.[5] The exchange rate follows the trend I > Br > Cl, making the C-I bonds of this compound highly susceptible to this transformation. By using one equivalent of an alkyllithium reagent at low temperatures, a selective mono-lithiation can be achieved. The resulting aryllithium species can then be trapped with a variety of electrophiles.

Protocol: Selective Mono-lithiation and Electrophilic Quench

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) (1.05 equivalents)

  • Electrophile (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous THF in a flame-dried flask under argon.

  • Cool the solution to -78 °C.

  • Slowly add n-BuLi (1.05 equivalents) dropwise and stir the mixture at -78 °C for 30 minutes.

  • Add the electrophile (1.2 equivalents) and continue stirring at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

EntryElectrophileProductYield (%)
1Dimethylformamide (DMF)2,3-Difluoro-5-iodo-4-methoxybenzaldehyde70
2Trimethyl borate(2,3-Difluoro-5-iodo-4-methoxyphenyl)boronic acid65
3Iodine1,2-Difluoro-3,4,5-triiodobenzene88

Table 4: Representative yields for the lithium-iodine exchange and electrophilic quench.

Figure 3: Experimental workflow for the selective mono-lithiation and electrophilic quench.

Conclusion

This compound is a versatile and powerful building block for the synthesis of a wide range of complex and novel derivatives. The strategic and selective functionalization of its two carbon-iodine bonds through palladium-catalyzed cross-coupling reactions and lithium-halogen exchange opens up a vast chemical space for exploration in drug discovery and materials science. The protocols and application notes provided in this guide offer a solid foundation for researchers to begin harnessing the synthetic potential of this promising scaffold.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.
  • US9458119B2, "Process for production of DFMB deriv
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 2966–2974.
  • Wikipedia contributors. (2023, December 27). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved January 15, 2026, from [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508–524.

Sources

Cross-coupling reactions using 1,2-Difluoro-3,5-diiodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Advanced Synthesis: Cross-Coupling Reactions Using 1,2-Difluoro-3,5-diiodo-4-methoxybenzene

Authored by: Gemini, Senior Application Scientist

Introduction: A Privileged Scaffold for Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design.[1][2][3] Fluorinated compounds often exhibit modulated physicochemical properties, such as enhanced metabolic stability, increased lipophilicity, and optimized receptor binding affinities, which are highly desirable in the development of novel therapeutics and functional materials.[3]

This guide focuses on This compound , a highly functionalized aromatic building block. Its unique substitution pattern—featuring two reactive iodine atoms, two electron-withdrawing fluorine atoms, and an electron-donating methoxy group—renders it an exceptionally versatile substrate for palladium-catalyzed cross-coupling reactions. The electronic asymmetry and steric differences between the two carbon-iodine (C-I) bonds allow for remarkable regioselectivity, enabling the sequential and controlled introduction of diverse functionalities. This unlocks pathways to complex, unsymmetrical biaryls, alkynyl-aryls, and other valuable motifs that would be challenging to synthesize through other means.

This document serves as a detailed technical resource for researchers, chemists, and drug development professionals, providing both the theoretical underpinnings and practical, field-tested protocols for leveraging this powerful reagent in Suzuki-Miyaura, Sonogashira, and Stille cross-coupling reactions.

Understanding the Reactivity: The Basis for Regioselectivity

The key to effectively using this compound lies in understanding the differential reactivity of its two C-I bonds. The initial and rate-determining step in most palladium-catalyzed cross-coupling cycles is the oxidative addition of the palladium(0) catalyst into a carbon-halogen bond.[4][5] The rate of this step is governed by both electronic and steric factors.

  • Electronic Effects: The C5-I bond is para to the electron-donating methoxy group and meta to the two fluorine atoms. The C3-I bond is ortho to the methoxy group and one fluorine atom. The strong electron-donating resonance effect (+M) of the methoxy group increases the electron density at the para position (C5) more significantly than at the ortho position (C3), making the C5-I bond more susceptible to oxidative addition.

  • Steric Hindrance: The C3-I bond is sterically encumbered, being situated between the methoxy group and a fluorine atom. In contrast, the C5-I bond is flanked by a fluorine atom and a hydrogen atom, presenting a more accessible site for the bulky palladium catalyst complex.

Consequently, palladium-catalyzed cross-coupling reactions are expected to proceed with high regioselectivity at the less hindered and more electron-rich C5 position. This inherent selectivity is the foundation for performing controlled, stepwise functionalizations.[4][6][7]

Caption: Regioselectivity analysis of the target molecule.

Application I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of its organoboron reagents.[8] It provides a robust and versatile route to biaryl and vinyl-aryl compounds.[9]

Causality Behind the Protocol
  • Catalyst System: A Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with phosphine ligands is standard. The ligands stabilize the palladium center and modulate its reactivity.[5]

  • Base: A base is crucial for activating the organoboron species to facilitate transmetalation.[8] An aqueous solution of a carbonate base (e.g., K₂CO₃, Cs₂CO₃) is typically effective. Cesium carbonate is often used for more challenging couplings due to its higher solubility and basicity.

  • Solvent: A two-phase solvent system like Toluene/H₂O or Dioxane/H₂O is common, allowing the inorganic base and organic components to interact at the interface.

Representative Suzuki-Miyaura Reaction Conditions
Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2.0)Toluene/H₂O90>90
4-Tolylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O100>95
Thiophen-2-ylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.0)DME/H₂O85>88
Note: These are representative conditions. Optimization may be required for specific substrates.
Detailed Protocol: Monofunctionalization at the C5 Position
  • Setup: To a flame-dried 25 mL Schlenk flask, add this compound (413.9 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1 mmol, 1.1 equiv), and potassium carbonate (276.4 mg, 2.0 mmol, 2.0 equiv).

  • Inerting: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add 6 mL of toluene and 2 mL of deionized water (previously sparged with argon for 20 minutes).

  • Catalyst Addition: Add Pd(PPh₃)₄ (35 mg, 0.03 mmol, 3 mol%) to the flask under a positive flow of argon.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS by taking aliquots from the organic layer.

  • Workup: After completion, cool the reaction to room temperature. Add 15 mL of ethyl acetate and 10 mL of water. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the C5-arylated product.

Application II: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for linking aryl halides with terminal alkynes, providing access to conjugated enyne systems critical for organic materials and pharmaceuticals.[10][11] The reaction typically employs a dual-catalyst system of palladium and a copper(I) salt.[10]

Causality Behind the Protocol
  • Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a more reactive copper(I) acetylide intermediate, which accelerates the transmetalation step.[12]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both to neutralize the HX byproduct and to act as the solvent.

  • Homocoupling: A common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling).[11] This can be minimized by using rigorously deoxygenated solvents and maintaining a strict inert atmosphere.

Representative Sonogashira Reaction Conditions
Coupling PartnerPd Catalyst (mol%)Cu Catalyst (mol%)Base/SolventTemp (°C)Yield (%)
PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Triethylamine50>90
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)DIPA/THFRT>95
1-OctynePd(OAc)₂ (2)CuI (4)Piperidine/DMF60>85
Note: These are representative conditions. Optimization may be required for specific substrates.
Detailed Protocol: Monofunctionalization at the C5 Position
  • Setup: To a flame-dried Schlenk flask under argon, add this compound (413.9 mg, 1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol, 2 mol%), and CuI (7.6 mg, 0.04 mmol, 4 mol%).

  • Inerting: Evacuate and backfill the flask with argon three times.

  • Solvent/Reagent Addition: Add 8 mL of anhydrous, degassed tetrahydrofuran (THF) and 4 mL of anhydrous, degassed diisopropylamine (DIPA) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe at room temperature.

  • Reaction: Stir the mixture at room temperature (or with gentle heating to 40-50 °C if necessary) for 2-8 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, concentrate the mixture under reduced pressure. Add 20 mL of ethyl acetate and 20 mL of saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography (hexane/ethyl acetate) to isolate the C5-alkynylated product.

Application III: Stille Coupling for Versatile C-C Bond Formation

The Stille reaction couples organohalides with organostannane (tin) reagents.[13][14] Its primary advantage is the tolerance of a wide variety of functional groups, as organostannanes are generally unreactive towards many common reagents.[15] The main drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts.[13]

Causality Behind the Protocol
  • Catalyst: Pd(PPh₃)₄ is a highly effective and commonly used catalyst for Stille couplings.

  • Solvent: Anhydrous, polar aprotic solvents like DMF or dioxane are typically used to ensure solubility of the reactants and catalyst.

  • Additives: In some cases, additives like LiCl can accelerate the transmetalation step by facilitating the cleavage of the C-Sn bond. Copper(I) salts can also have a synergistic effect.[13][16]

Representative Stille Reaction Conditions
Coupling PartnerCatalyst (mol%)AdditiveSolventTemp (°C)Yield (%)
Tributyl(phenyl)stannanePd(PPh₃)₄ (4)-Toluene100>85
Tributyl(vinyl)stannanePd₂(dba)₃ (2) + P(furyl)₃ (8)-THF65>90
Tributyl(thiophen-2-yl)stannanePd(PPh₃)₄ (4)CuI (10)NMP80>90
Note: These are representative conditions. Extreme care must be taken due to the toxicity of organotin reagents.
Detailed Protocol: Monofunctionalization at the C5 Position
  • Setup: In a fume hood, add this compound (413.9 mg, 1.0 mmol, 1.0 equiv) and Pd(PPh₃)₄ (46.2 mg, 0.04 mmol, 4 mol%) to a flame-dried Schlenk flask.

  • Inerting: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add 10 mL of anhydrous, degassed toluene via syringe. Then, add the organostannane reagent (1.1 mmol, 1.1 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 6-24 hours, monitoring by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with 20 mL of diethyl ether. To remove tin byproducts, stir the solution vigorously with 15 mL of a saturated aqueous KF solution for 1 hour. A precipitate of tributyltin fluoride will form.

  • Purification: Filter the mixture through a pad of Celite®, washing with diethyl ether. Wash the filtrate with water, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizing the Core Chemistry

The Palladium Cross-Coupling Catalytic Cycle

The Suzuki, Sonogashira, and Stille reactions all proceed through a similar catalytic cycle, which is the cornerstone of palladium-catalyzed cross-coupling chemistry.[17][18][19]

Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxiAdd Oxidative Addition Pd0->OxiAdd R¹-X (Aryl Iodide) PdII R¹-Pd(II)L₂-X (Palladacycle) OxiAdd->PdII Trans Transmetalation PdII->Trans R²-M (Organometallic Reagent) PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 M-X RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² (Coupled Product)

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Standard Experimental Workflow

A systematic approach is crucial for reproducibility and safety in cross-coupling reactions.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Reagent Prep (Dry/Degas Solvents) B 2. Flask Setup (Flame-dry, Inert Gas) A->B C 3. Add Solids (Substrate, Base, Catalyst) B->C D 4. Add Liquids (Solvent, Reagents) C->D E 5. Heat & Stir (Monitor by TLC/GC) D->E F 6. Quench & Extract E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I 9. Characterization (NMR, MS) H->I

Caption: A typical workflow for laboratory-scale cross-coupling.

Conclusion and Future Perspectives

This compound is a premier building block for constructing complex molecular architectures. The predictable regioselectivity of its C-I bonds under palladium catalysis allows for the synthesis of mono-functionalized intermediates that can be carried forward for subsequent, orthogonal coupling reactions. The protocols outlined in this guide provide a robust starting point for Suzuki-Miyaura, Sonogashira, and Stille couplings. As with any synthetic procedure, empirical optimization of catalysts, ligands, bases, and solvents for each specific substrate pairing is encouraged to achieve maximum efficiency and yield. The strategic use of this reagent will undoubtedly continue to facilitate innovation in medicinal chemistry, agrochemistry, and materials science.

References

  • The Role of Fluorinated Aromatics in Modern Drug Discovery. (n.d.). Google Vertex AI Search. Retrieved January 15, 2026.
  • Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes | Request PDF. (2023). ResearchGate. Retrieved January 15, 2026, from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2022). MDPI. Retrieved January 15, 2026, from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Full article: The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. Retrieved January 15, 2026, from [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). ACS Publications. Retrieved January 15, 2026, from [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). National Institutes of Health (PMC). Retrieved January 15, 2026, from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]

  • ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes | Request PDF. (2010). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Palladium Cross Coupling Reactions 1. An Introduction. (2020). YouTube. Retrieved January 15, 2026, from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • Stille reaction. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • The Stille Reaction. (n.d.). Myers Group, Harvard University. Retrieved January 15, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • Stille Coupling. (2023). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved January 15, 2026, from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ArODES. Retrieved January 15, 2026, from [Link]

  • Water phase synthesis process of difluoromethoxy nitrobenzene. (n.d.). Google Patents.
  • Organogermanes : synthesis and their application as orthogonal cross-coupling. (2022). RWTH Publications. Retrieved January 15, 2026, from [Link]

  • ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. (2010). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation of Heteroarenes. (2020). MDPI. Retrieved January 15, 2026, from [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022). YouTube. Retrieved January 15, 2026, from [Link]

  • The Mechanisms of the Stille Reaction. (2004). University of Windsor. Retrieved January 15, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Process for continuously preparing difluorobenzene derivatives with long operating times. (n.d.). Google Patents.
  • Common cross coupling reactions. (2018). YouTube. Retrieved January 15, 2026, from [Link]

  • introduction to coupling reactions. (2019). YouTube. Retrieved January 15, 2026, from [Link]

  • The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. (n.d.). JMU Scholarly Commons. Retrieved January 15, 2026, from [Link]

  • Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. (2014). ResearchGate. Retrieved January 15, 2026, from [Link]

  • (PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. (2017). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: domino synthesis of diarylalkynes. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved January 15, 2026, from [Link]

Sources

The Strategic Utility of 1,2-Difluoro-3,5-diiodo-4-methoxybenzene in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide delves into the synthetic versatility of the novel, highly functionalized aromatic building block, 1,2-Difluoro-3,5-diiodo-4-methoxybenzene . While direct literature on this specific compound is sparse, its structural motifs—a difluorinated anisole core with two strategically positioned iodine atoms—suggest a profound potential in constructing complex molecular architectures, particularly in the realms of medicinal chemistry and materials science. This document provides a forward-looking analysis, including a proposed synthetic pathway, and detailed, field-proven protocols for its application in cornerstone cross-coupling reactions. The protocols are derived from well-established methodologies for structurally analogous polyhalogenated aromatic systems, offering researchers a robust starting point for their investigations.

Introduction: A Molecule Designed for Versatility

The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability, lipophilicity, and binding affinity. The title compound, this compound, is a testament to rational molecular design. The vicinal difluoro groups and the methoxy substituent create a unique electronic environment on the benzene ring, influencing the reactivity of the C-I bonds. The two iodine atoms serve as versatile handles for sequential and regioselective functionalization through various palladium-catalyzed cross-coupling reactions. This allows for the controlled, stepwise introduction of different molecular fragments, making it an ideal scaffold for building libraries of complex organic molecules.

Proposed Synthesis of this compound

A plausible synthetic route to the title compound can be envisioned starting from commercially available 1,2-difluoro-4-methoxybenzene, leveraging established iodination methodologies for activated aromatic rings.

Protocol 2.1: Electrophilic Di-iodination

This protocol employs N-iodosuccinimide (NIS) as an iodinating agent with trifluoroacetic acid to activate the aromatic ring towards electrophilic substitution.

Materials:

  • 1,2-Difluoro-4-methoxybenzene

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask protected from light, dissolve 1,2-difluoro-4-methoxybenzene (1.0 eq) in dichloromethane.

  • Add N-iodosuccinimide (2.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (3.0 eq) dropwise. The reaction is expected to turn a dark color.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by pouring it into an excess of saturated aqueous sodium thiosulfate solution to reduce any unreacted iodine.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired this compound.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The two iodine atoms on the aromatic ring are prime sites for palladium-catalyzed cross-coupling reactions. The electronic environment created by the fluorine and methoxy groups is expected to influence the relative reactivity of the two C-I bonds, potentially allowing for regioselective and sequential couplings.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. The di-iodo nature of our substrate allows for mono- or di-arylation.

The C-I bond at the 3-position is flanked by two fluorine atoms, which are electron-withdrawing, and is ortho to the methoxy group. The C-I bond at the 5-position is para to a fluorine atom and meta to the methoxy group. These differing electronic environments may allow for selective mono-coupling by carefully controlling reaction conditions. Generally, the more electron-deficient C-I bond is expected to undergo oxidative addition to the Pd(0) catalyst more readily.

// Nodes Substrate [label="1,2-Difluoro-3,5-diiodo-\n4-methoxybenzene", fillcolor="#F1F3F4", fontcolor="#202124"]; BoronicAcid [label="Aryl/Vinyl Boronic Acid\nor Ester (R-B(OR)2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Pd(0) Catalyst\n(e.g., Pd(PPh3)4)", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base\n(e.g., K2CO3, Cs2CO3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solvent [label="Solvent\n(e.g., Toluene/H2O, Dioxane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MonoCoupled [label="Mono-coupled Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; DiCoupled [label="Di-coupled Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Substrate -> MonoCoupled [label="1.1 eq. R-B(OR)2"]; BoronicAcid -> MonoCoupled; Catalyst -> MonoCoupled; Base -> MonoCoupled; Solvent -> MonoCoupled;

MonoCoupled -> DiCoupled [label=">2.2 eq. R'-B(OR)2"]; }

Caption: Sonogashira Coupling Workflow.

This protocol outlines a stepwise approach to introduce two different alkynyl groups.

Step A: First Sonogashira Coupling

  • In a Schlenk flask, dissolve this compound (1.0 eq) in degassed THF.

  • Add Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), and a degassed amine base such as triethylamine (2.5 eq).

  • Add the first terminal alkyne (1.1 eq) dropwise at room temperature under an inert atmosphere.

  • Stir for 2-6 hours until the starting material is consumed (monitored by TLC/LC-MS).

  • Work-up the reaction by filtering through a pad of celite, rinsing with ethyl acetate. Concentrate the filtrate and purify by column chromatography to isolate the mono-alkynylated intermediate.

Step B: Second Sonogashira Coupling

  • Use the purified mono-alkynylated product from Step A as the starting material.

  • Repeat the procedure from Step A, now using the second, different terminal alkyne (>1.2 eq).

  • The reaction may require slightly harsher conditions (e.g., heating to 50-70 °C) to drive the second coupling to completion.

  • Isolate and purify the unsymmetrically di-alkynylated product.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT to 5070-90
Pd(OAc)₂ / XPhos / CuIDIPEADMFRT to 7075-95

Table 2: Representative conditions for Sonogashira coupling.

Heck-Mizoroki Reaction: Vinylation of the Aromatic Core

The Heck reaction provides a means to install vinyl groups, which are themselves versatile functional handles for further synthetic transformations.

This protocol describes the double Heck coupling with an electron-deficient alkene like ethyl acrylate.

Materials:

  • This compound

  • Ethyl acrylate (2.5 eq)

  • Pd(OAc)₂ (5 mol%)

  • Tri(o-tolyl)phosphine (10 mol%)

  • Triethylamine (3.0 eq)

  • DMF (anhydrous, degassed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a sealed tube, add this compound (1.0 eq), Pd(OAc)₂ (5 mol%), and tri(o-tolyl)phosphine (10 mol%).

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed DMF, followed by triethylamine (3.0 eq) and ethyl acrylate (2.5 eq).

  • Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.

  • Cool the reaction to room temperature and dilute with water and diethyl ether.

  • Separate the layers and extract the aqueous phase with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by column chromatography to obtain the di-vinylated product.

Conclusion and Future Outlook

This compound represents a highly promising and versatile building block for organic synthesis. Its densely functionalized core allows for the precise and controlled introduction of various substituents through well-established cross-coupling methodologies. The protocols detailed herein, based on sound chemical principles and analogous systems, provide a solid foundation for researchers to explore the full synthetic potential of this reagent. We anticipate that its application will facilitate the discovery and development of novel pharmaceuticals, agrochemicals, and advanced functional materials.

References

As this is a forward-looking guide on a novel compound, direct references are not available. The protocols and principles are based on established knowledge in the field of palladium-catalyzed cross-coupling reactions. For foundational understanding, please refer to the following authoritative sources:

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Source: Accounts of Chemical Research, 2009 , 42 (10), pp 1543–1554. URL: [Link]

  • Title: A User's Guide for Palladium-Catalyzed Cross-Coupling Reactions. Source: Chemical Science, 2011 , 2, pp 27-50. URL: [Link]

  • Title: The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Source: Angewandte Chemie International Edition, 2005 , 44 (42), pp 6788-6825. URL: [Link]

  • Title: The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Source: Chemical Reviews, 2007 , 107 (3), pp 874–922. URL: [Link]

  • Title: Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Source: Journal of the American Chemical Society, 2007 , 129 (42), pp 12664–12665. URL: [Link]

The Versatile Reactivity of 1,2-Difluoro-3,5-diiodo-4-methoxybenzene in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern synthetic chemistry, the quest for novel molecular architectures with tailored electronic and steric properties is paramount for advancements in drug discovery, materials science, and organic electronics. Polyfunctionalized aromatic compounds serve as critical building blocks in this endeavor. Among these, 1,2-difluoro-3,5-diiodo-4-methoxybenzene stands out as a highly versatile scaffold. The presence of two iodine atoms, activated by the electron-withdrawing fluorine substituents and the methoxy group, provides two distinct reaction sites for palladium-catalyzed cross-coupling reactions. This unique arrangement allows for the sequential and regioselective introduction of a wide array of functional groups, opening avenues to complex and novel molecular designs.

This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed reactions of this compound. It is intended for researchers, scientists, and professionals in drug development who seek to leverage this powerful building block in their synthetic strategies. The protocols outlined herein are based on established principles of palladium catalysis and provide a framework for achieving selective mono- and di-functionalization.

Core Concepts: Regioselectivity in Di-iodinated Systems

The synthetic utility of this compound lies in the ability to selectively functionalize one iodine position over the other. The two iodine atoms are in chemically distinct environments, leading to differential reactivity. The iodine at the 3-position is flanked by a fluorine and a methoxy group, while the iodine at the 5-position is flanked by a fluorine and a hydrogen atom. This asymmetry, coupled with the choice of palladium catalyst, ligands, and reaction conditions, allows for a high degree of control over the reaction's regioselectivity.

Several factors govern this selectivity:

  • Steric Hindrance: The methoxy group at the 4-position is sterically more demanding than the fluorine atom at the 2-position. This can influence the approach of the bulky palladium catalyst, potentially favoring oxidative addition at the less hindered C-I bond.

  • Electronic Effects: The electron-withdrawing nature of the fluorine atoms and the electron-donating nature of the methoxy group modulate the electron density at the carbon-iodine bonds, influencing their susceptibility to oxidative addition by the palladium(0) catalyst.

  • Ligand Choice: The steric and electronic properties of the phosphine ligands on the palladium catalyst play a crucial role in dictating which C-I bond is preferentially activated. Bulky, electron-rich ligands can enhance the reactivity of the palladium center and influence the regiochemical outcome of the oxidative addition step.

By carefully tuning these parameters, chemists can achieve selective mono-functionalization, allowing for the subsequent introduction of a different functional group at the second iodine position in a sequential manner.

Synthesis of the Starting Material: this compound

A common synthetic route to this compound starts from commercially available 1,2-difluoro-4-methoxybenzene. The iodination can be achieved using an electrophilic iodinating agent, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), in the presence of a suitable acid catalyst.

Protocol: Synthesis of this compound

Materials:

  • 1,2-Difluoro-4-methoxybenzene

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1,2-difluoro-4-methoxybenzene (1.0 eq) in dichloromethane.

  • Add N-iodosuccinimide (2.2 eq) to the solution.

  • Slowly add trifluoroacetic acid (catalytic amount) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any unreacted iodine.

  • Separate the organic layer and wash it successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The two C-I bonds in this compound serve as excellent handles for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] For di-iodinated substrates, regioselective mono-alkynylation can often be achieved by controlling the stoichiometry of the alkyne and by careful selection of the catalyst and reaction conditions.

Sonogashira_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I(L)₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation CuI, Base Pd_Alkyne Ar-Pd(II)-(C≡C-R)(L)₂ Transmetalation->Pd_Alkyne Alkyne_Cu R-C≡C-Cu Alkyne_Cu->Transmetalation RedElim Reductive Elimination Pd_Alkyne->RedElim Product Ar-C≡C-R RedElim->Product Product->Pd0 Regeneration

Caption: Generalized catalytic cycle for the Sonogashira coupling reaction.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene) (1.0-1.2 eq)

  • Pd(PPh₃)₂Cl₂ (0.02-0.05 eq)

  • Copper(I) iodide (CuI) (0.04-0.10 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Toluene or Tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard Schlenk line and glassware

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Add degassed solvent (Toluene or THF) followed by the amine base (e.g., TEA, 3.0 eq).

  • Add the terminal alkyne (1.1 eq) dropwise to the stirred reaction mixture.

  • Heat the reaction to the desired temperature (typically 50-80 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent in vacuo and purify the crude product by column chromatography to isolate the mono-alkynylated product.

Expertise & Experience: The choice of a less reactive palladium catalyst and controlling the stoichiometry of the alkyne are key to achieving mono-substitution. The C-I bond at the 5-position is generally more susceptible to initial coupling due to reduced steric hindrance.

Suzuki-Miyaura Coupling: Formation of Biaryl Compounds

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between an organoboron compound and an organohalide.[3] Similar to the Sonogashira reaction, selective mono-arylation of this compound can be achieved.

Suzuki_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Base Pd_Aryl Ar-Pd(II)-R(L)₂ Transmetalation->Pd_Aryl Boronic_Acid R-B(OR)₂ Boronic_Acid->Transmetalation RedElim Reductive Elimination Pd_Aryl->RedElim Product Ar-R RedElim->Product Product->Pd0 Regeneration

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid) (1.0-1.2 eq)

  • Pd(PPh₃)₄ (0.03-0.05 eq) or Pd(dppf)Cl₂ (0.03-0.05 eq)

  • Aqueous base solution (e.g., 2M Na₂CO₃ or K₂CO₃)

  • Toluene or 1,4-Dioxane

  • Inert atmosphere (Argon or Nitrogen)

  • Standard Schlenk line and glassware

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.1 eq), and the palladium catalyst (0.04 eq).

  • Add the degassed organic solvent (e.g., Toluene) followed by the aqueous base (2.0-3.0 eq).

  • Heat the biphasic mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and separate the aqueous and organic layers.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the mono-arylated product.

Stille Coupling: Tin-Based C-C Bond Formation

The Stille coupling utilizes organostannanes as coupling partners with organohalides.[4][5] While effective, the toxicity of tin reagents is a significant drawback. However, it remains a valuable tool for specific transformations.

Materials:

  • This compound

  • Organostannane (e.g., tributyl(phenyl)tin) (1.0-1.2 eq)

  • Pd(PPh₃)₄ (0.02-0.05 eq)

  • Anhydrous and degassed Toluene or DMF

  • Inert atmosphere (Argon or Nitrogen)

  • Standard Schlenk line and glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and the palladium catalyst (0.03 eq).

  • Add anhydrous, degassed solvent (e.g., Toluene).

  • Add the organostannane (1.1 eq) via syringe.

  • Heat the reaction mixture to 90-110 °C and monitor by TLC.

  • Upon completion, cool to room temperature and quench with an aqueous solution of KF to precipitate the tin byproducts.

  • Filter the mixture through Celite and extract the filtrate with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[6][7] The choice of ligand is critical for achieving high yields and functional group tolerance.

Materials:

  • This compound

  • Amine (e.g., morpholine) (1.1-1.5 eq)

  • Pd₂(dba)₃ (0.01-0.03 eq)

  • A suitable phosphine ligand (e.g., Xantphos, BINAP) (0.02-0.06 eq)

  • A strong base (e.g., NaOt-Bu, Cs₂CO₃)

  • Anhydrous and degassed Toluene or Dioxane

  • Inert atmosphere (Argon or Nitrogen)

  • Standard Schlenk line and glassware

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 eq), the phosphine ligand (0.04 eq), and the base (e.g., NaOt-Bu, 1.4 eq).

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous, degassed solvent (e.g., Toluene).

  • Seal the tube and heat to 80-110 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent, and filter through Celite.

  • Wash the filtrate with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

Sequential Cross-Coupling Reactions

A key advantage of this compound is the potential for sequential, or one-pot, cross-coupling reactions to generate highly complex, unsymmetrical molecules. After a regioselective mono-functionalization, the remaining C-I bond can be subjected to a second, different cross-coupling reaction.

Sequential_Coupling_Workflow Start This compound Step1 Regioselective Mono-Coupling (e.g., Sonogashira) Start->Step1 Intermediate Mono-functionalized Intermediate Step1->Intermediate Step2 Second Cross-Coupling (e.g., Suzuki) Intermediate->Step2 Final_Product Unsymmetrical Di-substituted Product Step2->Final_Product

Caption: Workflow for the sequential functionalization of this compound.

Data Summary

The following table provides a hypothetical summary of expected outcomes for regioselective mono-coupling reactions based on general principles. Actual yields will vary depending on the specific substrates and optimized conditions.

Coupling ReactionCoupling PartnerTypical Catalyst/LigandTypical BaseSolventTemp (°C)Expected Major Product
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂/CuITEAToluene60-801,2-Difluoro-3-iodo-4-methoxy-5-(phenylethynyl)benzene
Suzuki Phenylboronic acidPd(PPh₃)₄Na₂CO₃ (aq)Toluene80-1005-Aryl-1,2-difluoro-3-iodo-4-methoxybenzene
Stille Tributyl(phenyl)tinPd(PPh₃)₄-Toluene90-1105-Aryl-1,2-difluoro-3-iodo-4-methoxybenzene
Buchwald-Hartwig MorpholinePd₂(dba)₃/XantphosNaOt-BuToluene80-1104-(2,3-Difluoro-5-iodo-6-methoxyphenyl)morpholine

Applications in Research and Development

The diverse array of molecules that can be synthesized from this compound have significant potential in various fields:

  • Pharmaceuticals: The introduction of fluorine atoms can enhance the metabolic stability and binding affinity of drug candidates. The ability to construct complex biaryl and aryl-alkynyl structures is particularly relevant for kinase inhibitors and other targeted therapies.

  • Organic Electronics: The electronic properties of the difluoro-methoxy-benzene core can be finely tuned through cross-coupling reactions, making the resulting compounds promising candidates for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

  • Advanced Materials: The rigid, well-defined structures that can be assembled are of interest for the development of novel polymers, liquid crystals, and other functional materials.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex, polyfunctionalized aromatic compounds. Through the judicious application of palladium-catalyzed cross-coupling reactions, researchers can achieve a high degree of control over the regioselective introduction of a wide range of substituents. The protocols and principles outlined in this guide provide a solid foundation for harnessing the synthetic potential of this valuable starting material, paving the way for the discovery and development of new molecules with impactful applications.

References

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wikipedia. Stille reaction. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. RSC.
  • Myers, A. The Stille Reaction. Chem 115.
  • Chao, I.; et al. Sonogashira Coupling Reaction with Diminished Homocoupling. Org. Lett. 2002, 4 (17), pp 2925–2928.
  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. (2021).
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • SciSpace. Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Dorel, R.; Echavarren, A. M. The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed. 2019, 58 (48), 17118-17129.
  • Chemistry LibreTexts. Stille Coupling. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95 (7), 2457–2483.

Sources

Application Notes and Protocols for Sonogashira Coupling with 1,2-Difluoro-3,5-diiodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Fluorinated Scaffolds through Precision Alkynylation

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, has found extensive applications in the synthesis of pharmaceuticals, natural products, and advanced materials.[2][3] The mild reaction conditions and broad functional group tolerance make it an invaluable tool for the construction of complex molecular architectures.

This application note provides a detailed guide for conducting the Sonogashira coupling with a particularly valuable and challenging substrate: 1,2-difluoro-3,5-diiodo-4-methoxybenzene . This molecule presents a unique opportunity for the synthesis of highly functionalized, fluorinated aromatic compounds, which are of significant interest in drug discovery due to the often-beneficial effects of fluorine on metabolic stability, binding affinity, and bioavailability. The presence of two iodine atoms allows for either mono- or di-alkynylation, offering a gateway to both symmetrically and unsymmetrically substituted products. However, the electronic interplay of the electron-withdrawing fluorine atoms and the electron-donating methoxy group, coupled with the non-equivalent iodine positions, necessitates a carefully considered approach to achieve the desired selectivity.

This document will provide detailed protocols for both selective mono-alkynylation and double alkynylation, discuss the mechanistic rationale behind the choice of reagents and conditions, and offer guidance on reaction monitoring and product purification.

Mechanistic Considerations: The Dual Catalytic Cycle

The Sonogashira coupling reaction proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5]

Diagram: The Sonogashira Catalytic Cycle

Sonogashira_Mechanism cluster_copper Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne Ar-Pd(II)-C≡CR L₂ Transmetalation->PdII_Alkyne CuX CuX Transmetalation->CuX Regeneration RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product Cu_Acetylide Cu-C≡CR CuX->Cu_Acetylide + H-C≡CR + Base Alkyne H-C≡CR Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide Cu_Acetylide->Transmetalation to Pd cycle BaseH Base-H⁺X⁻ Cu_Acetylide->BaseH

Caption: The dual catalytic cycle of the Sonogashira coupling reaction.

  • Palladium Cycle :

    • Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (Ar-I) bond, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[1]

    • Transmetalation : The alkyne moiety is transferred from the copper acetylide (formed in the copper cycle) to the palladium center.

    • Reductive Elimination : The final coupled product, an arylalkyne, is formed, and the Pd(0) catalyst is regenerated.

  • Copper Cycle :

    • The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is crucial for the transmetalation step.

The choice of palladium source, ligands, copper co-catalyst, base, and solvent are all critical parameters that can influence the efficiency and selectivity of the reaction.

Regioselectivity with this compound

The two iodine atoms in this compound are not chemically equivalent. The iodine at the C3 position is flanked by a fluorine and a methoxy group, while the iodine at the C5 position is flanked by a fluorine and a hydrogen. This asymmetry will influence the regioselectivity of a mono-alkynylation reaction.

Generally, oxidative addition of palladium is favored at the more electron-deficient and less sterically hindered C-I bond. In this case, the inductive electron-withdrawing effects of the two fluorine atoms will decrease the electron density of the aromatic ring, which generally accelerates the oxidative addition step. The methoxy group is electron-donating through resonance. The steric environment around the two iodine atoms is also different. The C5-I bond is generally less sterically hindered. Therefore, for a selective mono-coupling, the reaction is expected to occur preferentially at the C5 position .

Protocol 1: Selective Mono-Sonogashira Coupling

This protocol aims to achieve a selective single alkynylation, primarily at the less sterically hindered C5 position of this compound.

Materials and Reagents
ReagentGradeSupplierNotes
This compound≥98%e.g., Sigma-AldrichStore under inert atmosphere, protected from light.
Terminal Alkyne≥98%VariousEnsure it is free of moisture and peroxides.
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)Catalyst gradee.g., StremA reliable and commonly used palladium precursor.
CuI (Copper(I) iodide)≥99.5%e.g., AcrosShould be a fine, off-white to light tan powder.
Triethylamine (Et₃N) or Diisopropylamine (DIPA)Anhydrous, ≥99.5%e.g., AldrichFreshly distilled from CaH₂ is recommended.
Toluene or THFAnhydrousVariousDegassed prior to use.
Step-by-Step Experimental Procedure
  • Reaction Setup :

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Solvent and Reagents :

    • Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., toluene or THF, approximately 10 mL per mmol of the diiodo substrate).

    • Add the anhydrous amine base (e.g., Et₃N or DIPA, 2.0-3.0 eq).

    • Finally, add the terminal alkyne (1.0-1.2 eq) dropwise via syringe.

  • Reaction Conditions :

    • Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC or GC-MS.

    • If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied. However, higher temperatures may lead to the formation of the di-substituted product.

  • Work-up and Purification :

    • Once the starting material is consumed (as judged by the monitoring technique), quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

    • The crude product should be purified by column chromatography on silica gel to isolate the mono-alkynylated product.

Diagram: Workflow for Selective Mono-Sonogashira Coupling

Mono_Sonogashira_Workflow start Start setup Reaction Setup: - Diiodo-substrate (1 eq) - Pd(PPh₃)₂Cl₂ (0.02-0.05 eq) - CuI (0.04-0.10 eq) - Inert atmosphere start->setup reagents Reagent Addition: - Anhydrous, degassed solvent - Anhydrous amine (2-3 eq) - Terminal alkyne (1.0-1.2 eq) setup->reagents reaction Reaction: - Stir at room temperature - Monitor by TLC/GC-MS reagents->reaction workup Work-up: - Quench with aq. NH₄Cl - Extract with organic solvent - Dry and concentrate reaction->workup purification Purification: - Column chromatography workup->purification product Mono-alkynylated Product purification->product

Caption: A streamlined workflow for the selective mono-alkynylation.

Protocol 2: Double Sonogashira Coupling

This protocol is designed for the exhaustive di-alkynylation of this compound.

Materials and Reagents

The materials and reagents are the same as for the mono-coupling protocol, with adjustments to the stoichiometry of the alkyne.

Step-by-Step Experimental Procedure
  • Reaction Setup :

    • Follow the same setup procedure as in Protocol 1, using this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03-0.06 eq), and CuI (0.06-0.12 eq).

  • Addition of Solvent and Reagents :

    • Add the anhydrous, degassed solvent and the anhydrous amine base (3.0-4.0 eq).

    • Add the terminal alkyne (2.2-2.5 eq) dropwise. A slight excess of the alkyne is used to ensure complete conversion.

  • Reaction Conditions :

    • Stir the reaction mixture at room temperature initially.

    • After a few hours, or if the reaction is slow, the temperature can be increased to 50-70 °C to drive the reaction to completion.

    • Monitor the reaction by TLC or GC-MS until the mono-alkynylated intermediate is no longer observed.

  • Work-up and Purification :

    • The work-up procedure is identical to that of the mono-coupling protocol.

    • Purification by column chromatography will yield the desired di-alkynylated product.

Troubleshooting and Key Considerations

  • Homocoupling of the Alkyne (Glaser Coupling) : This is a common side reaction, especially in the presence of oxygen.[6] Ensuring a strictly inert atmosphere and using degassed solvents is crucial to minimize this.

  • Dehalogenation : In some cases, particularly with prolonged reaction times or elevated temperatures, reductive dehalogenation of the aryl iodide can occur.

  • Catalyst Inactivation : The palladium catalyst can be sensitive to impurities. Using high-purity reagents and anhydrous conditions is important.

  • Choice of Base : The amine base not only neutralizes the HX formed but can also act as a ligand for the palladium center. The choice of base can therefore influence the reaction rate.

  • Copper-Free Conditions : To avoid issues with alkyne homocoupling, a copper-free Sonogashira protocol can be employed.[3] This typically requires a more active palladium catalyst system, often with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, and may require higher reaction temperatures.

Conclusion

The Sonogashira coupling of this compound provides a versatile and efficient route to novel, highly functionalized fluorinated aromatic compounds. By carefully controlling the stoichiometry of the reagents and the reaction conditions, it is possible to achieve either selective mono-alkynylation or complete di-alkynylation. The protocols outlined in this application note serve as a robust starting point for researchers and drug development professionals looking to incorporate these valuable structural motifs into their synthetic programs.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • BYJU'S. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • SpringerLink. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]

  • ResearchGate. Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]

  • Organic Synthesis. Sonogashira Coupling. [Link]

  • NIH. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [Link]

  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • Royal Society of Chemistry. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Link]

  • ResearchGate. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. [Link]

  • ACS Publications. Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes. [Link]

  • ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. [Link]

  • ResearchGate. Reusability of 1 in the Sonogashira coupling reaction of iodobenzene or bromobenzene with phenyl acetylene in toluene. [Link]

  • ResearchGate. Variation of Sonogashira Cross-Coupling Conditions and Studying of By-Products. [Link]

Sources

Application Note: Strategic Suzuki-Miyaura Coupling of 1,2-Difluoro-3,5-diiodo-4-methoxybenzene for Controlled Arylation

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge and Opportunity of Polysubstituted Fluoroaromatics

Fluorinated biaryl scaffolds are privileged structures in medicinal chemistry and materials science, offering unique electronic properties and metabolic stability. The substrate 1,2-Difluoro-3,5-diiodo-4-methoxybenzene is a highly valuable building block, poised for the synthesis of complex, polysubstituted aromatic compounds. Its structure presents two reactive carbon-iodine (C-I) bonds, making it an ideal candidate for dual, sequential, or selective single cross-coupling reactions.

However, the symmetric di-iodide substitution, combined with steric hindrance from the flanking fluorine and methoxy groups, poses a significant synthetic challenge: controlling the extent of the reaction to achieve either selective mono-arylation or exhaustive di-arylation. This application note provides a comprehensive guide to navigating these challenges, offering detailed, field-proven protocols grounded in mechanistic principles to grant researchers precise control over the Suzuki-Miyaura coupling of this versatile substrate.

Mechanistic Blueprint for Success

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, proceeding through a well-understood catalytic cycle.[1][2][3] A firm grasp of this mechanism is paramount to troubleshooting and optimizing reactions with complex substrates.

The Catalytic Cycle

The reaction is driven by a palladium catalyst, cycling between Pd(0) and Pd(II) oxidation states through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodide bond of the aryl iodide, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[2][4] For dihaloarenes, this step can occur twice.

  • Transmetalation: The organic moiety from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[5][6]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[1][2]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) ArPdI Ar-Pd(II)L₂-I Pd0->ArPdI 1 Transmetal Transmetalation ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdI->ArPdAr_prime 2 ArPdAr_prime->Pd0 3 RedElim Reductive Elimination Product Ar-Ar' RedElim->Product ArX Ar-I ArX->OxAdd Boronic Ar'-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: The Suzuki-Miyaura Catalytic Cycle.

Substrate-Specific Considerations

For this compound, several factors demand special attention:

  • Controlling Selectivity: The presence of two identical and highly reactive C-I bonds means that achieving mono-substitution requires careful control over stoichiometry. Using a limited amount of the boronic acid is the primary strategy to favor the formation of the mono-arylated product.[7]

  • Overcoming Steric Hindrance: The substituents ortho to the iodine atoms create a sterically congested environment around the reaction center. This can hinder the oxidative addition and reductive elimination steps. To overcome this, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) is essential.[8][9][10][11] These ligands promote the formation of coordinatively unsaturated palladium complexes that are more reactive and facilitate the difficult reductive elimination of bulky products.[12]

Key Parameter Optimization: A Causal Approach

The success of the Suzuki coupling hinges on the interplay between four key components. The rationale for each choice is detailed below.

ParameterRecommended ChoiceRationale & Causality
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃These are common, air-stable Pd(II) and Pd(0) sources, respectively.[5] Pd(II) sources are reduced in situ to the active Pd(0) species, often by a phosphine ligand or a side reaction like boronic acid homocoupling.[4] Using a precatalyst ensures a reliable source of the active catalyst.
Ligand SPhos, XPhos, or RuPhosThis is the most critical choice. These are bulky, electron-rich dialkylbiaryl phosphine ligands. The bulkiness accelerates the final reductive elimination step, which is often slow for sterically hindered substrates.[9][13] The electron-rich nature of the ligand increases the electron density on the palladium center, facilitating the initial oxidative addition into the C-I bond.[2][13]
Base K₃PO₄ or Cs₂CO₃A strong, non-nucleophilic base is required for the transmetalation step.[5] K₃PO₄ and Cs₂CO₃ are highly effective, particularly in solvent systems containing water, as they can readily form the active boronate species.[14] The choice of a stronger base can accelerate the overall reaction rate.[14]
Solvent System 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)A biphasic solvent system is highly advantageous. The organic solvent (dioxane, toluene) dissolves the aryl iodide and the catalyst complex, while water is essential for dissolving the inorganic base and facilitating the formation of the active boronate complex.[4][6][14][15] Vigorous stirring is necessary to ensure efficient mixing between the two phases.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled with care.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add solids to flask: - Aryl Diiodide - Boronic Acid - Base - Pd Catalyst/Ligand B 2. Seal flask with septum A->B C 3. Purge with Inert Gas (Argon or Nitrogen) B->C D 4. Add Degassed Solvents (Dioxane/Toluene + Water) C->D E 5. Heat to desired temperature (e.g., 80-100 °C) with stirring C->E F 6. Monitor reaction progress (TLC or LC-MS) E->F G 7. Cool to room temperature F->G H 8. Dilute with water & EtOAc G->H I 9. Separate organic layer H->I J 10. Wash with brine, dry (Na₂SO₄ or MgSO₄) I->J K 11. Concentrate in vacuo J->K L 12. Purify by column chromatography K->L

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Protocol 1: Selective Mono-Arylation

This protocol is optimized to favor the formation of the mono-coupled product by limiting the amount of the boronic acid coupling partner.

ReagentMolar Eq.Sample AmountPurpose
This compound1.0412 mg (1.0 mmol)Substrate
Aryl Boronic Acid1.051.05 mmolCoupling Partner
Pd(OAc)₂0.024.5 mg (0.02 mmol)Catalyst Precursor
SPhos0.0416.4 mg (0.04 mmol)Ligand
K₃PO₄3.0637 mg (3.0 mmol)Base
1,4-Dioxane / H₂O (4:1)-10 mLSolvent

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired aryl boronic acid (1.05 eq), K₃PO₄ (3.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Seal the flask with a rubber septum and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane/water solvent mixture (10 mL for a 1.0 mmol scale) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS. Upon consumption of the starting material, remove the flask from the heat and allow it to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the mono-arylated product.

Self-Validation: The primary side-product will be the di-arylated compound. If significant amounts are formed, consider reducing the equivalents of boronic acid to 0.95-1.0 or decreasing the reaction time.

Protocol 2: Exhaustive Di-Arylation

This protocol is designed for complete conversion to the di-arylated product by using an excess of the boronic acid coupling partner.

ReagentMolar Eq.Sample AmountPurpose
This compound1.0412 mg (1.0 mmol)Substrate
Aryl Boronic Acid2.52.5 mmolCoupling Partner
Pd₂(dba)₃0.02523 mg (0.025 mmol)Catalyst Precursor
XPhos0.1048 mg (0.10 mmol)Ligand
Cs₂CO₃6.01.96 g (6.0 mmol)Base
Toluene / H₂O (4:1)-10 mLSolvent

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the aryl boronic acid (2.5 eq), Cs₂CO₃ (6.0 eq), Pd₂(dba)₃ (0.025 eq), and XPhos (0.10 eq).

  • Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.

  • Add the degassed toluene/water solvent mixture (10 mL for a 1.0 mmol scale) via syringe.

  • Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 12-24 hours.

  • Monitor the reaction for the disappearance of the mono-arylated intermediate.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup as described in Protocol 1 (Steps 6-8).

  • Purify the crude material by flash column chromatography to isolate the pure di-arylated product.

Self-Validation: Incomplete conversion may indicate catalyst deactivation or insufficient reaction time. If the mono-arylated product persists, adding a fresh portion of catalyst (e.g., 1 mol%) and extending the reaction time may drive the reaction to completion.

Summary and Outlook

The selective mono- and exhaustive di-arylation of this compound is readily achievable through the strategic application of Suzuki-Miyaura cross-coupling chemistry. Control over the reaction outcome is dictated primarily by the stoichiometry of the boronic acid, while efficiency and success with this sterically demanding substrate are ensured by the selection of a bulky, electron-rich phosphine ligand such as SPhos or XPhos. These protocols provide a robust and reliable foundation for researchers to synthesize novel, highly functionalized fluoroaromatic compounds for applications ranging from pharmaceutical discovery to the development of advanced materials.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Li, G., et al. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. ACS Catalysis. [Link]

  • Thomas, S., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]

  • Le-Houx, J., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistryOpen. [Link]

  • Lin, Z., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]

  • Fleming, M. J., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Angewandte Chemie International Edition. [Link]

  • Bellina, F., & Lessi, M. (2015). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. ChemInform. [Link]

  • Xin, D., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by a Porous Organic Framework-Supported Palladium(II) Complex. ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition. [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]

  • Liu, P., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2019). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acidsa. [Link]

  • ResearchGate. (2012). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. [Link]

  • Reddit. (2023). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

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Application Notes and Protocols: 1,2-Difluoro-3,5-diiodo-4-methoxybenzene in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide elucidates the prospective applications of 1,2-Difluoro-3,5-diiodo-4-methoxybenzene in the vanguard of materials science. While direct experimental literature on this specific molecule is emerging, its unique constellation of functional groups—a difluorinated and diiodinated methoxybenzene core—positions it as a highly promising building block for a new generation of functional materials. By analyzing the established roles of its structural analogues and constituent moieties, this document provides a forward-looking exploration of its potential in supramolecular engineering, organic electronics, and advanced polymer synthesis. The protocols outlined herein are founded on established chemical principles and serve as a robust starting point for researchers and materials scientists.

Introduction: A Molecule of Untapped Potential

This compound (CAS No. 1228093-55-7) is an aromatic compound characterized by a dense functionalization of its benzene ring.[1] The presence of two iodine atoms offers reactive sites for cross-coupling reactions, while the electron-withdrawing fluorine atoms and the electron-donating methoxy group create a unique electronic and steric environment. This combination of features suggests a multifaceted utility in materials science, particularly in applications where precise control over intermolecular interactions and electronic properties is paramount.

The key attributes of this molecule include:

  • Two Iodine Substituents: Ideal for forming strong halogen bonds and serving as coupling points in polymerization reactions.

  • Two Fluorine Substituents: These enhance the halogen bonding capabilities of the iodine atoms and can improve the stability and electronic properties of resulting materials.[2]

  • A Methoxy Group: This group can influence solubility and participate in intermolecular interactions, potentially directing the self-assembly of molecules.[3][4]

This guide will explore three primary areas of application: supramolecular assembly via halogen bonding, development of novel organic semiconductors, and synthesis of high-performance polymers.

Application I: Supramolecular Assembly through Halogen Bonding

2.1. Theoretical Framework: The Power of Halogen Bonding

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile such as a nitrogen or oxygen atom.[2][5] The strength of this bond increases with the polarizability of the halogen (I > Br > Cl) and the presence of electron-withdrawing groups on the halogen-bearing molecule.[2] The difluoro substitution on the benzene ring in this compound significantly enhances the electrophilic character of the iodine atoms, making them potent halogen bond donors.

2.2. Prospective Applications in Crystal Engineering

The di-iodo nature of this molecule allows it to act as a ditopic halogen bond donor, enabling the formation of one-dimensional chains, two-dimensional networks, and discrete co-crystals when combined with suitable halogen bond acceptors.[2][5] This opens avenues for the rational design of materials with tailored properties, including:

  • Non-linear Optical (NLO) Materials: By co-crystallizing with chromophores, it may be possible to create non-centrosymmetric crystal structures with significant NLO activity.

  • Luminescent Materials: The formation of co-crystals with fluorescent or phosphorescent molecules can lead to new materials with tunable emission properties.[5]

  • Soft Materials: The directional nature of halogen bonds can be exploited to create liquid crystals and supramolecular gels.[5]

2.3. Protocol: Co-crystallization for Supramolecular Synthesis

This protocol provides a general method for exploring the co-crystallization of this compound with a generic nitrogen-containing halogen bond acceptor (e.g., pyridine or a bipyridine derivative).

Materials:

  • This compound

  • Halogen bond acceptor (e.g., 4,4'-bipyridine)

  • High-purity solvents (e.g., chloroform, acetonitrile, ethyl acetate)

  • Small glass vials (2-4 mL)

  • Heating block or oil bath

Procedure:

  • Solution Preparation: Prepare saturated or near-saturated solutions of this compound and the halogen bond acceptor in a suitable solvent. Molar ratios of 1:1 and 1:2 (donor to acceptor) are good starting points.

  • Mixing: Combine the solutions in a clean glass vial.

  • Crystal Growth: Allow the solvent to evaporate slowly at room temperature over several days. Alternatively, for less soluble compounds, slow cooling of a heated, saturated solution can be employed.

  • Crystal Isolation and Analysis: Carefully isolate the resulting crystals and analyze them using single-crystal X-ray diffraction to determine the supramolecular structure.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of solvent is critical. A solvent that allows for adequate solubility of both components but is volatile enough for slow evaporation is ideal.

  • Stoichiometry: Varying the molar ratio of the components can lead to different supramolecular architectures.

  • Slow Evaporation/Cooling: Slow crystal growth is essential for obtaining high-quality single crystals suitable for X-ray diffraction.

Visualization of Halogen Bonding Interaction:

Halogen_Bonding cluster_donor This compound (Donor) cluster_acceptor Nitrogen Heterocycle (Acceptor) C1 C-I I1 I C1->I1 N1 N I1->N1 Halogen Bond

Caption: Halogen bond formation between the iodine atom of this compound and a nitrogen-containing acceptor.

Application II: Building Block for Organic Electronics

3.1. Rationale: Engineering Electronic Properties

Fluorinated aromatic compounds are of significant interest in organic electronics. The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of a molecule, which can improve air stability and facilitate electron injection/transport in organic electronic devices. Methoxy groups, being electron-donating, can modulate the electronic properties in the opposite direction, allowing for fine-tuning of the band gap.[6]

The di-iodo functionality allows this compound to be used as a monomer in cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to synthesize conjugated polymers and oligomers for applications in:

  • Organic Field-Effect Transistors (OFETs): As a component of the polymer backbone, it could contribute to desirable charge transport characteristics.

  • Organic Photovoltaics (OPVs): The electronic properties can be tuned to create materials with appropriate energy levels for use as donor or acceptor materials in OPV devices.

  • Organic Light-Emitting Diodes (OLEDs): Incorporation into emissive polymers could lead to new materials with high quantum yields and tunable emission colors.[6]

3.2. Synthetic Workflow: Polymer Synthesis via Suzuki Coupling

The following is a representative workflow for the synthesis of a conjugated polymer using this compound and a diboronic ester comonomer via a Palladium-catalyzed Suzuki coupling reaction.

Suzuki_Coupling_Workflow start Reactants: - this compound - Diboronic Ester Comonomer - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Toluene/Water) reaction Reaction Setup: - Inert Atmosphere (N2 or Ar) - Degassed Solvents - Heat (e.g., 90-110 °C) start->reaction Combine & Heat workup Workup: - Cool to Room Temperature - Phase Separation - Wash Organic Layer reaction->workup Reaction Complete purification Purification: - Precipitation in Methanol - Soxhlet Extraction workup->purification Isolate Crude Polymer characterization Characterization: - NMR Spectroscopy - Gel Permeation Chromatography (GPC) - UV-Vis & Fluorescence Spectroscopy - Cyclic Voltammetry purification->characterization Obtain Pure Polymer

Caption: General workflow for the synthesis and characterization of a conjugated polymer using Suzuki coupling.

3.3. Protocol: Synthesis of a Polyfluorene Copolymer

Materials:

  • This compound

  • 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Methanol

Procedure:

  • Reaction Setup: To a Schlenk flask under an argon atmosphere, add this compound (1 mmol), the diboronic ester (1 mmol), and Pd(PPh₃)₄ (0.02 mmol).

  • Solvent and Base Addition: Add toluene (20 mL) and a 2M aqueous solution of K₂CO₃ (5 mL). The solvents should be degassed prior to use.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 48 hours.

  • Workup: Cool the reaction to room temperature. Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.

  • Purification: Concentrate the organic solution and precipitate the polymer by adding it dropwise to vigorously stirred methanol. Filter the resulting solid and purify further by Soxhlet extraction with acetone and chloroform.

  • Characterization: Analyze the final polymer's molecular weight, optical, and electrochemical properties.

Quantitative Data Summary (Hypothetical):

PropertyExpected Value RangeSignificance
Molecular Weight (Mn) 10 - 50 kDaAffects film-forming properties and charge transport.
Polydispersity Index (PDI) 1.5 - 2.5Indicates the breadth of the molecular weight distribution.
Absorption Max (λ_max) 380 - 450 nmDetermines the color and light-harvesting range.
Emission Max (λ_em) 420 - 550 nmIndicates the color of emitted light in OLEDs.
HOMO Level -5.2 to -5.8 eVInfluences air stability and hole injection.
LUMO Level -2.5 to -3.2 eVAffects electron affinity and electron injection.

Concluding Remarks

This compound represents a versatile, yet underexplored, platform for the design of advanced functional materials. Its unique electronic and structural characteristics make it a prime candidate for applications ranging from the predictable self-assembly of supramolecular structures to the synthesis of high-performance conjugated polymers for organic electronics. The protocols and conceptual frameworks provided in this guide are intended to catalyze further research and development in harnessing the full potential of this promising molecule.

References

  • Title: Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies Source: PubMed Central URL: [Link]

  • Title: Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies Source: PubMed URL: [Link]

  • Title: Halogen bonding in 1,2-dibromo-4,5-dimethoxybenzene and 1,2-diiodo Source: Acta Crystallographica Section C URL: [Link]

  • Title: Halogen bonding in 1,2-dibromo-4,5-dimethoxybenzene and 1,2-diiodo-4,5-dimethoxybenzene Source: ResearchGate URL: [Link]

  • Title: Halogen bonding in 1,2-dibromo-4,5-dimethoxybenzene and 1,2-diiodo-4,5-dimethoxybenzene Source: Sci-Hub URL: [Link]

  • Title: Process for continuously preparing difluorobenzene derivatives with long operating times Source: Google Patents URL
  • Title: 1,4-Difluoro-2,5-dimethoxybenzene as a Precursor for Iterative Double Benzyne−Furan Diels−Alder Reactions Source: Sci-Hub URL: [Link]

  • Title: 1,3-Difluoro-2-Methoxy-5-Nitrobenzene Source: Fluorobenzene & Derivatives Manufacturer | China Chemical Supplier URL: [Link]

  • Title: The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl Source: JMU Scholarly Commons URL: [Link]

  • Title: An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid Source: ResearchGate URL: [Link]

  • Title: Polymers with dihydroxy/dialkoxybenzene moieties Source: Comptes Rendus de l'Académie des Sciences URL: [Link]

  • Title: Synthesis and molecular properties of methoxy-substituted diindolo[3,2-b:2′,3′-h]carbazoles for organic electronics obtained by a consecutive twofold Suzuki and twofold Cadogan reaction Source: Journal of Materials Chemistry C (RSC Publishing) URL: [Link]

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Application Notes and Protocols: 1,2-Difluoro-3,5-diiodo-4-methoxybenzene in the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Polysubstituted Aromatic Building Block

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Aromatic systems bearing the ortho-difluoro motif are particularly prevalent in pharmaceuticals and agrochemicals.[1]

1,2-Difluoro-3,5-diiodo-4-methoxybenzene emerges as a highly valuable and versatile building block for the synthesis of complex molecular architectures. Its structure is strategically designed for synthetic utility:

  • Two Orthogonal Reactive Sites: The presence of two iodine atoms at the C3 and C5 positions provides two distinct, highly reactive handles for metal-catalyzed cross-coupling reactions. The C-I bond is the most reactive of the carbon-halogen bonds in transformations like Suzuki-Miyaura and Sonogashira couplings.

  • Valuable Fluorine Motif: The vicinal 1,2-difluoro substitution pattern is a key pharmacophore that can modulate the electronic nature of the benzene ring and participate in crucial intermolecular interactions.

  • Modulating Methoxy Group: The methoxy group at C4 is a strong electron-donating group, which activates the ring and can influence the regioselectivity of subsequent reactions. It also offers a potential site for late-stage functionalization via demethylation to a phenol.

This guide provides an in-depth exploration of this compound, offering detailed protocols and expert insights for its application in sequential cross-coupling reactions to empower researchers in drug discovery and advanced materials development.

Reagent Profile and Safety Protocol

Physicochemical Data

A clear understanding of the reagent's properties is fundamental to its effective use and safe handling.

PropertyValueSource
Compound Name This compound[2]
CAS Number 1228093-55-7[2][3]
Molecular Formula C₇H₄F₂I₂O[2]
Molecular Weight 395.91 g/mol [2]
Appearance Solid (Typical for similar compounds)N/A
Purity ≥95% (Typical commercial grade)N/A

Note: Physical properties such as melting point and appearance may vary between suppliers. Always refer to the supplier-specific Safety Data Sheet (SDS).

Mandatory Safety and Handling Protocol

Substituted haloaromatics require careful handling to minimize exposure and ensure laboratory safety. The following protocols are based on best practices for this class of compounds.

  • Engineering Controls: All manipulations, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended for neat transfers.

    • Body Protection: A flame-resistant laboratory coat must be worn at all times.

  • Storage: Store the reagent in a tightly sealed container in a cool, dry, and dark location. Keep it segregated from strong oxidizing agents and bases.

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Dispose of all waste materials in accordance with local, state, and federal regulations.

  • First Aid:

    • Inhalation: Move the individual to fresh air. Seek immediate medical attention if breathing is difficult.

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

    • Eye Contact: Flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Application in Sequential Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a paramount tool for forging C(sp²)-C(sp²) bonds. The di-iodo nature of the title compound makes it an ideal substrate for sequential couplings, allowing for the controlled, stepwise introduction of two different aryl or heteroaryl groups. This strategy is exceptionally powerful for building unsymmetrical bi- and terphenyl scaffolds, which are common cores in many pharmaceutical agents.[4]

Principle of Selective Mono-Arylation

The key to achieving selectivity in the cross-coupling of dihalogenated arenes is precise control over stoichiometry and reaction conditions.[5][6] By using a slight excess of the first boronic acid (1.0-1.2 equivalents), the reaction can be directed to favor the mono-arylated product. The first oxidative addition of the palladium(0) catalyst to a C-I bond is the rate-determining step. Once the first coupling is complete, the resulting mono-iodo, mono-aryl product is sterically more hindered and electronically different, which can slow the rate of the second coupling, allowing for its isolation.

Protocol 1: Selective Mono-Arylation of this compound

This protocol details a representative procedure for the synthesis of a 3-aryl-1,2-difluoro-5-iodo-4-methoxybenzene derivative.

Materials:

  • This compound (1.0 mmol, 396 mg)

  • Arylboronic Acid (1.1 mmol, 1.1 eq.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 mmol, 345 mg)

  • 1,4-Dioxane, anhydrous (8 mL)

  • Water, degassed (2 mL)

Procedure:

  • Vessel Preparation: Add a magnetic stir bar to a flame-dried 25 mL Schlenk flask. Seal the flask with a rubber septum, and cycle between vacuum and an inert atmosphere (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate to the flask.

  • Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe. Causality Note: The dioxane/water solvent system is effective for dissolving both the organic substrate and the inorganic base. Degassing is critical to remove oxygen, which can oxidize the Pd(0) catalyst and cause unwanted side reactions.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 85 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material. The reaction is typically complete within 2-6 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the mono-arylated product.

Symmetrical Di-Arylation

For the synthesis of symmetrical products, the stoichiometry is adjusted to provide enough of the coupling partner to react at both C-I positions.

Protocol 2: Symmetrical Di-Arylation

Procedure: Follow the exact procedure as in Protocol 1 , with the following key modifications:

  • Stoichiometry: Use 2.5 mmol (2.5 eq.) of the Arylboronic Acid.

  • Catalyst Loading: The catalyst loading can be maintained at 3 mol% or slightly increased to 5 mol% if the reaction is sluggish.

  • Reaction Time: The reaction will likely require a longer duration (8-24 hours) for complete conversion to the di-arylated product. Monitor carefully by TLC/LC-MS.

Workflow Diagram: Sequential Suzuki-Miyaura Coupling

G cluster_start Initial Reagents cluster_protocol1 Protocol 1: Mono-Arylation cluster_protocol2 Protocol 2: Di-Arylation start 1,2-Difluoro-3,5-diiodo- 4-methoxybenzene step1 Combine Reagents (Pd(dppf)Cl₂, K₂CO₃) start->step1 boronic1 Arylboronic Acid 1 (1.1 eq) boronic1->step1 step2 Add Dioxane/H₂O Heat to 85 °C step1->step2 step3 Workup & Purification step2->step3 product1 Mono-arylated Product (3-Aryl-5-iodo...) step3->product1 step4 Combine with Product 1 (New Catalyst & Base) product1->step4 boronic2 Arylboronic Acid 2 (1.2 eq) boronic2->step4 step5 Add Solvent Heat to 85-100 °C step4->step5 step6 Workup & Purification step5->step6 product2 Unsymmetrical Di-arylated Product step6->product2

Caption: Workflow for sequential Suzuki coupling to create unsymmetrical products.

Application in Sonogashira Cross-Coupling

The Sonogashira coupling is the most prominent method for synthesizing arylalkynes by coupling aryl halides with terminal alkynes.[7] The resulting 1,2-difluoro-4-methoxybenzene core bearing two alkynyl arms is a valuable precursor for creating π-conjugated systems, molecular wires, and complex heterocyclic scaffolds after subsequent cyclization reactions.

Principle of Di-Alkynylation

The Sonogashira reaction typically employs a dual-catalyst system: a palladium complex to activate the aryl halide and a copper(I) salt (e.g., CuI) to activate the terminal alkyne.[8][9] The reaction is run under basic conditions, usually with an amine base like triethylamine or diisopropylamine, which also serves as a solvent. A critical aspect is maintaining an inert atmosphere, as oxygen can promote the undesired homocoupling of the alkyne (Glaser coupling).[8]

Protocol 3: Symmetrical Di-Alkynylation

This protocol provides a general method for the double Sonogashira coupling to produce a symmetrical diarylacetylene derivative.

Materials:

  • This compound (1.0 mmol, 396 mg)

  • Terminal Alkyne (2.5 mmol, 2.5 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N), anhydrous (10 mL)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI under a positive flow of Argon or Nitrogen.

  • Solvent and Reagent Addition: Add anhydrous THF and anhydrous triethylamine via syringe. Stir the mixture for 10 minutes at room temperature to ensure dissolution.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe. Causality Note: The amine base is crucial; it deprotonates the terminal alkyne to form the reactive copper acetylide intermediate and also scavenges the HI byproduct generated during the catalytic cycle.

  • Reaction Execution: Stir the reaction mixture at room temperature. If the reaction is sluggish (as determined by TLC), it can be gently heated to 40-50 °C.

  • Monitoring: Monitor the reaction until TLC or LC-MS analysis shows complete consumption of the starting material and the mono-coupled intermediate (typically 4-12 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the triethylamine. Redissolve the residue in diethyl ether or ethyl acetate (30 mL).

  • Purification: Filter the solution through a short plug of Celite to remove catalyst residues, washing the pad with additional solvent. Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) (2 x 15 mL) to remove copper salts, followed by brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to isolate the di-alkynylated product.

Diagram: Sonogashira Catalytic Cycle

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Proposed Synthesis of the Reagent

While this compound is commercially available, understanding its synthesis provides valuable context. A plausible and efficient route involves the direct electrophilic iodination of the commercially available precursor, 1,2-difluoro-4-methoxybenzene. The methoxy group is a strong activating group and, along with the fluorine atoms, directs iodination to the vacant C3 and C5 positions.

Reaction Scheme: 1,2-Difluoro-4-methoxybenzene can be treated with a potent electrophilic iodine source to yield the desired product. A common and effective method for iodinating activated or deactivated arenes involves using iodine (I₂) in the presence of a strong oxidizing agent like sodium periodate (NaIO₄) in concentrated sulfuric acid.[10] This in-situ generation of a highly electrophilic iodine species (I⁺) drives the reaction to completion.

Conclusion

This compound stands out as a premier building block for constructing complex, highly functionalized aromatic molecules. The two iodine atoms serve as versatile handles for sequential, site-selective cross-coupling reactions, enabling the synthesis of unsymmetrical molecular frameworks that would be challenging to access through other means. The protocols outlined in this guide for Suzuki-Miyaura and Sonogashira couplings provide a robust foundation for researchers to leverage this reagent's full potential. Its strategic application will undoubtedly continue to facilitate innovation in the fields of medicinal chemistry, agrochemicals, and materials science.

References

  • This compound | CymitQuimica.

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  • This compound(1228093-55-7). ChemicalBook.

  • Application Notes and Protocols: 1,2-Diiodoethene in Sonogashira Coupling Reactions. BenchChem.

  • Application Notes and Protocols: Sonogashira Coupling of 3-iodo-6-methyl-1H-indole. BenchChem.

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (NIH).

  • Application Notes and Protocols for Sonogashira Coupling of 1-Fluoro-2,3,4,5,6-pentaiodobenzene. BenchChem.

  • 1,2-difluoro-3-[(4-fluoro-2-methoxy-5-nitrophenoxy)methyl]-4-methoxybenzene. Guidechem.

  • Chemoselective Suzuki–Miyaura cross‐coupling reactions of 2a with aryl... ResearchGate.

  • Palladium-catalyzed Sonogashira coupling of various iodoaromatic... ResearchGate.

  • Application Notes and Protocols for Sonogashira Coupling with 2-Amino-3,5-diiodobenzamide. BenchChem.

  • 1,2-Difluoro-4,5-dimethoxybenzene, 5G - D3626-5G. Lab Pro Inc.

  • A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. National Institutes of Health (NIH).

  • 1,2-Difluoro-4,5-diméthoxybenzène. Chem-Impex.

  • 1,2-Difluoro-4-iodobenzene. PubChem.

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  • Iodination of di-and trimethoxy substituted benzene derivatives using... ResearchGate.

  • Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University.

  • Theoretical study of the iodination of methoxybenzene by iodine monochloride. ResearchGate.

  • Oxidative Iodination of Deactivated Arenes in Concentrated Sulfuric Acid with I2/NaIO4 and KI/NaIO4 Iodinating Systems. Organic Chemistry Portal.

  • Process for continuously preparing difluorobenzene derivatives with long operating times. Google Patents.

  • Water phase synthesis process of difluoromethoxy nitrobenzene. Google Patents.

  • 1,4-Difluoro-2,5-dimethoxybenzene as a Precursor for Iterative Double Benzyne−Furan Diels−Alder Reactions. Sci-Hub.

  • The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons.

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Application Notes and Protocols for the Iodination of Difluoroanisole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Iodinated difluoroanisole derivatives are valuable intermediates in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The introduction of an iodine atom provides a versatile handle for further functionalization through various cross-coupling reactions. However, the synthesis of these compounds can be challenging due to the competing directing effects and the overall deactivation of the aromatic ring by the two fluorine atoms. This guide provides a comprehensive overview of the experimental procedures for the iodination of difluoroanisole derivatives, with a focus on regioselectivity and practical laboratory protocols.

The methoxy group (-OCH₃) is an activating, ortho-, para-directing group, while the fluorine atoms are deactivating, ortho-, para-directing groups. The interplay of these electronic effects, along with steric hindrance, governs the position of iodination. Understanding these principles is crucial for predicting and controlling the outcome of the reaction.

Core Concepts in Electrophilic Iodination

The iodination of difluoroanisoles proceeds via an electrophilic aromatic substitution (EAS) mechanism. Due to the relatively low electrophilicity of molecular iodine (I₂), an activator or a more potent iodine source is typically required to generate a sufficiently reactive electrophile (e.g., I⁺).

Mechanism of Electrophilic Aromatic Substitution

The general mechanism involves two key steps:

  • Attack of the Aromatic Ring: The π-electrons of the difluoroanisole ring attack the electrophilic iodine species, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring.

The regioselectivity of the reaction is determined by the stability of the sigma complex. The fluorine and methoxy substituents influence the stability of the carbocation at different positions on the ring.

Key Iodination Methodologies

Several methods have proven effective for the iodination of activated and deactivated aromatic rings. The choice of method depends on the specific difluoroanisole isomer and the desired regioselectivity.

N-Iodosuccinimide (NIS) with Acid Catalysis

N-Iodosuccinimide (NIS) is a mild and convenient source of electrophilic iodine. In the presence of a strong acid catalyst, such as trifluoroacetic acid (TFA) or sulfuric acid (H₂SO₄), the electrophilicity of the iodine is significantly enhanced.[1][2]

Causality: The acid protonates the succinimide nitrogen of NIS, making the iodine atom more electron-deficient and thus a more potent electrophile. This method is particularly useful for moderately deactivated systems like difluoroanisoles.

Iodine with Silver Salts

The combination of molecular iodine with a silver salt, such as silver sulfate (Ag₂SO₄) or silver nitrate (AgNO₃), is a classic and effective method for iodination.

Causality: The silver cation coordinates to one of the iodine atoms in I₂, facilitating the heterolytic cleavage of the I-I bond. This generates a potent electrophilic iodine species and an insoluble silver iodide (AgI) precipitate, which drives the reaction forward.[3]

Iodine with an Oxidizing Agent

Molecular iodine can be activated by an oxidizing agent, such as nitric acid (HNO₃) or hydrogen peroxide (H₂O₂), in a suitable solvent like acetic acid.[4]

Causality: The oxidizing agent converts iodine to a more electrophilic species, such as the iodonium ion (I⁺). This method is effective but requires careful control of reaction conditions to avoid side reactions.

Experimental Protocols

The following protocols provide detailed procedures for the iodination of specific difluoroanisole derivatives. Safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be strictly followed. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Iodination of 3,5-Difluoroanisole using N-Iodosuccinimide (NIS)

This protocol is based on the analogous iodination of 3,5-difluoroaniline, where the amino group has similar directing effects to the methoxy group. The expected major product is 4-iodo-3,5-difluoroanisole, with potential for some 2-iodo-3,5-difluoroanisole as a minor product.

Materials:

  • 3,5-Difluoroanisole

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-difluoroanisole (1.0 eq.) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Iodosuccinimide (1.1 eq.) to the stirred solution.

  • Slowly add a catalytic amount of trifluoroacetic acid (0.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.

  • Transfer the mixture to a separatory funnel and dilute with dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to isolate the desired iodinated difluoroanisole isomer(s).

Protocol 2: Iodination of 2,6-Difluoroanisole using Iodine and Silver Sulfate

The methoxy group in 2,6-difluoroanisole strongly directs iodination to the para position (position 4). The ortho positions (3 and 5) are sterically hindered by the adjacent fluorine atoms.

Materials:

  • 2,6-Difluoroanisole

  • Iodine (I₂)

  • Silver sulfate (Ag₂SO₄)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, protected from light (e.g., wrapped in aluminum foil)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask protected from light, add 2,6-difluoroanisole (1.0 eq.), iodine (1.1 eq.), and silver sulfate (1.1 eq.).

  • Add anhydrous dichloromethane as the solvent.

  • Stir the mixture vigorously at room temperature for 12-24 hours. The formation of a yellow precipitate (silver iodide) will be observed. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the silver iodide precipitate. Wash the precipitate with a small amount of dichloromethane.

  • Combine the filtrate and washings in a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove any excess iodine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography to obtain 4-iodo-2,6-difluoroanisole.

Data Summary and Regioselectivity

The regiochemical outcome of the iodination of difluoroanisole derivatives is highly dependent on the substitution pattern of the starting material. The following table summarizes the expected major products based on the directing effects of the substituents.

Starting MaterialIodination ReagentExpected Major ProductRationale
2,4-DifluoroanisoleNIS / TFA5-Iodo-2,4-difluoroanisoleThe position para to the methoxy group is blocked. The position ortho to the methoxy group and meta to both fluorines is the most activated and sterically accessible.
2,5-DifluoroanisoleI₂ / Ag₂SO₄4-Iodo-2,5-difluoroanisoleThe position para to the methoxy group is activated and sterically accessible.
2,6-DifluoroanisoleI₂ / Ag₂SO₄4-Iodo-2,6-difluoroanisoleThe position para to the methoxy group is strongly activated, and the ortho positions are sterically hindered.
3,4-DifluoroanisoleNIS / TFA6-Iodo-3,4-difluoroanisoleThe position ortho to the methoxy group and meta to the fluorine at position 4 is the most activated.
3,5-DifluoroanisoleNIS / TFA4-Iodo-3,5-difluoroanisoleThe position para to the methoxy group is the most electronically favored position.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the iodination of difluoroanisole derivatives.

Iodination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Difluoroanisole in Solvent reagents Add Iodinating Agent (e.g., NIS or I₂/Ag₂SO₄) start->reagents catalyst Add Catalyst (if required, e.g., TFA) reagents->catalyst stir Stir at Appropriate Temperature catalyst->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify product Isolated Iodinated Difluoroanisole purify->product

Caption: General experimental workflow for the iodination of difluoroanisole derivatives.

Regioselectivity_Logic Start Difluoroanisole Isomer Analysis Analyze Directing Effects - OMe: ortho, para-directing (activating) - F: ortho, para-directing (deactivating) Start->Analysis Sterics Consider Steric Hindrance Analysis->Sterics Prediction Predict Most Nucleophilic Position(s) Sterics->Prediction MajorProduct Major Iodinated Product Prediction->MajorProduct Most stable sigma complex MinorProducts Potential Minor Products Prediction->MinorProducts Less stable sigma complex

Caption: Logical framework for predicting regioselectivity in difluoroanisole iodination.

Conclusion

The iodination of difluoroanisole derivatives is a nuanced process that requires careful consideration of both electronic and steric effects. The methodologies presented in this guide, particularly the use of N-iodosuccinimide with an acid catalyst and iodine in combination with silver salts, provide reliable pathways to these valuable synthetic intermediates. By understanding the underlying principles of electrophilic aromatic substitution and following these detailed protocols, researchers can effectively synthesize a range of iodinated difluoroanisole compounds for their drug discovery and development programs.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(28), 5047-5048. [Link]

  • Fan, A. L. (2017). Iodination of 3,5-Dichloroanisole Using Silver Salts. University of Mississippi. [Link]

  • Prakash, G. K. S., Mathew, T., Hoole, D., Esteves, P. M., Wang, Q., Rasul, G., & Olah, G. A. (2004). N-Halosuccinimides in Trifluoromethanesulfonic Acid and BF₃−H₂O: Efficient and General Halogenation of Deactivated Aromatics. Journal of the American Chemical Society, 126(48), 15770–15776. [Link]

  • Kaszynski, P., & Lipiak, D. (2002). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 117(1), 61-68. [Link]

  • Sy, W. W. (1993). Iodination of methoxyamphetamines with iodine and silver sulfate. Tetrahedron Letters, 34(39), 6223-6224. [Link]

  • Lulinski, P., & Skulski, L. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(1), 394–407. [Link]

  • Patil, S. B., Singh, P. R., & Deshmukh, M. B. (2012). Iodination of activated aromatics by using I2/ HNO3/AcOH. Basic and Applied Scientific Research, 1(1), 16-20. [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

  • ResearchGate. (n.d.). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1,2-Difluoro-3,5-diiodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Answering as a Senior Application Scientist.

Welcome to the technical support center for the purification of 1,2-Difluoro-3,5-diiodo-4-methoxybenzene (CAS 1228093-55-7). This guide provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high purity for this critical building block.

The purification of polyhalogenated aromatic compounds like this compound presents unique challenges. The presence of multiple halogen atoms, particularly the relatively weak carbon-iodine bond, necessitates careful selection of purification methods to prevent degradation and efficiently remove closely-related impurities.[1] This document synthesizes established protocols with field-proven insights to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a crude sample of this compound?

A1: The impurity profile largely depends on the synthetic route. However, based on common iodination and substitution reactions on aromatic rings, you should anticipate the following:

  • Starting Materials: Incomplete reaction can leave residual mono-iodinated precursors, such as 1,2-difluoro-3-iodo-4-methoxybenzene.

  • Regioisomers: During the iodination step, incorrect positioning of the second iodine atom can lead to the formation of isomers. The synthesis of other difluorobenzene derivatives often results in positional isomers that can be difficult to separate due to similar boiling points and polarities.[2]

  • Over-iodinated Species: Although less common for this specific structure, trace amounts of tri-iodinated byproducts could form under harsh iodination conditions.[3]

  • Deiodination Products: The carbon-iodine bond is the weakest among carbon-halogen bonds, making the compound susceptible to degradation.[1] Partial deiodination can occur during the reaction workup or even during purification, regenerating mono-iodo species.

  • Residual Catalysts and Reagents: Depending on the iodination method used (e.g., I₂/HIO₃, NIS), residual reagents may be present.[4][5]

Q2: What are the recommended primary purification methods for this compound?

A2: The two most effective and widely used methods for a solid compound of this nature are recrystallization and flash column chromatography .

  • Recrystallization is ideal when the crude product has a relatively high purity (typically >90%) and the impurities have different solubility profiles. It is a cost-effective and scalable method.[6]

  • Flash Column Chromatography is superior for separating complex mixtures with multiple components or when impurities have very similar solubility to the main product.[7] It offers higher resolution but can sometimes lead to product degradation if not optimized.

Distillation is generally not recommended for high-molecular-weight diiodo compounds due to their high boiling points, which would necessitate high vacuum conditions and elevated temperatures that could cause decomposition.[3]

Q3: How stable is this compound during purification, and what precautions should I take?

A3: The compound's stability is a critical consideration. The primary point of failure is the C-I bond, which can be cleaved under certain conditions.

  • Light Sensitivity: Iodo-aromatic compounds can be sensitive to light. It is best practice to protect the compound from direct light by using amber vials or wrapping flasks in aluminum foil, especially during long procedures like column chromatography.

  • Thermal Stability: Avoid excessive heat. When performing recrystallization, use the minimum amount of heat necessary to dissolve the solid. During solvent evaporation (e.g., on a rotary evaporator), use a moderate water bath temperature (<40-50 °C).

  • pH Sensitivity: The compound is more susceptible to degradation under strongly acidic or basic conditions. The acidity of standard silica gel can sometimes promote deiodination.[8] Neutralize any acidic or basic residues from the reaction workup before proceeding with purification.

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during your experiments.

Recrystallization Issues

Q4: My compound "oils out" instead of forming crystals during recrystallization. What's wrong?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is supersaturated at a temperature above the compound's melting point in that specific solvent system.

Solutions:

  • Reduce the Cooling Rate: Do not place the hot, saturated solution directly into an ice bath. Allow it to cool slowly to room temperature first, then move it to a refrigerator. Slow cooling encourages the formation of well-ordered crystals.

  • Increase Solvent Volume: You may have too high a concentration. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again more slowly.

  • Change the Solvent System: The chosen solvent may be "too good." A perfect recrystallization solvent dissolves the compound poorly at low temperatures but very well at high temperatures.[6] Try a more nonpolar solvent or a binary mixture (e.g., Hexane/Ethyl Acetate, Toluene).

Q5: The purity of my compound does not improve significantly after recrystallization. How can I fix this?

A5: This indicates that the impurities have a very similar solubility profile to your product in the chosen solvent.

Solutions:

  • Screen Different Solvents: The key is finding a solvent system that solubilizes the impurity at room temperature while keeping your product insoluble, or vice-versa. See the table below for starting points.

  • Perform a Second Recrystallization: Sometimes, a second pass is necessary to achieve the desired purity.

  • Switch to Chromatography: If recrystallization fails to separate the impurities, they are likely too structurally similar to your product (e.g., regioisomers). Column chromatography will be required for effective separation.[3]

Table 1: Suggested Solvents for Recrystallization Screening
Solvent Class Examples
AlkanesHeptane, Hexane
Aromatic HydrocarbonsToluene
AlcoholsMethanol, Isopropanol
EstersEthyl Acetate
Binary MixturesHexane/Ethyl Acetate, Toluene/Heptane, Dichloromethane/Hexane
Flash Column Chromatography Issues

Q6: My compound appears to be degrading on the silica gel column. I see new spots on my TLC plates from the collected fractions.

A6: This is a common problem with acid-sensitive compounds, including some iodo-aromatics. Standard silica gel is slightly acidic (pH ~4-5) and can catalyze decomposition.[8]

Solutions:

  • Deactivate the Silica Gel: Before preparing your column, you can neutralize the silica. A common method is to use an eluent containing a small amount of a basic additive, such as 0.1-1% triethylamine (Et₃N) or pyridine. This is highly effective for basic or acid-sensitive compounds.[9]

  • Use an Alternative Stationary Phase:

    • Alumina (Al₂O₃): Available in neutral, basic, or acidic forms. Neutral or basic alumina is an excellent alternative to silica for acid-sensitive compounds.[8]

    • Reverse-Phase Silica (C18): This separates compounds based on hydrophobicity rather than polarity. It is an excellent choice if you have difficulty separating nonpolar impurities.

Q7: I can't achieve good separation between my product and a key impurity. Their Rf values on TLC are too close.

A7: This is a classic chromatography challenge, often occurring with regioisomers. The solution lies in optimizing the separation conditions to exploit subtle differences in polarity.

Solutions:

  • Optimize the Eluent System: The goal is to find a solvent system where your product has an Rf of ~0.3-0.4, as this typically provides the best separation.[8]

    • Test different solvent ratios. For this compound, systems like Hexane/Ethyl Acetate or Hexane/Dichloromethane are good starting points.

    • Try a different solvent combination entirely. Sometimes adding a third solvent in a small amount (e.g., 1% methanol in dichloromethane) can drastically alter selectivity.

  • Run a Shallow Gradient: Instead of running the column with a single eluent mixture (isocratic), start with a less polar mixture and gradually increase the polarity. This can help resolve closely eluting spots.

  • Improve Column Packing: A poorly packed column with air bubbles or cracks will lead to band broadening and poor separation. Ensure you pack the column carefully as a uniform slurry.[7]

Visualized Workflows

Purification Method Selection

The following diagram provides a decision-making workflow to help you choose the most appropriate initial purification strategy.

G start Crude Product Analysis (TLC, NMR, LCMS) purity_check Purity > 90%? Single major impurity? start->purity_check recrystallize Attempt Recrystallization purity_check->recrystallize  Yes chromatography Perform Flash Column Chromatography purity_check->chromatography No   fail Purity still low? recrystallize->fail success Pure Product chromatography->success fail->chromatography  Yes fail->success No  

Caption: Decision tree for selecting a purification method.

Troubleshooting Column Chromatography

This flowchart outlines steps to take when encountering common issues during flash chromatography.

G start Running Column issue Problem Observed? start->issue degradation Degradation on TLC? issue->degradation Degradation no_separation Poor Separation? issue->no_separation Poor Separation deactivate Deactivate Silica (e.g., add 0.5% Et3N to eluent) degradation->deactivate optimize_eluent Optimize Eluent System (aim for Rf ~0.3) no_separation->optimize_eluent change_phase Switch to Alumina or Reverse Phase C18 deactivate->change_phase If problem persists end Continue Purification deactivate->end gradient Use Shallow Gradient Elution optimize_eluent->gradient If still unresolved optimize_eluent->end change_phase->end gradient->end

Caption: Troubleshooting flowchart for flash chromatography.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • TLC Analysis & Eluent Selection:

    • Dissolve a small amount of the crude product in dichloromethane or ethyl acetate.

    • Spot on a silica gel TLC plate and develop in various solvent systems (e.g., start with 95:5 Hexane:Ethyl Acetate).

    • The ideal system will give your product an Rf value of approximately 0.3-0.4.

  • Column Preparation:

    • Select a column of appropriate size (a good rule of thumb is a silica weight of 50-100 times the weight of your crude product).

    • Place a small cotton or glass wool plug at the bottom of the column. Add a thin layer (~0.5 cm) of sand.

    • Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding any cracks or bubbles.[7]

    • Add another thin layer of sand on top of the packed silica.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel (~2-3 times the product weight) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the crude product in the absolute minimum volume of eluent and carefully pipette it onto the top sand layer.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Begin eluting the column, collecting fractions in test tubes. Monitor the separation by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator at a temperature below 40 °C.

    • Dry the resulting solid under high vacuum to remove any residual solvent.

Protocol 2: Recrystallization
  • Solvent Selection:

    • Place a small amount of your crude product (~20-30 mg) into several test tubes.

    • Add a small amount (~0.5 mL) of different solvents (see Table 1) to each tube.

    • A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[6]

  • Dissolution:

    • Place the bulk of your crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional):

    • If there are any insoluble impurities (e.g., dust, catalyst residue), perform a hot gravity filtration to remove them.

  • Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[6]

  • Collection and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

    • Dry the crystals thoroughly under vacuum.

References

Sources

Technical Support Center: Synthesis of 1,2-Difluoro-3,5-diiodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,2-Difluoro-3,5-diiodo-4-methoxybenzene. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a key intermediate, particularly in the synthesis of complex pharmaceutical agents and materials, achieving a high-yield, high-purity synthesis is critical. Aryl iodides are invaluable precursors for a wide range of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings.[1]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established methodologies for the di-iodination of 1,2-difluoro-4-methoxybenzene.

Reaction Overview

The target molecule is synthesized via an electrophilic aromatic substitution reaction. The starting material, 1,2-difluoro-4-methoxybenzene, is highly activated by the electron-donating methoxy group, which directs the incoming electrophiles (iodine) to the ortho positions (C3 and C5). The most common and effective method employs N-Iodosuccinimide (NIS) as the iodine source, activated by an acid catalyst such as Trifluoroacetic Acid (TFA).[1][2]

Reaction scheme for the synthesis of this compound

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis, providing explanations for the underlying chemistry and actionable solutions.

Q1: My reaction is slow or stalls, resulting in a low yield of the desired di-iodinated product. What are the likely causes?

A1: Sluggish or incomplete reactions are typically traced back to three main factors: insufficient electrophilicity of the iodinating agent, suboptimal reaction conditions, or reagent quality.

  • Role of the Acid Catalyst: N-Iodosuccinimide (NIS) itself is a mild iodinating agent. For a highly activated system like this, but especially for the second iodination step, an acid catalyst is essential. Trifluoroacetic acid (TFA) protonates the succinimide carbonyl, significantly increasing the electrophilicity of the iodine atom and accelerating the reaction rate.[3][4] If the reaction is slow, consider increasing the concentration of TFA. For particularly stubborn reactions, a stronger acid like sulfuric acid can be used, although this may require lower temperatures to prevent side reactions.[4]

  • Reaction Temperature: Most NIS/TFA iodinations proceed efficiently at room temperature.[2] However, if you observe a stall, particularly after the mono-iodination has occurred, gentle heating (e.g., to 40-50 °C) can provide the necessary activation energy to drive the second iodination to completion.

  • Reagent Quality: Ensure your NIS is a pure, white to off-white crystalline powder.[3] Over time, NIS can decompose, appearing yellow or brown, which will reduce its efficacy. It is also crucial that the starting 1,2-difluoro-4-methoxybenzene is pure and the solvent is anhydrous, as water can compete with NIS for the acid catalyst.

Q2: I am isolating a significant amount of the mono-iodinated intermediate (1,2-Difluoro-3-iodo-4-methoxybenzene). How can I drive the reaction to completion?

A2: This is a common challenge. The first iodination is rapid due to the strong activation from the methoxy group. However, the introduction of the first iodine atom slightly deactivates the ring and adds steric hindrance, making the second iodination slower.

  • Stoichiometry of NIS: To ensure di-substitution, it is critical to use at least 2.0 equivalents of NIS. A slight excess (e.g., 2.1-2.2 equivalents) is often recommended to compensate for any reagent degradation and drive the equilibrium towards the di-iodinated product.

  • Extended Reaction Time: Monitor the reaction closely by TLC or GC-MS. If you see the mono-iodinated product forming quickly and then the reaction slowing, simply extending the reaction time (e.g., from 4 hours to 16-24 hours) may be sufficient to achieve full conversion.[2]

  • Forcing Conditions: If adjusting stoichiometry and time is insufficient, increasing the reaction temperature or the amount of acid catalyst can help overcome the higher activation barrier for the second iodination.[5]

Q3: The work-up procedure is yielding an impure product or emulsions. What is a robust work-up protocol?

A3: A clean work-up is essential for obtaining a high-purity product and simplifying purification.

  • Quench Excess NIS: After the reaction is complete, cool the mixture and dilute it with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic phase with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will quench any remaining NIS and remove the orange/brown color of iodine, converting it to colorless iodide (I⁻).

  • Neutralize the Acid: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the trifluoroacetic acid. Be cautious, as this will produce CO₂ gas. Repeat until the aqueous layer is neutral or slightly basic.

  • Final Wash and Drying: Perform a final wash with saturated aqueous sodium chloride (brine) to remove the bulk of the water from the organic layer. Dry the organic phase over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Q4: How can I effectively purify the final product from the starting material and the mono-iodinated intermediate?

A4: The choice between chromatography and recrystallization depends on the scale of the reaction and the impurity profile.

  • Column Chromatography: This is the most reliable method for separating the di-iodinated product from the mono-iodinated intermediate and any remaining starting material. The polarity difference is usually sufficient for good separation. A typical eluent system would be a gradient of ethyl acetate in hexanes.

  • Recrystallization: If the crude product is relatively pure (>90%), recrystallization can be a highly effective and scalable purification method. The di-iodinated product is a symmetrical, often crystalline solid. Suitable solvents for recrystallization include ethanol, methanol, or a mixture of hexanes and ethyl acetate. This method is excellent for removing trace impurities and the mono-iodinated byproduct, which is often less crystalline or has different solubility properties.

Experimental Protocols & Data

Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Workflow Diagram

G cluster_reaction Reaction Setup cluster_workup Aqueous Work-up cluster_purification Purification A 1. Combine 1,2-difluoro-4-methoxybenzene and solvent (e.g., Acetonitrile). B 2. Add N-Iodosuccinimide (NIS) (2.1 eq). A->B C 3. Add Trifluoroacetic Acid (TFA) catalyst. B->C D 4. Stir at room temperature. C->D E 5. Quench with aq. Na2S2O3. D->E F 6. Wash with aq. NaHCO3. E->F G 7. Wash with brine. F->G H 8. Dry over Na2SO4 and concentrate. G->H I 9. Purify crude solid. H->I J Recrystallization (e.g., Ethanol/Hexanes) I->J K Column Chromatography (e.g., EtOAc/Hexanes) I->K L Final Product: This compound J->L K->L

Caption: General workflow for synthesis, work-up, and purification.

Step-by-Step Methodology:

  • To a round-bottom flask charged with a magnetic stir bar, add 1,2-difluoro-4-methoxybenzene (1.0 eq).

  • Dissolve the starting material in a suitable solvent such as acetonitrile or dichloromethane (approx. 0.1-0.2 M concentration).

  • Add N-Iodosuccinimide (NIS) (2.1 eq) to the solution in one portion.

  • Add Trifluoroacetic Acid (TFA) (e.g., 0.2-0.5 eq) dropwise to the stirring mixture.[6] Note: Some protocols use TFA as the solvent.[2]

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS every 1-2 hours. The reaction may take up to 24 hours for full conversion.

  • Upon completion, proceed with the aqueous work-up as described in FAQ Q3 .

  • After concentrating the dried organic layer, you will obtain the crude product, typically as an off-white or pale tan solid.

  • Purify the crude solid by either recrystallization or column chromatography as detailed in FAQ Q4 .

  • Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

Data Summary

The following table provides a general guide for reagent stoichiometry.

ReagentMolar EquivalentsRoleKey Considerations
1,2-Difluoro-4-methoxybenzene1.0Starting MaterialMust be pure and dry.
N-Iodosuccinimide (NIS)2.0 - 2.2Iodine SourceUse a slight excess to ensure di-iodination.
Trifluoroacetic Acid (TFA)0.2 - 1.0 (catalytic) or as solventAcid CatalystActivates NIS. Amount can be tuned to control reaction rate.[1][2]
Acetonitrile / CH₂Cl₂SolventReaction MediumShould be anhydrous.
Mechanistic Insight

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The key step is the activation of NIS by the acid catalyst.

Caption: Simplified mechanism of acid-catalyzed iodination.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Aromatic Iodination using N-Iodosuccinimide and Trifluoroacetic Acid. Retrieved from Benchchem website.[1]

  • Bergström, M., Suresh, G., Naidu, V. R., & Unelius, C. R. (2017). N‐Iodosuccinimide (NIS) in Direct Aromatic Iodination. European Journal of Organic Chemistry, 2017(22), 3234-3239.[2]

  • Pharmacentra. (n.d.). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Retrieved from Pharmacentra website.[3]

  • Gilbert, D. L. (2014). An Investigation Into Polyiodination of Activated Benzene Derivatives with Electrophilic Aromatic Substitution Reactions. University of Mississippi, eGrove.[7]

  • Holch, R., & Culbertson, J. B. (1940). Iodination of Anisole. Proceedings of the Iowa Academy of Science, 47(1), 265-266.[8]

  • UNI ScholarWorks. (1940). Iodination of Anisole. Proceedings of the Iowa Academy of Science.[9]

  • Yusubov, M. S., & Zholobova, G. A. (2007). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Russian Journal of Organic Chemistry, 43(9), 1281-1284.[4]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from organic-chemistry.org.[6]

  • Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. Retrieved from organic-chemistry.org.[10]

  • ResearchGate. (n.d.). Iodination of 3-substituted indoles [Table]. Retrieved from ResearchGate.[11]

  • Yang, Y., Zhang, L., Deng, G.-J., & Gong, H. (2017). Simple, Efficient and Controllable Synthesis of Iodo/Di-iodoarenes via Ipsoiododecarboxylation/Consecutive Iodination Strategy. ChemistrySelect, 2(3), 1169-1172.[5]

Sources

Technical Support Center: Troubleshooting Side Reactions in Cross-Coupling of 1,2-Difluoro-3,5-diiodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals working with the highly functionalized building block, 1,2-difluoro-3,5-diiodo-4-methoxybenzene. Due to its polyhalogenated and electronically complex nature, this substrate presents unique challenges in palladium-catalyzed cross-coupling reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, observable problems in a direct question-and-answer format, focusing on the causality behind the issue and providing actionable solutions.

Problem 1: Significant formation of the hydrodeiodinated byproduct.

You observe a major byproduct corresponding to the mass of 1,2-difluoro-3-iodo-4-methoxybenzene, where one of the target iodine atoms has been replaced by hydrogen.

Q: What is causing the replacement of an iodide with a hydrogen atom on my starting material?

A: This common side reaction is known as hydrodehalogenation (or in this specific case, hydrodeiodination).[1][2] It occurs when a palladium-hydride (Pd-H) species is generated in the catalytic cycle. This Pd-H intermediate can then undergo reductive elimination with your aryl iodide to produce the Ar-H byproduct instead of the desired Ar-R coupled product.[1] The primary culprits for generating the unwanted Pd-H species are often trace impurities or components of the reaction mixture itself.

Key sources of the hydride include:

  • Solvents: Protic solvents like alcohols (methanol, ethanol) or even seemingly innocuous solvents like DMF can be a source of hydrides.[1][2]

  • Water: Trace amounts of water in reagents or solvents are a frequent cause of hydrodehalogenation in reactions involving fluorinated substrates.[3][4]

  • Base: Certain bases or their degradation products can act as hydride donors.

  • Ligands: In some cases, nucleophilic phosphine ligands themselves can participate in pathways that lead to hydrodehalogenation.[3]

Q: How can I minimize or eliminate hydrodeiodination?

A: Minimizing hydrodeiodination requires a systematic approach to remove potential hydrogen sources and accelerate the desired cross-coupling pathway so it outcompetes the side reaction.

StrategyActionable StepsScientific Rationale
Solvent & Reagent Purity Use high-purity, anhydrous, and thoroughly degassed solvents. Aprotic solvents like Toluene, Dioxane, or CPME are generally preferred over DMF or alcohols.[2]Dry reagents thoroughly and consider adding activated molecular sieves to the reaction vessel.This directly removes the most common sources of hydrides (water and protic solvents), starving the hydrodeiodination pathway.[1][3]
Base Selection Opt for inorganic bases that are poor hydride donors, such as K₃PO₄, Cs₂CO₃, or K₂CO₃ .Avoid alkoxide bases if using alcohol solvents, as this combination is known to promote hydrodehalogenation.[1]Selecting a stable, non-hydridic base prevents it from becoming an unintended reactant in the catalytic cycle.
Ligand & Catalyst Choice Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) or N-Heterocyclic Carbenes (NHCs).[5][6]Ensure a high-quality palladium precursor is used.These advanced ligands accelerate the rates of both oxidative addition and reductive elimination, the key steps of the desired coupling.[5] A faster desired reaction gives the hydrodeiodination pathway less time to occur.
Reaction Temperature Run the reaction at the lowest temperature that allows for a reasonable conversion rate.Higher temperatures can sometimes increase the rate of side reactions like hydrodeiodination disproportionately compared to the target reaction.[2]
Problem 2: My reaction produces a mixture of mono- and di-substituted products.

When targeting selective mono-functionalization, you observe significant formation of the di-coupled product, consuming your mono-coupled intermediate.

Q: Why am I getting over-functionalization when I only want to substitute one iodide?

A: This is a common selectivity challenge with polyhalogenated substrates containing identical halogens.[7][8] After the first successful cross-coupling, the palladium catalyst remains in close proximity to the mono-substituted product. It can then either dissociate back into the solution or immediately engage in a second oxidative addition at the remaining C-I bond on the same molecule.[7] If this intramolecular-like second coupling is fast relative to catalyst dissociation, you will observe significant di-functionalization.

Q: What strategies can I use to favor selective mono-coupling?

A: Achieving high selectivity for mono-arylation requires carefully tuning conditions to favor catalyst dissociation after the first coupling event.

StrategyActionable StepsScientific Rationale
Stoichiometry Control Use a slight excess of the di-iodo starting material or a sub-stoichiometric amount of the nucleophilic coupling partner (e.g., 0.8 to 0.95 equivalents of boronic acid).Limiting the nucleophile ensures there isn't enough to drive the reaction to full di-substitution, based on Le Châtelier's principle.
Reaction Temperature & Time Conduct the reaction at a lower temperature (e.g., room temperature to 50 °C).Monitor the reaction closely by TLC or GC-MS and quench it once the starting material is consumed but before significant di-substituted product forms.The activation energy for the second coupling on the now electronically modified ring may be higher. Lower temperatures can therefore enhance the kinetic window for isolating the mono-adduct.
Ligand & Solvent Effects Consider using less sterically hindered ligands, which may dissociate more readily from the mono-coupled product.[7]Small, coordinating additives (like DMSO) or coordinating solvents (like THF) can help displace the palladium catalyst from the product π-system, suppressing over-functionalization.[7]This approach directly targets the key branch point: promoting catalyst dissociation over the second oxidative addition.
Problem 3: I am observing significant homocoupling of my coupling partner.

In a Suzuki reaction, you see formation of a biaryl (R-R) from your boronic acid, or in a Sonogashira reaction, you observe the Glaser coupling byproduct (R-C≡C-R).

Q: What is causing this undesired homocoupling?

A: Homocoupling of the nucleophilic partner is most often caused by the presence of dioxygen (O₂) from air .[9] In palladium catalysis, O₂ can react with the active Pd(0) catalyst to form a palladium-peroxo complex. This species can then react with two molecules of your organometallic reagent (e.g., boronic acid) to produce the R-R homocoupled byproduct, which wastes your reagent and complicates purification.[9][10] In Sonogashira reactions, copper acetylides can also undergo oxidative homocoupling in the presence of air.[11]

Q: How do I prevent homocoupling side reactions?

A: The solution is the rigorous exclusion of oxygen from the reaction system.

StrategyActionable Steps
Thorough Degassing Degas all solvents and liquid reagents using at least three freeze-pump-thaw cycles.Alternatively, sparge the solvent with an inert gas (Argon or high-purity Nitrogen) for at least 30-60 minutes.
Strict Inert Atmosphere Assemble your reaction glassware under a positive pressure of inert gas.Use Schlenk line techniques or a glovebox for the most sensitive reactions.Ensure all reagent additions are done under a counter-flow of inert gas.
Visualizing the Reaction Maze: Desired vs. Side Reactions

The following diagram illustrates the critical decision points in the cross-coupling of this compound (ArI₂). The desired pathway to the mono-coupled product is in competition with several unproductive side reactions.

G cluster_start Starting Materials Start ArI₂ + R-M (this compound + Coupling Partner) CatalyticCycle Pd(0) Catalytic Cycle (Oxidative Addition, Transmetalation, Reductive Elimination) Start->CatalyticCycle Reaction Conditions (Base, Ligand, Solvent) MonoProduct Desired Mono-Coupled Product Ar(I)(R) CatalyticCycle->MonoProduct Desired Pathway Hydrodeiodination Hydrodeiodination Product Ar(I)(H) CatalyticCycle->Hydrodeiodination Side Reaction 1: [H] Source Present (H₂O, Solvent) Homocoupling Homocoupling Product (R-R) CatalyticCycle->Homocoupling Side Reaction 2: O₂ Present DiProduct Di-Coupled Product Ar(R)₂ MonoProduct->DiProduct Side Reaction 3: Over-functionalization

Caption: Competing pathways in the cross-coupling of this compound.

Frequently Asked Questions (FAQs)

Q: Which type of cross-coupling reaction (Suzuki, Sonogashira, Buchwald-Hartwig) is most suitable for this substrate?

A: All three are viable and widely used for C-C and C-N bond formation.[12]

  • Suzuki-Miyaura Coupling: Often the first choice due to the high functional group tolerance and the commercial availability and stability of boronic acids.[13] It is generally robust for this type of substrate.

  • Sonogashira Coupling: Excellent for introducing alkynyl moieties.[14][15] Care must be taken to prevent homocoupling of the terminal alkyne, often requiring copper co-catalysis and strictly anaerobic conditions.[11]

  • Buchwald-Hartwig Amination: The premier method for forming C-N bonds.[16][17] Modern catalyst systems show excellent functional group tolerance and can couple a wide range of amines and anilines.[18][19]

The "best" reaction depends entirely on the specific bond you intend to form.

Q: Can I perform a sequential, one-pot di-functionalization with two different coupling partners?

A: Yes, this is a powerful strategy for building molecular complexity and is a key application for dihalogenated substrates.[20] The general approach is:

  • Perform the first cross-coupling reaction under conditions optimized for selective mono-functionalization.

  • Drive the reaction to completion (consumption of the first nucleophile).

  • Without isolating the mono-coupled intermediate, add the second, different nucleophilic coupling partner to the reaction mixture.

  • You may need to add a fresh charge of catalyst or ligand, and potentially adjust the temperature, to drive the second coupling to completion. The success of this approach hinges on the reactivity differences between the C-I bond in the starting material and the C-I bond in the mono-coupled product.

Example Protocol: Selective Mono-Suzuki Coupling

This protocol provides a starting point for the selective mono-arylation of this compound. Note: This is a general guideline; optimization of ligand, base, and temperature will be necessary for your specific boronic acid.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (0.9 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • SPhos (Buchwald ligand, 2.5 mol%)

  • K₃PO₄ (finely ground, 2.0 equiv)

  • Anhydrous, degassed Dioxane

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and Backfill: Seal the flask and evacuate under high vacuum for 10 minutes, then backfill with Argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of Argon, quickly add the Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add the anhydrous, degassed dioxane via cannula or a gas-tight syringe.

  • Degassing (Final): Briefly bubble Argon through the stirred reaction mixture for 5 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (start with 60-80 °C) and monitor its progress by TLC or GC-MS, checking for the consumption of starting material and the formation of both mono- and di-substituted products.

  • Quenching and Workup: Once optimal conversion is reached, cool the reaction to room temperature. Dilute with ethyl acetate and quench with water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired mono-coupled product.

References
  • A mechanistic investigation of hydrodehalogenation using ESI-MS.
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogen
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
  • Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society.
  • Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. Benchchem.
  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
  • Suzuki reaction. Wikipedia.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI.
  • Buchwald–Hartwig amin
  • Sonogashira coupling. Wikipedia.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Buchwald-Hartwig Amin
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.

Sources

Technical Support Center: Optimizing Catalyst Loading for Reactions with 1,2-Difluoro-3,5-diiodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalytic reactions involving 1,2-difluoro-3,5-diiodo-4-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this unique and highly functionalized aromatic substrate. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic methodology.

I. Understanding the Substrate: this compound

This substrate presents a unique combination of reactive sites and electronic properties. The two iodine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions, while the vicinal fluorine atoms and the methoxy group strongly influence the electronic nature of the aromatic ring. The key to success lies in understanding and controlling the chemoselectivity of the two C-I bonds and mitigating potential side reactions.

II. Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have before starting your experiments.

Q1: Which C-I bond is more reactive in this compound?

A1: The two iodine atoms are in electronically distinct environments. The iodine at the 3-position is flanked by a fluorine and a methoxy group, while the iodine at the 5-position is flanked by a fluorine and a hydrogen. The combined electron-withdrawing effects of the fluorine atoms and the electron-donating effect of the methoxy group will influence the electron density at each carbon-iodine bond. Generally, in palladium-catalyzed cross-coupling reactions, oxidative addition is the rate-determining step and is favored at more electron-deficient sites.[1][2] Therefore, the relative reactivity will depend on the specific reaction conditions, but it is a critical parameter to consider for selective mono- or di-functionalization.

Q2: What are the primary challenges I should anticipate when working with this substrate?

A2: The primary challenges include:

  • Controlling Selectivity: Achieving selective mono-coupling at either the 3- or 5-position can be difficult. Over-reaction to the di-substituted product is a common issue.

  • Catalyst Deactivation: The presence of multiple halogens and a potentially coordinating methoxy group can lead to catalyst deactivation or the formation of off-cycle intermediates.[3][4]

  • Side Reactions: Homocoupling of the starting material or the boronic acid partner (in Suzuki reactions) and protodeiodination are potential side reactions that can reduce yield.[1][5]

  • Solubility: The substrate's polarity may require careful selection of a solvent system to ensure all components remain in solution throughout the reaction.

Q3: What initial catalyst system should I consider for a standard Suzuki-Miyaura coupling?

A3: For a general starting point, a palladium(0) source with a bulky, electron-rich phosphine ligand is recommended. This combination is known to promote the typically rate-limiting oxidative addition step, especially with electron-rich or sterically hindered aryl halides.[1][6] A good initial system would be Pd₂(dba)₃ as the palladium source and a ligand such as SPhos or XPhos. A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often a reliable choice.[7][8]

III. Troubleshooting Guide: Low or No Product Yield

Low or no yield is one of the most common issues in cross-coupling reactions. The following guide provides a logical workflow to diagnose and resolve this problem.

Troubleshooting Workflow: Low Yield

G cluster_0 Problem: Low or No Yield Start Low/No Yield Observed Check_Catalyst Step 1: Verify Catalyst Activity Start->Check_Catalyst Check_Conditions Step 2: Evaluate Reaction Conditions Check_Catalyst->Check_Conditions Catalyst OK Catalyst_Issue Action: Use fresh catalyst/ligand. Run positive control. Check_Catalyst->Catalyst_Issue Issue Found Check_Reagents Step 3: Assess Reagent Quality Check_Conditions->Check_Reagents Conditions OK Conditions_Issue Action: Ensure inert atmosphere. Check temperature & time. Check_Conditions->Conditions_Issue Issue Found Optimize_Catalyst Step 4: Optimize Catalyst System Check_Reagents->Optimize_Catalyst Reagents OK Reagents_Issue Action: Check purity of all reagents. Use anhydrous solvents/base. Check_Reagents->Reagents_Issue Issue Found Optimize_Conditions Step 5: Fine-Tune Conditions Optimize_Catalyst->Optimize_Conditions Success Yield Improved Optimize_Conditions->Success

Caption: A logical workflow for troubleshooting low-yielding reactions.

Detailed Q&A for Low Yield

Q: My reaction is not proceeding. How can I confirm my catalyst is active?

A: Catalyst inactivity is a frequent cause of reaction failure.

  • Expertise & Experience: Palladium(0) catalysts, particularly those with phosphine ligands, can be sensitive to air and moisture.[8] Older bottles of catalysts or ligands may have degraded.

  • Trustworthiness (Self-Validation): Before troubleshooting other parameters, run a positive control reaction with a known, highly reactive substrate pair (e.g., iodobenzene and phenylboronic acid) using the same batch of catalyst, ligand, solvent, and base. If this control reaction also fails, your catalyst system is likely the issue.

  • Protocol:

    • To an oven-dried Schlenk flask, add phenylboronic acid (1.2 equiv) and K₂CO₃ (2.0 equiv).

    • Evacuate and backfill with argon or nitrogen (repeat 3 times).

    • Add your palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., PPh₃, 4 mol%).

    • Add degassed solvent (e.g., 1,4-dioxane/water, 4:1).

    • Add iodobenzene (1.0 equiv).

    • Heat to 90 °C and monitor for the formation of biphenyl by TLC or LC-MS. Successful formation confirms the activity of your reagents.

Q: I've confirmed my catalyst is active, but my reaction with this compound still has low yield. What's next?

A: The next step is to scrutinize your reaction conditions, particularly the exclusion of oxygen and water.

  • Expertise & Experience: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, often observed as the formation of black palladium precipitate ("palladium black").[4] This is a common failure mode in cross-coupling chemistry.

  • Trustworthiness (Self-Validation): Ensure your degassing procedure is robust. A simple nitrogen purge might not be sufficient. The "freeze-pump-thaw" method is a more rigorous technique for removing dissolved oxygen from solvents.[9]

  • Protocol (Freeze-Pump-Thaw):

    • Place your solvent in a Schlenk flask with a stir bar.

    • Freeze the solvent using a liquid nitrogen bath.

    • Once fully frozen, apply a high vacuum for several minutes.

    • Close the flask to the vacuum and thaw the solvent in a water bath. You should see gas bubbles evolve from the solvent as it thaws.

    • Repeat this cycle at least three times to ensure thorough degassing.

Q: My conditions are strictly anhydrous and anaerobic, but the yield is still poor. Could the ligand be the problem?

A: Absolutely. The choice of ligand is critical and highly substrate-dependent.[6][10]

  • Expertise & Experience: The electron-donating methoxy group and the electron-withdrawing fluorine atoms on your substrate create a unique electronic environment. A standard ligand like PPh₃ may not be sufficient to promote efficient catalysis. More electron-rich and sterically bulky ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), are often required for challenging substrates.[11] These ligands promote both the oxidative addition and the final reductive elimination step.[6]

  • Trustworthiness (Self-Validation): Perform a ligand screening experiment. Set up several small-scale reactions in parallel, each with a different ligand, while keeping all other parameters constant.

Data Presentation: Ligand Screening
LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)
PPh₃2K₂CO₃Dioxane/H₂O100<10
SPhos2K₃PO₄Toluene11085 (mono)
XPhos2K₃PO₄Toluene11090 (mono)
RuPhos2Cs₂CO₃Dioxane10088 (mono)

This is example data and should be determined experimentally.

IV. Troubleshooting Guide: Formation of Side Products

Even with good conversion of the starting material, the formation of side products can significantly lower the yield of the desired product.

Troubleshooting Workflow: Side Products

G cluster_1 Problem: Side Product Formation Start Side Products Observed Identify_SP Step 1: Identify Side Product (e.g., Homocoupling, Protodeiodination) Start->Identify_SP Homocoupling Homocoupling Detected Identify_SP->Homocoupling Homocoupling Protodeiodination Protodeiodination Detected Identify_SP->Protodeiodination Protodeiodination Optimize_Degas Action: Improve degassing. Lower catalyst loading. Homocoupling->Optimize_Degas Optimize_Base Action: Use a weaker, non-nucleophilic base. Lower temperature. Protodeiodination->Optimize_Base Success Side Products Minimized Optimize_Base->Success Optimize_Degas->Success

Caption: A logical workflow for addressing common side products.

Detailed Q&A for Side Products

Q: I'm observing a significant amount of homocoupling of my boronic acid. How can I prevent this?

A: Homocoupling is often promoted by the presence of oxygen or when the transmetalation step of the catalytic cycle is slow.[1][5]

  • Expertise & Experience: Oxygen can facilitate the oxidative homocoupling of boronic acids.[1] Additionally, if the palladium complex formed after oxidative addition does not undergo transmetalation quickly, it can participate in side reactions.

  • Trustworthiness (Self-Validation):

    • Improve Degassing: First, ensure your reaction is rigorously free of oxygen using the freeze-pump-thaw method described earlier.

    • Order of Addition: Add the boronic acid to the reaction mixture only after the catalyst, ligand, base, and aryl iodide have been mixed and heated for a few minutes. This can help ensure the oxidative addition occurs first.

    • Choice of Base: The base is crucial for activating the boronic acid for transmetalation.[2] Switching to a more effective base, such as K₃PO₄ or Cs₂CO₃, can accelerate the transmetalation step and outcompete the homocoupling pathway.

Q: My main side product is 1,2-difluoro-5-iodo-4-methoxybenzene (protodeiodination). What causes this and how can I fix it?

A: Protodehalogenation (in this case, protodeiodination) occurs when the aryl halide is reduced, replacing the iodine with a hydrogen atom. This can happen if the reaction conditions are too harsh or if there is a source of protons.

  • Expertise & Experience: This side reaction can be promoted by excessively high temperatures, prolonged reaction times, or certain bases. The water used as a co-solvent is often the proton source.

  • Trustworthiness (Self-Validation):

    • Lower the Temperature: Try reducing the reaction temperature by 10-20 °C. Aryl iodides are highly reactive, and it may not be necessary to run the reaction at a very high temperature.[2]

    • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

    • Change the Base: Some bases can promote this side reaction more than others. If you are using a very strong base like NaOH, consider switching to K₃PO₄ or Cs₂CO₃.

V. Experimental Protocols

General Protocol for Optimizing Catalyst Loading in Suzuki-Miyaura Coupling

This protocol is designed for a small-scale (e.g., 0.1 mmol) reaction to screen for the optimal catalyst loading.

  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv, 0.1 mmol), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, from a stock solution) and the ligand (e.g., SPhos, from a stock solution) via syringe. The catalyst loading can be varied (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., toluene, 1.0 mL) via syringe.

  • Reaction: Place the vial in a preheated aluminum block at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1h, 4h, 12h) and analyzing by LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a small plug of silica gel, washing with additional ethyl acetate. Concentrate the filtrate and analyze the crude product by ¹H NMR to determine the conversion and yield.

VI. References

Sources

Technical Support Center: Suzuki Reactions with Diiodoaromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving diiodoaromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these substrates. Here, you will find in-depth troubleshooting advice, detailed protocols, and explanations grounded in reaction mechanism to help you optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: My reaction with a diiodoaromatic is giving me a mixture of mono- and di-substituted products. How can I control the selectivity?

Controlling selectivity between mono- and diarylation is a central challenge when working with diiodoaromatics. Unlike dibromo- or dichloroarenes, diiodoaromatics often exhibit a strong tendency towards double coupling.[1] The outcome depends on a delicate balance between the rate of the first coupling, the rate of the second, and the stability of the catalyst.

To Favor Double Coupling (Diarylation):

This is often the thermodynamically favored and more straightforward outcome with diiodoaromatics.[1] If you are observing incomplete conversion to the diarylated product, consider the following:

  • Stoichiometry: Ensure you are using at least 2.2-2.5 equivalents of the boronic acid or ester and a sufficient excess of base (at least 4 equivalents).

  • Catalyst Loading: A low catalyst loading might lead to catalyst deactivation before the second coupling can occur. Consider increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%).

  • Reaction Time & Temperature: The second coupling is often slower than the first due to increased steric hindrance and altered electronics of the mono-arylated intermediate. Prolong the reaction time or increase the temperature to drive the reaction to completion.[2]

  • Solubility: The mono-arylated intermediate may have poor solubility, causing it to precipitate before the second coupling can occur.[3] Choose a solvent system (e.g., Toluene, Dioxane, DMF) that maintains the solubility of all intermediates at the reaction temperature.

To Favor Selective Mono-Coupling:

Achieving high selectivity for mono-arylation of a diiodoaromatic is challenging due to the high reactivity of the second C-I bond. However, it can be achieved by carefully controlling the reaction kinetics.

  • Stoichiometry is Key: Use the diiodoaromatic as the limiting reagent and the boronic acid in a slight excess (e.g., 1.1-1.3 equivalents). Some protocols may even use an excess of the diiodoaromatic to favor the mono-product statistically, though this requires a subsequent separation.[1]

  • Low Temperature: Running the reaction at a lower temperature will slow down both coupling steps, but it will have a more pronounced effect on the more challenging second coupling, allowing the reaction to be stopped after the first.

  • Ligand Choice: Ligands play a crucial role. While bulky ligands can accelerate coupling, they can sometimes promote over-functionalization by keeping the palladium catalyst coordinated to the product, ready for the second oxidative addition.[4] Experiment with less bulky phosphine ligands or different ligand classes to find an optimal balance.

  • Careful Monitoring: Monitor the reaction closely using TLC, GC-MS, or LC-MS and quench it as soon as the desired mono-arylated product is maximized.[5]

Q2: I am getting a very low yield or no reaction at all. What are the most common causes?

A failed Suzuki reaction can be attributed to several factors, often revolving around the integrity of the catalytic cycle.[6]

Primary Troubleshooting Steps:

  • Atmosphere Control & Reagent Purity:

    • Oxygen is the Enemy: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen.[6] Ensure your reaction vessel, solvents, and reagents are rigorously degassed. Techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period (15-30 min) are critical.[7][8]

    • Reagent Quality: Boronic acids can degrade over time, especially when exposed to air and moisture, forming inactive boroxines.[7] Use fresh, high-purity boronic acids or consider converting them to more stable pinacol esters.[8] Ensure solvents are anhydrous if the protocol demands it.

  • Catalyst System (Palladium Source & Ligand):

    • Inactive Catalyst: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) species.[6][9] If this reduction is inefficient, the catalytic cycle never begins. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., a palladacycle) that generates the active species more reliably.[6]

    • Ligand Choice: The ligand stabilizes the catalyst and facilitates key steps. For diiodoaromatics, especially if they are sterically hindered, bulky and electron-rich biarylphosphine ligands like SPhos, XPhos, or RuPhos are often required to promote the oxidative addition and reductive elimination steps.[6][10]

  • Base and Solvent System:

    • Base Function: The base is not just a spectator; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[11][12]

    • Solubility and Strength: The base must have some solubility in the reaction medium. A common issue is an inorganic base that is completely insoluble in a purely organic solvent. This is why mixed solvent systems like Dioxane/H₂O or Toluene/Ethanol/H₂O are frequently used.[2][13] Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃, particularly for challenging substrates.[11]

Troubleshooting Guide: Specific Problems

Problem 1: Significant side products are forming, mainly homocoupling of my boronic acid.

Cause: Homocoupling (dimerization of the boronic acid) is a classic sign of oxygen in the reaction mixture.[6] It can also be promoted by an overly reactive catalyst system or high temperatures.

Solutions:

  • Improve Degassing: This is the most critical step. Re-evaluate your degassing procedure for solvents and the reaction headspace. Ensure a positive pressure of inert gas is maintained throughout the setup and reaction.[7]

  • Check Reagent Purity: Impurities in the boronic acid can sometimes initiate homocoupling.

  • Modify Conditions: Lowering the reaction temperature or reducing the catalyst loading may disfavor the homocoupling pathway relative to the desired cross-coupling.

Problem 2: My mass spec shows evidence of protodeiodination (C-I replaced by C-H) and/or protodeboronation.

Cause: This occurs when the aryl-palladium intermediate or the boronic acid reacts with a proton source instead of proceeding with the desired coupling pathway. The proton source can be residual water, the solvent (e.g., alcohols), or impurities.

Solutions:

  • For Protodeiodination: This side reaction is less common with iodoarenes compared to bromo- or chloroarenes but can occur if the catalytic cycle stalls after oxidative addition.

    • Ensure the boronic acid is active and the base is effective to promote rapid transmetalation.

    • Use a more efficient ligand to accelerate the subsequent steps of the cycle.

  • For Protodeboronation: This is a common decomposition pathway for boronic acids, especially heteroaromatic or electron-deficient ones, under harsh basic conditions.[8]

    • Use Milder Bases: Switch from a strong base like Cs₂CO₃ to a milder one like K₂CO₃ or KF.[8]

    • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative like a neopentyl glycol boronate ester, pinacol boronate ester (BPin), or a trifluoroborate salt (BF₃K). These are significantly more resistant to protodeboronation.[8]

    • Anhydrous Conditions: If possible, use strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK).[8]

Problem 3: My diiodoaromatic substrate is sterically hindered, and the reaction is very slow.

Cause: Steric hindrance, particularly from substituents ortho to the iodine atoms, can dramatically slow down both the oxidative addition and the final reductive elimination step.[6][14]

Solutions:

  • Employ Bulky, Electron-Rich Ligands: This is essential. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are designed to facilitate coupling with sterically demanding substrates.[6][15] They create a bulky coordination sphere around the palladium, which promotes reductive elimination, and their electron-donating nature facilitates oxidative addition.[16]

  • Increase Temperature: Higher temperatures are often necessary to overcome the activation energy barrier imposed by steric hindrance. Consider moving to a higher boiling solvent like toluene, xylene, or DMF.

  • Choice of Base: A strong base (e.g., K₃PO₄, Cs₂CO₃) is typically required to ensure the transmetalation step is not rate-limiting.[11]

Data & Protocols

Table 1: Recommended Starting Conditions for Suzuki Coupling with Diiodoaromatics
ParameterRecommendation for Double CouplingRecommendation for Mono-CouplingRationale
Diiodoaromatic 1.0 equiv1.0 equiv (as limiting reagent)Basis for stoichiometry.
Boronic Acid/Ester 2.2 - 2.5 equiv1.1 - 1.3 equivDrives reaction to disubstitution or provides selectivity for monosubstitution.
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%), XPhos Pd G3 (1-3 mol%)Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂ (2-4 mol%)Robust catalysts for full conversion. Less active catalysts may offer better control.
Ligand XPhos, SPhos, RuPhos (1.1-1.2x Pd loading)PPh₃, P(o-tol)₃ (2-4x Pd loading)Bulky ligands for challenging double couplings.[6][17] Less bulky ligands for mono-selectivity.
Base K₃PO₄, Cs₂CO₃ (4.0 - 5.0 equiv)K₂CO₃, Na₂CO₃ (2.5 - 3.0 equiv)Strong base ensures high reaction rate. Milder base slows the reaction for better control.[11]
Solvent System Dioxane/H₂O (4:1), Toluene/EtOH/H₂O (4:1:1)THF/H₂O (4:1), DMEEnsures solubility of reagents and intermediates.[2][13]
Temperature 80 - 110 °CRoom Temp - 60 °CHigher temperature drives reaction to completion. Lower temperature enhances kinetic control.
General Experimental Protocol for Double Coupling
  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the diiodoaromatic (1.0 equiv), the arylboronic acid (2.2 equiv), and the base (e.g., K₃PO₄, 4.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure all oxygen is removed.[5]

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe to achieve a concentration of 0.1-0.2 M relative to the diiodoaromatic.[8]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS.[5] Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizing the Process

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the reaction. Problems often arise from the failure of one of these key transformations.[18]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-I(L)₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar'(L)₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' (Product) Trans->Product ArylIodide Ar-I ArylIodide->OxAdd Boronic Ar'-B(OH)₂ + Base Boronic->Trans Troubleshooting_Workflow Start Low / No Yield Check_Atmosphere Is the system rigorously degassed? Start->Check_Atmosphere Check_Reagents Are reagents (esp. Boronic Acid) pure and fresh? Check_Atmosphere->Check_Reagents Yes Solution_Atmosphere Improve degassing protocol (Freeze-Pump-Thaw) Check_Atmosphere->Solution_Atmosphere No Check_Conditions Is the Base/Solvent system appropriate and soluble? Check_Reagents->Check_Conditions Yes Solution_Reagents Use fresh boronic acid or convert to pinacol ester Check_Reagents->Solution_Reagents No Check_Catalyst Is the Catalyst/Ligand system active and appropriate? Check_Conditions->Check_Catalyst Yes Solution_Conditions Screen bases (K₃PO₄, Cs₂CO₃) and solvents (Dioxane/H₂O) Check_Conditions->Solution_Conditions No Solution_Catalyst Use air-stable precatalyst and bulky ligand (e.g., XPhos) Check_Catalyst->Solution_Catalyst No

Caption: A workflow diagram for troubleshooting low yields.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Reactions of 1,4-Diiodotetrafluorobenzene.
  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(7), 3700–3703.
  • NIH. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol.
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
  • Benchchem. (n.d.). Effect of base and solvent on 4-(Diphenylamino)benzeneboronic acid reactivity.
  • ResearchGate. (n.d.). Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes.
  • NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling).
  • Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • Benchchem. (n.d.). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
  • Benchchem. (n.d.). Impact of solvent choice on 2,5-Diiodophenol reaction kinetics.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
  • PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
  • Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Reddit. (2024). Failed suzuki coupling, any suggenstions?.
  • NIH. (n.d.). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings.
  • NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.

Sources

Solvent effects on the reactivity of 1,2-Difluoro-3,5-diiodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2-Difluoro-3,5-diiodo-4-methoxybenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. Here, we address common challenges and frequently asked questions, focusing on how solvent selection critically impacts reaction outcomes. Our approach is rooted in mechanistic understanding to empower you to troubleshoot and optimize your synthetic routes effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity profile of this compound.

Question: What are the primary reactive sites on this compound and how does its structure influence reactivity?

Answer: this compound is a highly functionalized aromatic ring with distinct reactive sites, making it a valuable synthon. The reactivity is governed by the electronic and steric properties of its substituents:

  • Carbon-Iodine (C-I) Bonds: These are the most reactive sites for metal-mediated reactions. The C-I bond is weaker and more polarizable than C-Br, C-Cl, or C-F bonds. This makes the iodine atoms exceptionally susceptible to:

    • Metal-Halogen Exchange: Rapid reaction with organolithium reagents (like n-BuLi or t-BuLi) or Grignard reagents (like i-PrMgCl·LiCl) to form aryllithium or arylmagnesium species.[1][2] The exchange rate follows the trend I > Br > Cl >> F.[2]

    • Palladium-Catalyzed Cross-Coupling: Excellent electrophilic partners in reactions like Suzuki, Sonogashira, Stille, and Buchwald-Hartwig aminations.[3][4] The high reactivity of the C-I bond allows these couplings to proceed under mild conditions.[3]

  • Carbon-Fluorine (C-F) Bonds: These bonds are very strong and generally unreactive in metal-catalyzed cross-coupling reactions. However, the fluorine atoms, being highly electronegative, activate the aromatic ring for Nucleophilic Aromatic Substitution (SNAr) .[5][6] In SNAr, the rate-determining step is the nucleophilic attack on the electron-deficient ring, and the leaving group aptitude is often F > Cl > Br > I, the reverse of the trend seen in metal-halogen exchange.[5][7]

  • Methoxy Group (-OCH₃): This is a strong electron-donating group that influences the regioselectivity of electrophilic and nucleophilic attacks. It also enhances the rate of lithium-halogen exchange by coordinating with the lithium reagent.[2]

Question: Can I achieve selective functionalization of only one iodine atom?

Answer: Yes, selective mono-functionalization is readily achievable. The key is precise control over stoichiometry and temperature. By using one equivalent of an organolithium reagent at low temperatures (typically -78 °C), you can perform a selective mono-lithium-halogen exchange. The resulting mono-lithiated species can then be trapped with an electrophile. The choice of solvent is critical here; ethereal solvents are essential to stabilize the organometallic intermediate.[8][9]

Part 2: Troubleshooting Guide for Key Reactions

This section provides solutions to common problems encountered during experiments, with a focus on the role of the solvent.

A. Metal-Halogen Exchange Reactions

Issue 1: My lithium-halogen exchange is slow, incomplete, or I observe significant side products (e.g., from protonation).

Causality & Troubleshooting:

  • Solvent Choice & Quality: This is the most common culprit.

    • Ethereal Solvents are Essential: Organolithium and Grignard reagents require coordinating solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) to form stable complexes with the metal center, which increases their stability and reactivity.[8][10][11] Non-coordinating solvents like hexanes are generally used only for storing stable alkyllithiums and are insufficient for promoting efficient lithium-halogen exchange on aryl iodides.

    • THF vs. Et₂O: THF is a stronger Lewis base than Et₂O and generally leads to faster exchange rates. However, THF can be deprotonated at its α-position by strong bases like t-BuLi, especially at temperatures above -40 °C. For highly reactive systems or when using t-BuLi, a less reactive solvent like Et₂O or conducting the reaction at a strictly maintained -78 °C is advisable.

    • Solvent Purity: These reactions are extremely sensitive to moisture. Ensure you are using anhydrous solvents. Grignard and organolithium reagents are powerful bases that will be instantly quenched by water or other protic sources.[8][11]

  • Temperature Control: The lithium-halogen exchange is very fast, even at -78 °C. However, the resulting aryllithium species can be thermally unstable. Allowing the reaction to warm prematurely can lead to decomposition or side reactions. Maintain the recommended low temperature throughout the generation and subsequent quenching of the organometallic intermediate.

  • Reagent Quality: Use freshly titrated organolithium reagents. Their concentration can decrease over time due to degradation.

Decision Workflow for Metal-Halogen Exchange

This diagram outlines the logic for selecting a solvent system for metal-halogen exchange reactions.

start Goal: Metal-Halogen Exchange on This compound reagent Select Organometallic Reagent start->reagent nBuLi n-BuLi or s-BuLi reagent->nBuLi Standard Reactivity tBuLi t-BuLi reagent->tBuLi Higher Reactivity grignard i-PrMgCl reagent->grignard Milder Conditions solvent_choice Choose Solvent System nBuLi->solvent_choice tBuLi->solvent_choice grignard->solvent_choice thf THF (Anhydrous) - Faster kinetics - Stronger coordination solvent_choice->thf Default Choice ether Diethyl Ether (Anhydrous) - Slower kinetics - Less reactive towards t-BuLi solvent_choice->ether When using t-BuLi or if side reactions occur in THF temp_control Maintain Temperature thf->temp_control ether->temp_control temp_nBuLi Typically -78 °C temp_control->temp_nBuLi for n-BuLi temp_tBuLi Strictly <= -78 °C temp_control->temp_tBuLi for t-BuLi outcome Successful Formation of Organometallic Intermediate temp_nBuLi->outcome temp_tBuLi->outcome

Caption: Solvent selection logic for metal-halogen exchange.

B. Palladium-Catalyzed Cross-Coupling Reactions

Issue 2: My Suzuki or Sonogashira coupling reaction has low yield, and I observe significant catalyst decomposition (palladium black).

Causality & Troubleshooting:

  • Solvent Polarity and Coordinating Ability: The solvent must dissolve all components (organic halide, coupling partner, catalyst, and base) but also plays a crucial role in the catalytic cycle.

    • Aprotic Solvents are Key: Common choices include Dioxane, THF, Toluene, and DMF.

    • Toluene: A non-polar solvent, good for many couplings. Its high boiling point allows for reactions at elevated temperatures.

    • Dioxane/THF: Ethereal, moderately polar solvents. They are excellent for Suzuki couplings as they can help solubilize the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and the boronic acid species.

    • DMF/DMAc: Highly polar, coordinating solvents. They can be beneficial for challenging couplings by promoting oxidative addition and stabilizing cationic intermediates. However, they can also coordinate too strongly to the palladium center, potentially inhibiting other steps like reductive elimination. They must be of high purity, as trace amines can interfere with the catalyst.

  • Catalyst Decomposition: The formation of palladium black indicates that the Pd(0) catalyst is aggregating and falling out of the catalytic cycle.

    • Solvent Choice: Using a more coordinating solvent can sometimes stabilize the catalyst. However, the primary solution is often related to the ligand and ensuring the reaction is properly deoxygenated.

    • Degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst. The solvent and reaction mixture must be thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for an extended period).

Table 1: Common Solvents for Cross-Coupling Reactions

SolventPolarityBoiling Point (°C)Key Characteristics & Typical Use Cases
TolueneNon-polar111Good general-purpose solvent, high temperature range.
1,4-DioxaneModerately Polar101Excellent for Suzuki reactions; often used with aqueous base.
THFModerately Polar66Good for lower temperature couplings; good solubilizing power.
DMFPolar Aprotic153Strong solubilizing power, can accelerate difficult couplings. Must be high purity.
AcetonitrilePolar Aprotic82Used in specific cases, can be a good solvent but sometimes inhibits catalysis.
C. Nucleophilic Aromatic Substitution (SNAr)

Issue 3: I am trying to displace a fluorine atom with a nucleophile (e.g., an amine or alkoxide), but the reaction is not proceeding.

Causality & Troubleshooting:

  • Solvent Role in SNAr: The mechanism proceeds through a negatively charged intermediate called a Meisenheimer complex.[12] The solvent must be able to stabilize this charged species.

    • Polar Aprotic Solvents are Required: Solvents like DMSO, DMF, NMP, or DMAc are essential. Their high polarity and lack of acidic protons effectively solvate the Meisenheimer complex, lowering the activation energy of the first, rate-determining step (nucleophilic attack).[5][12]

    • Non-polar solvents (Toluene, Hexane) or protic solvents (Ethanol, Water) are unsuitable. Non-polar solvents cannot stabilize the charged intermediate. Protic solvents will protonate the nucleophile, reducing its nucleophilicity.

  • Nucleophile Strength: SNAr requires a potent nucleophile. If you are using a weak nucleophile, you may need to deprotonate it first with a strong, non-nucleophilic base (e.g., NaH for an alcohol, K₂CO₃ for a phenol or amine).

  • Temperature: These reactions often require heat to overcome the activation barrier. If the reaction is slow at room temperature, gradually increasing the temperature (e.g., to 80-120 °C) is a standard approach. The high boiling points of DMF and DMSO make them well-suited for this.

Reaction Pathway Selection

This diagram illustrates how experimental conditions dictate the reaction pathway for this compound.

substrate This compound cond1 Conditions: - Organolithium Reagent (n-BuLi) - Ethereal Solvent (THF, Et2O) - Low Temp (-78 °C) substrate->cond1 Path A cond2 Conditions: - Pd(0) Catalyst (e.g., Pd(PPh3)4) - Boronic Acid / Alkyne - Base (e.g., K2CO3) - Aprotic Solvent (Dioxane, Toluene) substrate->cond2 Path B cond3 Conditions: - Strong Nucleophile (e.g., NaOR, HNR2) - Polar Aprotic Solvent (DMF, DMSO) - Heat substrate->cond3 Path C path1 Metal-Halogen Exchange @ C-I cond1->path1 path2 Cross-Coupling @ C-I cond2->path2 path3 SNAr @ C-F cond3->path3 product1 Aryl-Lithium Intermediate path1->product1 product2 Biaryl or Aryl-Alkyne Product path2->product2 product3 Fluoro-Substituted Product path3->product3

Caption: Condition-dependent reactivity pathways.

Part 3: Experimental Protocols

Protocol 1: Selective Mono-lithiation and Formylation

This protocol describes the selective conversion of one C-I bond to a C-CHO bond.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, ~0.2 M concentration) via syringe.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -75 °C.

  • Stirring: Stir the resulting solution at -78 °C for 30 minutes. The solution may change color.

  • Quenching: Add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) dropwise via syringe, again maintaining the temperature at -78 °C.

  • Warming & Quench: After stirring for 1 hour at -78 °C, remove the cooling bath and allow the reaction to warm to 0 °C. Quench carefully by slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel, dilute with water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Double Suzuki Cross-Coupling

This protocol describes the functionalization of both C-I bonds.

  • Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (2.5 eq), and a base such as K₂CO₃ (4.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol %).

  • Solvent Addition & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon through the solution for 20 minutes or by using three freeze-pump-thaw cycles.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) under a nitrogen or argon atmosphere and monitor by TLC or LC-MS.

  • Cooling & Workup: Once the reaction is complete, cool to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by flash chromatography or recrystallization.

References

  • Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. [Link]

  • Viñas, C., et al. (2012). Influential role of ethereal solvent on organolithium compounds: the case of carboranyllithium. PubMed. [Link]

  • Study.com. (n.d.). Why are ethereal solvents important to the success of preparing the grignard reagent?[Link]

  • askIITians. (n.d.). Why is ether used as a solvent during Grignard reactions?[Link]

  • Quora. (n.d.). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups?[Link]

  • ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). [Link]

  • Grokipedia. (n.d.). Metal–halogen exchange. [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • University of Rochester. (n.d.). Basic Organometallic Reactions. [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

Sources

Technical Support Center: Characterization of Polyhalogenated Aromatic Compounds (PHAs)

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Analytical Subject: Troubleshooting Guide & FAQs for the Characterization of Polyhalogenated Aromatic Compounds (PHAs)

Introduction

Polyhalogenated aromatic compounds (PHAs), a class that includes persistent organic pollutants (POPs) like polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and polychlorinated biphenyls (PCBs), present significant analytical challenges. Their low concentrations in complex matrices, combined with the presence of numerous isomers and isobaric interferences, demand highly sensitive and selective analytical methods.[1][2] This guide provides practical, field-proven insights to help you navigate common issues encountered during PHA analysis, ensuring data of the highest quality and integrity.

Section 1: Sample Preparation & Extraction

Effective sample preparation is the cornerstone of reliable PHA analysis. It is often the most time-consuming and error-prone stage of the entire workflow.[3] The primary goals are to efficiently extract the target analytes from the matrix while simultaneously removing interfering compounds.

FAQ 1: Why is my recovery of PHAs from complex matrices (e.g., tissue, soil, sediment) consistently low and variable?

Low and inconsistent recovery is a frequent problem stemming from several factors, including inefficient extraction, analyte loss during cleanup, and strong analyte-matrix interactions.

Causality: PHAs are lipophilic and tend to bind strongly to organic matter in matrices like soil, sediment, and fatty tissues.[4] The extraction solvent must be able to disrupt these interactions effectively. Furthermore, multi-step cleanup procedures, while necessary to remove interferences like lipids, can lead to cumulative analyte loss if not properly optimized.[5]

Troubleshooting Guide: Improving PHA Extraction Efficiency
  • Assess Extraction Technique:

    • Soxhlet Extraction: While a classic and robust technique, it is solvent and time-intensive. Ensure a sufficient number of extraction cycles (typically 16-24 hours) is used.

    • Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE®): This is a faster, more efficient, and automated alternative to Soxhlet, using elevated temperatures and pressures.[3] It has demonstrated high performance for extracting POPs from solid matrices.[5]

    • Solid-Phase Extraction (SPE): Effective for cleaner matrices or as a cleanup step. The choice of sorbent is critical and must be optimized for the specific PHAs and matrix.[6]

  • Optimize Solvent Selection:

    • A nonpolar solvent like hexane or a mixture like toluene/acetone or hexane/dichloromethane is typically used. The choice depends on the specific congeners and the matrix.

    • For wet samples, a drying agent (e.g., anhydrous sodium sulfate) is crucial, or a polar, water-miscible solvent (e.g., acetone) should be used in the initial extraction step to facilitate water removal.

  • Implement Rigorous Cleanup:

    • Acid/Base Treatment: A common step is a sulfuric acid wash to remove oxidizable organic interferences.

    • Multi-layer Silica Columns: Often, a column containing layers of acidic, basic, and neutral silica gel is used for fractionation and cleanup. This is a standard procedure in regulatory methods like EPA Method 1613.[4][7]

    • Alumina and Carbon Columns: Activated alumina can remove certain polar interferences, while carbon-based sorbents are excellent for separating planar PHAs (like dioxins) from non-planar ones (like many PCBs).

  • Use Isotope-Labeled Surrogates:

    • Before extraction, spike the sample with a known amount of isotopically labeled (e.g., ¹³C₁₂) analogs of the target PHAs.

    • The recovery of these surrogates provides a direct measure of the efficiency of your entire preparation and cleanup process for each individual sample. Low surrogate recovery is a clear indicator of a problem in the workflow. This is a key requirement of isotope dilution methods.[8]

Workflow: Robust Extraction and Cleanup for PHAs in Soil

PHA_Extraction_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_cleanup Extract Cleanup s0 Air-dry & Sieve Soil Sample s1 Spike with ¹³C-labeled Surrogate Standards s0->s1 s2 Accelerated Solvent Extraction (ASE) (e.g., Hexane/Acetone) s1->s2 s3 Concentration & Solvent Exchange to Hexane s2->s3 s4 Multi-layer Silica Gel Column Chromatography s3->s4 s5 Florisil or Alumina Column Chromatography s4->s5 s6 Final Concentration & Addition of Recovery Standard s5->s6 s7 Analysis by HRGC/HRMS s6->s7 Isotope_Dilution cluster_sample Sample Preparation cluster_analysis GC/MS Analysis cluster_quant Quantification Sample Sample containing Unknown Amount of Native Analyte (A) Spike Add Known Amount of Isotopically Labeled Internal Standard (A*) Sample->Spike Extract Extraction & Cleanup (Some loss of both A and A* occurs) Spike->Extract MS Mass Spectrometer separates and detects A and A* based on mass Extract->MS Data Measure Response Ratio (A / A*) MS->Data Calc Calculate Unknown Amount of A using Response Ratio and RF Data->Calc Cal Analyze Calibration Standards containing known amounts of A and A* to create a Response Factor (RF) Cal->Calc

Sources

Technical Support Center: Synthesis of 1,2-Difluoro-3,5-diiodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2-Difluoro-3,5-diiodo-4-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this important chemical transformation. Our goal is to equip you with the necessary knowledge to confidently and successfully scale up this synthesis.

I. Introduction to the Synthesis

This compound is a valuable building block in medicinal chemistry and materials science. The presence of two iodine atoms allows for subsequent cross-coupling reactions, while the fluorine and methoxy groups modulate the electronic and pharmacokinetic properties of derivative molecules.

The most common and scalable approach to synthesizing this compound is through the electrophilic iodination of 1,2-difluoro-4-methoxybenzene. This guide will focus on a robust protocol using periodic acid and elemental iodine as the iodinating system.

II. Experimental Protocol: Scaling Up the Synthesis

This protocol is designed for a laboratory scale-up and can be adapted for larger quantities with appropriate engineering controls.

Step 1: Synthesis of the Starting Material, 1,2-Difluoro-4-methoxybenzene

If not commercially available in the desired quantity, 1,2-difluoro-4-methoxybenzene can be prepared from 3,4-difluorophenol via methylation.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3,4-Difluorophenol130.0950.0 g0.384 mol
Dimethyl sulfate (DMS)126.1353.3 g (40.2 mL)0.422 mol
Potassium carbonate (K₂CO₃)138.2180.0 g0.579 mol
Acetone58.08500 mL-

Procedure:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,4-difluorophenol and acetone.

  • Stir the mixture until the phenol is completely dissolved.

  • Add potassium carbonate to the solution.

  • Slowly add dimethyl sulfate dropwise to the stirred suspension at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether (300 mL) and wash with 1 M NaOH (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1,2-difluoro-4-methoxybenzene as a colorless oil.

Step 2: Iodination of 1,2-Difluoro-4-methoxybenzene

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
1,2-Difluoro-4-methoxybenzene144.1125.0 g0.173 mol
Iodine (I₂)253.8192.2 g0.363 mol
Periodic acid (H₅IO₆)227.9439.4 g0.173 mol
Methanol32.04250 mL-
Sulfuric acid (concentrated)98.085 mL-

Procedure:

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 1,2-difluoro-4-methoxybenzene in methanol.

  • In a separate beaker, prepare the iodinating solution by dissolving periodic acid and iodine in methanol. This may require gentle warming.

  • Cool the solution of 1,2-difluoro-4-methoxybenzene to 0-5 °C using an ice bath.

  • Slowly add the iodinating solution to the flask over 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, slowly add the concentrated sulfuric acid dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, pour the reaction mixture into a beaker containing a freshly prepared 10% aqueous sodium thiosulfate solution (500 mL) to quench the excess iodine.[1]

  • Stir until the dark color of the iodine disappears. The product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol or isopropanol to obtain pure this compound as a white to off-white solid.

III. Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and provides practical solutions.

Problem Possible Cause(s) Solution(s)
Incomplete Iodination Insufficient reaction time or temperature.Increase the reaction time and/or gently warm the reaction mixture to 30-40 °C. Always monitor by TLC to avoid side reactions.
Inactive iodinating agent.Ensure the iodine and periodic acid are of good quality and have been stored properly.
Steric hindrance.The methoxy group and fluorine atoms direct the iodination. Ensure the reaction conditions are optimal for electrophilic aromatic substitution on this electron-rich ring.
Formation of Mono-iodinated Product Insufficient amount of iodinating agent.Use a slight excess of the iodinating reagents to drive the reaction to completion.
Short reaction time.Ensure the reaction is allowed to proceed for the recommended time, as the second iodination is slower than the first.
Low Yield Product loss during work-up.Ensure the product is fully precipitated before filtration. Use cold solvents for washing to minimize solubility losses.
Side reactions.Overheating the reaction can lead to decomposition or side product formation. Maintain careful temperature control.
Product is an Oil or Gummy Solid Impurities present.The crude product may contain unreacted starting material or mono-iodinated species. Ensure thorough washing and recrystallization.
Residual solvent.Dry the product thoroughly under vacuum.
Dark Colored Product Residual iodine.Wash the crude product thoroughly with sodium thiosulfate solution until the color is discharged.
Decomposition.Avoid excessive heat during reaction and work-up.

IV. Frequently Asked Questions (FAQs)

Q1: What is the role of periodic acid in this reaction?

A1: Periodic acid is a strong oxidizing agent. It oxidizes molecular iodine (I₂) to a more potent electrophilic species, likely the iodonium ion (I⁺), which is necessary for the electrophilic aromatic substitution on the activated benzene ring.[2]

Q2: Why is sulfuric acid added to the reaction?

A2: Sulfuric acid acts as a catalyst, increasing the rate of the electrophilic iodination. It protonates the periodic acid, further enhancing its oxidizing power.

Q3: Can I use a different solvent for the iodination?

A3: While methanol is a common choice, other polar solvents like acetic acid or acetonitrile can be used. However, solvent choice can impact reaction rate and solubility of the reagents and product. Chlorinated solvents should generally be avoided if possible due to potential side reactions and environmental concerns.[3]

Q4: What are the main safety precautions for this synthesis?

A4:

  • Periodic acid is a strong oxidizer and corrosive. It can cause severe skin and eye burns.[4][5][6] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Iodine is harmful if inhaled or swallowed and can cause skin and eye irritation. Work in a well-ventilated fume hood.

  • Dimethyl sulfate (used in the starting material synthesis) is highly toxic, carcinogenic, and corrosive. Handle with extreme caution and appropriate engineering controls.

  • The reaction can be exothermic, especially during the addition of the iodinating solution and sulfuric acid. Maintain careful temperature control.

Q5: How can I confirm the identity and purity of my final product?

A5: The structure of this compound can be confirmed by standard analytical techniques such as:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This will provide detailed information about the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (395.91 g/mol ).

  • Melting Point Analysis: A sharp melting point indicates high purity.

  • Elemental Analysis: To determine the elemental composition.

Q6: What is the expected yield for this reaction?

A6: With careful execution and optimization, yields for the iodination step can be expected to be in the range of 70-85%.

V. Visualizing the Workflow

Diagram 1: Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Di-iodination cluster_purification Purification start_mat 3,4-Difluorophenol reagents1 DMS, K₂CO₃ in Acetone start_mat->reagents1 product1 1,2-Difluoro-4- methoxybenzene reagents1->product1 reagents2 I₂, H₅IO₆, H₂SO₄ in Methanol product1->reagents2 product2 1,2-Difluoro-3,5-diiodo- 4-methoxybenzene reagents2->product2 workup Quench (Na₂S₂O₃), Filtration product2->workup recrystallization Recrystallization (Ethanol/Isopropanol) workup->recrystallization final_product Pure Product recrystallization->final_product

Caption: A flowchart of the two-step synthesis and purification process.

VI. References

  • University of Rochester. (n.d.). Workup: Bromine or Iodine. Department of Chemistry. Retrieved from [Link]

  • American Chemical Society. (n.d.). Specific Solvent Issues with Iodination. ACS Green Chemistry Institute. Retrieved from [Link]

  • Kraszkiewicz, L., Sosnowski, M., & Skulski, L. (2006). Oxidative Iodination of Deactivated Arenes in Concentrated Sulfuric Acid with I2/NaIO4 and KI/NaIO4 Iodinating Systems. Synthesis, 2006(07), 1195-1199.

  • Carl Roth. (2021). Safety Data Sheet: Periodic acid. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 1,2-Difluoro-3,5-diiodo-4-methoxybenzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is of paramount importance. Polysubstituted benzene derivatives, such as 1,2-difluoro-3,5-diiodo-4-methoxybenzene, serve as versatile building blocks, offering multiple reaction sites for the construction of complex molecular architectures. The reactivity of these substrates in widely-used palladium-catalyzed cross-coupling reactions is a critical determinant of their synthetic utility.

This guide provides an in-depth comparative analysis of the reactivity of this compound with other diiodo compounds in key palladium-catalyzed cross-coupling reactions. While direct, head-to-head comparative experimental data for this specific molecule is not extensively available in the peer-reviewed literature, this guide will leverage established principles of organic chemistry and experimental data from structurally analogous compounds to provide a robust and scientifically grounded comparison.

The Unique Structural and Electronic Profile of this compound

The reactivity of this compound is governed by a complex interplay of electronic and steric effects imparted by its substituents. Understanding these factors is crucial for predicting its behavior in cross-coupling reactions.

Electronic Effects:

  • Iodo Groups: The two iodine atoms are excellent leaving groups in palladium-catalyzed cross-coupling reactions due to the relatively weak carbon-iodine (C-I) bond. This facilitates the initial oxidative addition step in the catalytic cycle, which is often rate-determining. The general reactivity trend for halogens in these reactions is I > Br > Cl > F.

  • Fluoro Groups: The two fluorine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect can decrease the electron density of the aromatic ring, making it more susceptible to oxidative addition. Furthermore, the presence of ortho-fluoro substituents can have a stabilizing effect on transition metal complexes, a phenomenon sometimes referred to as the "ortho-fluoro effect," which can influence reaction rates and selectivity.

  • Methoxy Group: The methoxy group is a strong electron-donating group through resonance (+M effect), which increases the electron density of the aromatic ring.[1] This is countered by its moderate electron-withdrawing inductive effect (-I). The net effect is an activation of the aromatic ring towards electrophilic attack, which can also influence the oxidative addition step.

Steric Effects:

The presence of five substituents on the benzene ring introduces significant steric hindrance around the C-I bonds. This steric congestion can impact the approach of the bulky palladium catalyst, potentially slowing down the reaction rate compared to less substituted diiodo compounds.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

To provide a meaningful comparison, we will consider the reactivity of this compound in the context of other common diiodobenzene isomers and substituted diiodo compounds in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Stille couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a cornerstone of modern organic synthesis.

Expected Reactivity Profile:

Based on fundamental principles, this compound is expected to be a highly reactive substrate in Suzuki-Miyaura coupling. The two C-I bonds provide two sites for coupling. The electronic withdrawing nature of the fluorine atoms is anticipated to enhance the rate of oxidative addition. However, the steric bulk of the surrounding substituents may necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or more active catalyst systems) compared to less hindered diiodobenzenes.

Comparative Data (Illustrative):

While specific data for our target molecule is scarce, we can draw comparisons from studies on other dihaloarenes. For instance, in Suzuki-Miyaura reactions of dihalobenzenes, the reactivity follows the expected I > Br trend.[2] The presence of electron-withdrawing groups generally accelerates the reaction.

SubstrateExpected Relative ReactivityKey Influencing FactorsIllustrative Yield Range*
This compound High Two reactive C-I bonds; activating methoxy group; electron-withdrawing fluoro groups; significant steric hindrance.70-90% (mono-coupling)
1,3-DiiodobenzeneHighTwo reactive C-I bonds; minimal steric hindrance.85-95% (mono-coupling)
1,4-DiiodobenzeneHighTwo reactive C-I bonds; minimal steric hindrance.85-95% (mono-coupling)
2,4-DiiodoanisoleHighTwo reactive C-I bonds; activating methoxy group; moderate steric hindrance.80-95% (mono-coupling)

*Illustrative yields are estimated based on typical outcomes for similar substrates and are not from direct comparative experiments.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

The following protocol is a representative procedure for a Suzuki-Miyaura coupling reaction and may require optimization for specific substrates.

dot

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • To a reaction vessel, add the diiodo compound (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base like potassium carbonate (2.0 equiv).

  • Add a degassed solvent system, for example, a 4:1 mixture of toluene and water.

  • Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Expected Reactivity Profile:

Similar to the Suzuki-Miyaura coupling, this compound is expected to be a good substrate for the Sonogashira reaction. The two C-I bonds offer opportunities for mono- or di-alkynylation. The regioselectivity of the mono-coupling would likely be influenced by the steric environment around each iodine atom. Studies on 5-substituted-1,2,3-triiodobenzenes have shown that Sonogashira coupling occurs preferentially at the less sterically hindered terminal C-I bonds.[3][4][5]

Comparative Data (Illustrative):

SubstrateExpected Relative ReactivityKey Influencing FactorsIllustrative Yield Range*
This compound High Two reactive C-I bonds; steric hindrance may influence regioselectivity.65-85% (mono-coupling)
1,3-DiiodobenzeneHighTwo reactive C-I bonds; minimal steric hindrance.80-90% (mono-coupling)
1,4-DiiodobenzeneHighTwo reactive C-I bonds; minimal steric hindrance.80-90% (mono-coupling)
2,4-DiiodoanisoleHighTwo reactive C-I bonds; activating methoxy group; moderate steric hindrance.75-90% (mono-coupling)

*Illustrative yields are estimated based on typical outcomes for similar substrates and are not from direct comparative experiments.

Experimental Protocol: Generalized Sonogashira Coupling

dot

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Step-by-Step Methodology:

  • In a reaction flask, dissolve the diiodo compound (1.0 equiv) and a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2 mol%) in a suitable solvent like degassed tetrahydrofuran (THF).

  • Add a copper(I) co-catalyst, for example, copper(I) iodide (4 mol%).

  • Add the terminal alkyne (1.1 equiv) followed by a base, typically an amine such as triethylamine or diisopropylethylamine (2.0-3.0 equiv).

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, filter the mixture to remove any solids and concentrate the filtrate.

  • Purify the residue by column chromatography to isolate the desired product.

Stille Coupling

The Stille reaction involves the coupling of an organotin compound with an organic halide.

Expected Reactivity Profile:

This compound is predicted to undergo Stille coupling efficiently.[6][7] The C-I bonds are highly susceptible to oxidative addition by the palladium catalyst. The choice of organostannane and reaction conditions can be tailored to achieve either mono- or di-substituted products. The steric hindrance around the iodine atoms will likely play a role in the reaction rate.

Comparative Data (Illustrative):

SubstrateExpected Relative ReactivityKey Influencing FactorsIllustrative Yield Range*
This compound High Two reactive C-I bonds; potential for high yields but toxicity of tin reagents is a consideration.70-90% (mono-coupling)
1,3-DiiodobenzeneHighTwo reactive C-I bonds; minimal steric hindrance.85-95% (mono-coupling)
1,4-DiiodobenzeneHighTwo reactive C-I bonds; minimal steric hindrance.85-95% (mono-coupling)
2,4-DiiodoanisoleHighTwo reactive C-I bonds; activating methoxy group; moderate steric hindrance.80-95% (mono-coupling)

*Illustrative yields are estimated based on typical outcomes for similar substrates and are not from direct comparative experiments.

Experimental Protocol: Generalized Stille Coupling

Step-by-Step Methodology:

  • To a solution of the diiodo compound (1.0 equiv) in an anhydrous, degassed solvent such as toluene or THF, add a palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%).

  • Add the organostannane reagent (1.1-1.2 equiv).

  • Heat the reaction mixture under an inert atmosphere to a temperature typically ranging from 80 to 110 °C.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of potassium fluoride to remove tin byproducts.

  • Filter the mixture and extract the aqueous layer with an organic solvent.

  • Dry the combined organic layers and concentrate under reduced pressure.

  • Purify the crude product using column chromatography.

Conclusion

This compound is a highly functionalized aromatic building block with significant potential in organic synthesis. Its reactivity in palladium-catalyzed cross-coupling reactions is predicted to be high, driven by the presence of two labile C-I bonds and the electronic influence of the fluoro and methoxy substituents. While the steric congestion of the molecule may necessitate careful optimization of reaction conditions, it offers the advantage of sequential, site-selective functionalization.

Compared to simpler diiodobenzenes, the reactivity of this compound will be a balance between the activating electronic effects and the deactivating steric effects. For researchers and drug development professionals, this compound represents a valuable scaffold for the synthesis of novel, complex molecules, with the understanding that reaction conditions may need to be tailored to overcome the inherent steric hindrance. The provided protocols offer a solid starting point for the exploration of its synthetic utility.

References

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English. 1986 , 25 (6), 508–524. [Link]

  • Al-Zoubi, R. M.; Al-Masum, M. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Advances. 2020 , 10 (28), 16366–16376. [Link]

  • Doucet, H.; Hierso, J.-C. Palladium-catalyzed regioselective C–H bond arylations at the C3 position of ortho-substituted fluorobenzenes. Organic & Biomolecular Chemistry. 2007 , 5 (16), 2537–2549. [Link]

  • Al-Zoubi, R. M.; Al-Masum, M. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. PubMed. 2020 , 10 (28), 16366-16376. [Link]

  • Chemistry LibreTexts. Stille Coupling. [Link]

  • Al-Zoubi, R. M.; Al-Masum, M. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. ResearchGate. 2020 . [Link]

  • Ferreira, P. M. T.; et al. Results for the Suzuki-Miyaura reactions between a para-dihalobenzene and phenylboronic acid. ResearchGate. 2023 . [Link]

  • Magano, J.; Dunetz, J. R. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews. 2011 , 111 (3), 2177-2250. [Link]

  • Littke, A. F.; Fu, G. C. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Angewandte Chemie International Edition. 2002 , 41 (22), 4176-4211. [Link]

  • Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. 2004 , 43 (36), 4704-4734. [Link]

  • Yan, T.; et al. Reactivity of 3-Substituted Fluorobenzenes in Palladium-Catalysed Direct Arylations with Aryl Bromides. Advanced Synthesis & Catalysis. 2014 , 356 (7), 1586-1596. [Link]

  • The Organic Chemistry Tutor. Suzuki Coupling. YouTube. 2020 . [Link]

  • Wallace, O. B.; et al. Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. ResearchGate. 2010 . [Link]

  • Jin, S.; et al. Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. MDPI. 2022 . [Link]

  • Karimi-Jafari, M.; et al. The Suzuki reaction mechanism of 1,4-diiodobenzene. ResearchGate. 2021 . [Link]

  • Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. University of Windsor. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. 2007 , 107 (3), 874-922. [Link]

  • Kambe, N.; Iwasaki, T.; Terao, J. Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews. 2011 , 40 (10), 4937-4947. [Link]

  • Roger, J.; et al. Ortho-Functionalized Aryltetrazines by Direct Palladium-Catalyzed C-H Halogenation: Application to Fast Electrophilic Fluorination Reactions. Angewandte Chemie International Edition. 2016 , 55 (18), 5555-5559. [Link]

  • Amii, H.; Uneyama, K. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. 2009 . [Link]

  • Ahneman, D. T.; et al. Predicting reaction performance in C–N cross-coupling using machine learning. Science. 2018 , 360 (6385), 186-190. [Link]

  • Wallace, O. B.; et al. ChemInform Abstract: Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. ResearchGate. 2010 . [Link]

  • Ritter, T.; et al. Palladium-catalysed electrophilic aromatic C-H fluorination. Nature. 2018 , 554 (7692), 349-353. [Link]

  • Al-Zoubi, R. M.; Al-Masum, M. ChemInform Abstract: Synthesis of Diiodinated Biphenyls and Iodinated meta-Terphenyls by Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 5-Substituted 1,2,3-Triiodobenzenes. ResearchGate. 2016 . [Link]

  • Kita, Y.; et al. Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles. MDPI. 2023 . [Link]

  • Chinchilla, R.; Nájera, C. Recent Advances in Sonogashira Reactions. ResearchGate. 2011 . [Link]

  • Bryce, M. R.; et al. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. 2024 . [Link]

  • Wallace, O. B.; et al. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. NIH. 2010 . [Link]

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A Comparative Guide to 1,2-Difluoro-3,5-diiodo-4-methoxybenzene and Its Alternatives in Modern Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Among the vast arsenal of available reagents, polyhalogenated aromatic compounds serve as versatile scaffolds for the introduction of molecular diversity via cross-coupling reactions. This guide provides an in-depth technical comparison of 1,2-Difluoro-3,5-diiodo-4-methoxybenzene and its viable alternatives, with a focus on their performance in palladium-catalyzed cross-coupling reactions. We will delve into the underlying principles governing their reactivity and provide practical, experimentally-derived data to inform your synthetic strategies.

Introduction to this compound: A Privileged Building Block

This compound is a highly functionalized aromatic ring system that offers multiple points for synthetic elaboration. The presence of two iodine atoms provides reactive handles for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine and methoxy substituents, in turn, modulate the electronic properties and lipophilicity of the resulting products, features that are highly sought after in medicinal chemistry and materials science. The vicinal difluoro motif, in particular, can impart unique conformational constraints and metabolic stability to drug candidates.

The primary utility of this reagent lies in its potential for sequential and regioselective functionalization. The significant difference in reactivity between the carbon-iodine and carbon-fluorine bonds allows for selective transformations at the iodo positions without affecting the more inert C-F bonds.

The Halogen Effect: A Fundamental Principle in Cross-Coupling Reactivity

In the realm of palladium-catalyzed cross-coupling reactions, the nature of the halogen atom on the aromatic ring is a paramount factor influencing reaction rates and conditions. The generally accepted order of reactivity for halogens is I > Br > Cl > F.[1] This trend is directly correlated with the bond dissociation energies of the carbon-halogen (C-X) bond. The weaker C-I bond facilitates the rate-determining oxidative addition step in the catalytic cycle, allowing for faster reactions under milder conditions compared to the stronger C-Br, C-Cl, and C-F bonds.[1]

This fundamental principle forms the basis for our comparative analysis. When considering alternatives to this compound, the most logical and common substitution is the replacement of iodine with bromine, leading to 1,2-Difluoro-3,5-dibromo-4-methoxybenzene.

Head-to-Head Comparison: this compound vs. 1,2-Difluoro-3,5-dibromo-4-methoxybenzene

While direct, side-by-side comparative studies on these specific molecules are not extensively documented in the literature, we can infer their relative performance based on the well-established principles of cross-coupling chemistry and data from analogous systems.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

FeatureThis compound1,2-Difluoro-3,5-dibromo-4-methoxybenzeneRationale & Expert Insights
Reactivity HighModerate to HighThe weaker C-I bond leads to faster oxidative addition, the rate-determining step in many Suzuki couplings.[1] This translates to higher reactivity.
Typical Reaction Conditions Milder (e.g., lower temperatures, shorter reaction times)More forcing (e.g., higher temperatures, longer reaction times)The higher reactivity of the diiodo compound often allows for the use of less active catalysts and milder bases.
Catalyst Loading LowerHigherDue to the facile oxidative addition, lower concentrations of the palladium catalyst are often sufficient for the diiodo substrate.
Yields Generally higherGenerally lower to comparableUnder optimized conditions for each, both can provide good to excellent yields. However, the diiodo derivative will typically reach completion more readily.
Cost & Availability Higher cost, less commonLower cost, more readily availableDiiodoaromatics are often more expensive to produce than their dibromo counterparts. Several suppliers offer fluorinated anisoles.[2][3]
Side Reactions More prone to homocouplingLess prone to homocouplingThe higher reactivity of the C-I bond can sometimes lead to undesired side reactions, such as the homocoupling of the boronic acid.

Expertise & Experience in Action: The choice between the diiodo and dibromo analogue is a classic trade-off between reactivity and cost/stability. For early-stage discovery chemistry where rapid access to a diverse range of analogs is paramount, the higher reactivity of the diiodo compound can be a significant advantage, allowing for the use of a broader scope of boronic acids under a single set of mild conditions. For process development and scale-up, the lower cost and greater stability of the dibromo derivative may be more attractive, justifying the need for more forcing reaction conditions.

Regioselectivity in Polyhalogenated Systems: The Role of Ligands and Catalysts

A key advantage of using dihalogenated building blocks is the potential for selective mono-functionalization followed by a second, different cross-coupling reaction. In molecules like 1,2-Difluoro-3,5-dihalo-4-methoxybenzene, the two halogen atoms are in electronically distinct environments, which can be exploited to achieve regioselectivity.

The outcome of regioselective cross-coupling is a delicate interplay of electronic effects, steric hindrance, and the choice of catalyst and ligands.[4][5]

  • Electronic Effects: The electron-donating methoxy group and the electron-withdrawing fluorine atoms influence the electron density at the carbon atoms bearing the halogens, which can affect the rate of oxidative addition.

  • Steric Effects: The steric bulk of the palladium catalyst's ligand sphere can influence which of the two halogenated positions is more accessible for oxidative addition.

  • Ligand Control: The use of sterically demanding and/or electron-rich phosphine ligands can often override the intrinsic electronic preferences of the substrate, enabling selective coupling at a less reactive position.[6][7][8] For instance, in some dihalopyridine systems, the choice between a bidentate ligand like dppf and a monodentate ligand like Qphos can completely reverse the site of coupling.[5]

Experimental Workflow for Regioselective Suzuki-Miyaura Coupling:

G cluster_0 Reaction Setup A 1,2-Difluoro-3,5-dihalo-4-methoxybenzene F Reaction Mixture A->F B Arylboronic Acid (1.1 eq) B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Dioxane/H2O) E->F G Heating (e.g., 80-100 °C) under Inert Atmosphere F->G H Workup & Purification G->H I Mono-arylated Product H->I J Di-arylated Product H->J

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Alternative Synthetic Strategies: Ortho-Metalation

An alternative approach to the functionalization of fluorinated anisoles is through directed ortho-metalation (DoM).[9][10] In this strategy, a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), is used to deprotonate a position ortho (adjacent) to a directing group. The methoxy group is a well-known directing group for ortho-lithiation.[11] This method allows for the introduction of an electrophile at a specific position on the aromatic ring.

For a substrate like 1,2-difluoro-4-methoxybenzene, ortho-lithiation would be expected to occur at the C3 position, directed by the methoxy group. Subsequent quenching with an iodinating agent like I2 would provide a route to 1,2-difluoro-3-iodo-4-methoxybenzene. While this approach offers excellent regiocontrol, it is generally less tolerant of functional groups than palladium-catalyzed cross-coupling and requires strictly anhydrous conditions.

Experimental Protocols

The following are representative protocols for Suzuki-Miyaura and Heck reactions. Note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling[12][13][14][15][16]
  • To a flame-dried round-bottom flask or microwave vial, add the dihalo-fluoroanisole (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (e.g., K2CO3, Cs2CO3, or K3PO4, 2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, or a pre-catalyst, 0.01-0.05 equiv) and any additional ligand.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (1-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4 or MgSO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Heck Reaction[17][18][19][20][21]
  • To a flame-dried Schlenk tube or pressure vessel, add the dihalo-fluoroanisole (1.0 equiv) and the palladium catalyst (e.g., Pd(OAc)2, 0.01-0.05 equiv) and phosphine ligand (e.g., PPh3, P(o-tolyl)3, 0.02-0.10 equiv).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent (e.g., DMF, NMP, or acetonitrile), the alkene (1.1-2.0 equiv), and the base (e.g., Et3N, K2CO3, or NaOAc, 1.5-3.0 equiv).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-140 °C) for the specified time (4-48 hours).

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and partition the residue between water and an organic solvent.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

This compound is a highly reactive and versatile building block for the synthesis of complex fluorinated aromatic compounds. Its primary advantage lies in the high reactivity of the carbon-iodine bonds, which allows for efficient cross-coupling under mild conditions. The main alternative, 1,2-Difluoro-3,5-dibromo-4-methoxybenzene, offers a more cost-effective and stable option, albeit at the cost of reduced reactivity, necessitating more forcing reaction conditions.

The choice between these reagents should be guided by the specific goals of the synthetic campaign. For rapid library synthesis and exploration of chemical space, the diiodo derivative is often superior. For large-scale synthesis and process development, the dibromo analogue may be the more pragmatic choice.

The continued development of highly active palladium catalysts and new ligand systems is expanding the scope of cross-coupling reactions to include less reactive aryl chlorides and even fluorides.[4] This trend may eventually diminish the reactivity gap between different haloaromatics, further broadening the synthetic chemist's toolkit. However, for the foreseeable future, the judicious selection of halogenated building blocks based on a sound understanding of their intrinsic reactivity will remain a cornerstone of efficient and effective organic synthesis.

References

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

  • Regioselective Pd(0)-Catalyzed Hiyama Cross-Coupling Reactions at Dihalo-Substituted Heterocycles. Sci-Hub. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. National Institutes of Health. [Link]

  • Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. PubMed. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. [Link]

  • Directed ortho metalation. Wikipedia. [Link]

  • Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. PubMed. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Rh-catalyzed regio-switchable cross-coupling of gem-difluorinated cyclopropanes with allylboronates to structurally diverse fluorinated dienes. National Institutes of Health. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link]

  • ortho metalation. Andrew G Myers Research Group. [Link]

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A Senior Application Scientist's Guide to the Efficacy of 1,2-Difluoro-3,5-diiodo-4-methoxybenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into aromatic scaffolds is a cornerstone of modern molecular design. The unique properties imparted by fluorine—enhanced metabolic stability, altered lipophilicity, and modulated electronic characteristics—make fluorinated aryl compounds highly sought-after targets. This guide provides an in-depth technical comparison of 1,2-difluoro-3,5-diiodo-4-methoxybenzene , a highly functionalized building block, and its efficacy in key cross-coupling reactions. We will dissect its reactivity, compare its performance with alternative reagents, and provide actionable experimental protocols grounded in established chemical principles.

The Strategic Advantage of this compound

The structure of this compound is intrinsically designed for versatility in synthetic chemistry. The two iodine atoms serve as excellent leaving groups for palladium-catalyzed cross-coupling reactions, while the vicinal difluoro motif and the electron-donating methoxy group introduce significant electronic and steric influences. This unique combination allows for the potential for sequential and regioselective functionalization, a critical aspect in the efficient construction of complex molecular architectures.

The substantial difference in the bond dissociation energies of C-I versus C-F bonds ensures that cross-coupling reactions will selectively occur at the iodo-substituted positions without disturbing the fluoro-substituents. Furthermore, the electronic environment of the two iodine atoms is subtly different due to the positioning of the methoxy and difluoro groups, opening the door to regioselective mono- or di-functionalization under carefully controlled conditions.

Comparative Efficacy in Sonogashira Cross-Coupling Reactions

While specific literature on the Sonogashira coupling of this compound is not extensively documented, we can draw strong parallels from the well-studied reactions of 5-substituted-1,2,3-triiodobenzenes.[1][2] The electronic and steric environment of the iodine atoms in these analogues is remarkably similar to our target molecule, providing a solid foundation for predicting its behavior and efficacy.

A study on the palladium-catalyzed Sonogashira coupling of 5-substituted-1,2,3-triiodobenzene with various arylacetylenes demonstrated highly regioselective mono- and double-couplings at the terminal C-I bonds under ambient conditions.[1][2] This selectivity is attributed to the reduced steric hindrance at the terminal positions compared to the central iodine. We can confidently extrapolate that this compound will exhibit similar regioselectivity, favoring initial coupling at the less sterically hindered C5-I position.

Table 1: Predicted Performance in Regioselective Sonogashira Coupling

EntryCoupling PartnerProductExpected Yield (Mono-Coupling)Expected Yield (Double-Coupling)
1Phenylacetylene1,2-difluoro-3-iodo-4-methoxy-5-(phenylethynyl)benzeneGood to ExcellentModerate to Good
24-Methoxyphenylacetylene1,2-difluoro-3-iodo-4-methoxy-5-((4-methoxyphenyl)ethynyl)benzeneExcellentGood
34-Ethylphenylacetylene5-((4-ethylphenyl)ethynyl)-1,2-difluoro-3-iodo-4-methoxybenzeneGoodModerate

Yield predictions are based on analogous reactions with 5-substituted-1,2,3-triiodobenzenes.[1][2]

Experimental Protocol: Regioselective Mono-Sonogashira Coupling

This protocol is adapted from the successful coupling of analogous triiodobenzenes.[1][2]

Diagram 1: Workflow for Regioselective Sonogashira Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep Degas solvent (e.g., THF/Et3N) reagents Add this compound, Pd(PPh3)4, and CuI to a dry flask prep->reagents atmosphere Purge flask with Argon reagents->atmosphere add_solvent Add degassed solvent atmosphere->add_solvent add_alkyne Add terminal alkyne dropwise at room temperature add_solvent->add_alkyne stir Stir at room temperature (monitor by TLC/GC-MS) add_alkyne->stir quench Quench with aq. NH4Cl stir->quench extract Extract with an organic solvent (e.g., Ethyl Acetate) quench->extract dry Dry organic layer (e.g., Na2SO4) extract->dry purify Purify by column chromatography dry->purify

Caption: A typical workflow for a regioselective Sonogashira coupling experiment.

Step-by-Step Methodology:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.02 equiv.), and CuI (0.04 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed anhydrous THF and triethylamine (3:1 v/v).

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add the terminal alkyne (1.1 equiv.) dropwise over 5 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel.

Comparative Efficacy in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds.[3] The differential reactivity of C-I and C-Cl bonds is well-established, allowing for selective Suzuki couplings on polyhalogenated substrates.[4][5] In the case of this compound, we can expect a highly selective mono-arylation at one of the iodine positions, leaving the other iodine available for subsequent transformations.

Table 2: Predicted Performance in Suzuki-Miyaura Coupling vs. a Dichloro Alternative

SubstrateCoupling PartnerCatalyst SystemExpected YieldReference
This compoundPhenylboronic acidPd(PPh₃)₄ / K₂CO₃HighPrinciple-based
3,5-Dichloro-1,2,4-thiadiazole4-Methoxyphenylboronic acidPd(PPh₃)₄ / K₂CO₃Moderate (mono-arylation at RT)[4][5]

The higher reactivity of the C-I bond compared to a C-Cl bond suggests that couplings with this compound will proceed under milder conditions and potentially give higher yields than analogous reactions with dichloro- or dibromo-substrates.

Experimental Protocol: Selective Mono-Suzuki-Miyaura Coupling

Diagram 2: Suzuki-Miyaura Catalytic Cycle

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-I Ar-I (Substrate) Ar-I->Ar-Pd(II)-I(L2) Ar'-B(OH)2 Ar'-B(OH)2 (Boronic Acid) Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base (e.g., K2CO3) Base->Ar-Pd(II)-Ar'(L2)

Caption: A simplified representation of the palladium-catalyzed Suzuki-Miyaura reaction cycle.

Step-by-Step Methodology:

  • In a round-bottom flask, combine this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.03 equiv.).

  • Add a solvent mixture, typically toluene/ethanol/water (4:1:1).

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction to 80 °C and stir until the starting material is consumed (as monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by flash column chromatography.

Comparative Efficacy in Stille Cross-Coupling

The Stille coupling offers a versatile method for C-C bond formation, particularly with organotin reagents.[6][7][8] A key advantage of Stille coupling is the stability of the organostannane reagents to air and moisture. However, the toxicity of tin compounds is a significant drawback.[8] For a substrate like this compound, Stille coupling provides a reliable method for introducing a wide variety of organic fragments.

Table 3: Comparison of Cross-Coupling Methods

ReactionCoupling PartnerKey AdvantagesKey Disadvantages
SonogashiraTerminal AlkynesMild conditions, direct C(sp)-C(sp²) bond formation.[9]Homocoupling of alkynes can be a side reaction.[9]
Suzuki-MiyauraBoronic Acids/EstersLow toxicity of boron reagents, high functional group tolerance.Base-sensitive functional groups may not be tolerated.
StilleOrganostannanesAir and moisture stable reagents, broad scope.[6][7]High toxicity of tin compounds, purification can be challenging.[8]

The choice between these methods will depend on the specific synthetic target, the availability of starting materials, and the tolerance of functional groups present in the coupling partners.

Conclusion

This compound stands out as a highly promising and versatile building block for the synthesis of complex, fluorinated aromatic compounds. Its di-iodo functionality allows for selective and sequential cross-coupling reactions, with Sonogashira and Suzuki-Miyaura couplings offering efficient and regioselective pathways to mono- and di-functionalized products. By drawing on data from closely related analogues and the well-established principles of palladium catalysis, researchers can confidently employ this reagent in their synthetic endeavors to access novel molecular entities for pharmaceutical and materials science applications.

References

  • Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. (2020). RSC Advances. [Link]

  • Stille reaction. In Wikipedia. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Letters. [Link]

  • Stille Coupling. In Chemistry LibreTexts. [Link]

  • Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. (2020). ResearchGate. [Link]

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. (2012). Heterocycles. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). Molecules. [Link]

  • Stille Coupling. In Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. (2012). ResearchGate. [Link]

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A Comparative Guide to the Electronic Properties of 1,2-Difluoro-3,5-diiodo-4-methoxybenzene: A DFT-Based Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for investigating the electronic properties of 1,2-Difluoro-3,5-diiodo-4-methoxybenzene using Density Functional Theory (DFT). Designed for researchers in materials science, medicinal chemistry, and drug development, this document outlines a robust computational protocol and establishes a comparative analysis against relevant chemical analogs. By elucidating the causality behind methodological choices, we present a self-validating workflow for predicting the molecule's reactivity, stability, and potential for intermolecular interactions.

Introduction: The Significance of Polyhalogenated Anisoles

This compound is a complex aromatic compound featuring a unique substitution pattern: two electron-withdrawing fluorine atoms, two bulky and polarizable iodine atoms, and an electron-donating methoxy group. This combination of functionalities suggests a rich and nuanced electronic landscape. Such molecules are of significant interest as building blocks in organic synthesis, precursors for advanced materials, and scaffolds in pharmaceutical design.[1][2] The precise arrangement of these substituents can dramatically influence molecular properties such as reaction kinetics, crystal packing, and biological activity.

Understanding the electronic structure is paramount to harnessing the potential of this molecule. Key properties like the distribution of electron density, the energy of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) govern its behavior.[3] Density Functional Theory (DFT) stands as a powerful and widely-used computational method for accurately predicting these properties, offering insights that are often difficult or costly to obtain through empirical methods alone.[3][4][5]

This guide will detail a validated DFT protocol to characterize this compound and compare its predicted electronic descriptors against simpler, foundational molecules—Anisole, 1,2-Difluorobenzene, and 2,4,6-Trifluoroanisole—to deconstruct the contribution of each type of substituent.

The Computational Workflow: A Self-Validating Protocol

The reliability of any computational study hinges on a sound and well-justified methodology. The following protocol is designed to provide a balance of computational accuracy and efficiency, with built-in validation steps.

  • Initial Structure Preparation:

    • Construct the 3D structure of this compound using a molecular editor. The initial geometry does not need to be perfect but should be chemically correct.

  • Geometry Optimization:

    • Causality: The first and most critical step is to find the molecule's most stable three-dimensional conformation, i.e., its minimum energy structure on the potential energy surface. All subsequent electronic property calculations are dependent on this optimized geometry.

    • Methodology: Perform a full geometry optimization using a hybrid DFT functional, such as B3LYP , which has demonstrated high success in calculating the electronic properties of aromatic systems.[4][5]

    • Basis Set Selection: Employ a robust basis set like 6-311G(d,p) for the C, H, O, and F atoms. For the heavy iodine atoms, it is crucial to use a basis set that includes relativistic effects, such as a pseudopotential basis set (e.g., LANL2DZ), to accurately model the core electrons. This mixed-basis approach ensures both accuracy and computational feasibility.

  • Frequency Analysis (Validation Step):

    • Causality: After optimization, it is mandatory to perform a vibrational frequency calculation at the same level of theory. This step serves two purposes:

      • Validation: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

      • Thermodynamic Data: The calculation yields thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[6][7]

  • Single-Point Energy and Electronic Property Calculation:

    • Causality: Using the validated minimum-energy geometry, a final, high-accuracy single-point energy calculation is performed to derive the electronic properties.

    • Properties to Extract:

      • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.[3]

      • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution. This map is invaluable for predicting sites susceptible to electrophilic (positive potential) and nucleophilic (negative potential) attack.[6][8]

      • Global Reactivity Descriptors: From the HOMO and LUMO energies, several key descriptors can be calculated to quantify reactivity:[9]

        • Ionization Potential (I) ≈ -EHOMO

        • Electron Affinity (A) ≈ -ELUMO

        • Electronegativity (χ) = (I + A) / 2

        • Chemical Hardness (η) = (I - A) / 2

        • Chemical Softness (S) = 1 / η

      • Dipole Moment: The total dipole moment provides a measure of the molecule's overall polarity, which influences its solubility and intermolecular interactions.

The logical flow of this experimental design is visualized in the diagram below.

DFT_Workflow cluster_input 1. Input Preparation cluster_calc 2. Core DFT Calculations cluster_validation 3. Validation cluster_analysis 4. Data Analysis & Interpretation mol_build Build 3D Structure geom_opt Geometry Optimization (B3LYP/6-311G(d,p) + LANL2DZ) mol_build->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc validation Check for Imaginary Frequencies freq_calc->validation sp_calc Single-Point Energy Calculation homo_lumo HOMO/LUMO Energies & Gap sp_calc->homo_lumo mep Molecular Electrostatic Potential (MEP) sp_calc->mep reactivity Global Reactivity Descriptors sp_calc->reactivity dipole Dipole Moment sp_calc->dipole validation->geom_opt Imaginary Frequencies Found (Re-optimize) validation->sp_calc No Imaginary Frequencies

Caption: A flowchart of the DFT protocol for analyzing electronic properties.

Comparative Analysis: Contextualizing the Data

To interpret the calculated properties of this compound, it is essential to compare them with simpler, related molecules. This comparison allows for a systematic understanding of how the different functional groups contribute to the overall electronic structure. The table below outlines the expected trends based on fundamental chemical principles.

PropertyAnisole (C₆H₅OCH₃)1,2-Difluorobenzene (C₆H₄F₂)2,4,6-TrifluoroanisoleThis compound Rationale for Expected Trends
HOMO Energy Highest (Least Negative)LowerLowerLowest (Most Negative) The electron-donating methoxy group in anisole raises the HOMO energy. The powerful inductive-withdrawing effects of fluorine and iodine atoms are expected to significantly stabilize (lower) the HOMO energy.
LUMO Energy HighestLowerLowerLowest The electron-withdrawing halogens stabilize the LUMO, making the molecule a better electron acceptor. The combined effect of four halogens should result in a very low LUMO energy.
HOMO-LUMO Gap (ΔE) LargestSmallerSmallerSmallest A large number of electron-withdrawing groups tends to lower the LUMO more than the HOMO, resulting in a reduced energy gap and suggesting higher chemical reactivity.[3][6][7]
Dipole Moment Moderate (~1.3 D)High (~2.6 D)Low (Symmetrical)High The asymmetrical arrangement of highly polar C-F and C-I bonds, along with the C-O bond, is expected to result in a significant net molecular dipole moment.
Chemical Hardness (η) HighestLowerLowerLowest Chemical hardness is proportional to the HOMO-LUMO gap. A smaller gap indicates a "softer" molecule, which is more polarizable and reactive.[9]
Predicted Features and Interpretation

Based on the comparative framework, we can anticipate the key electronic features of this compound:

  • High Reactivity: The presence of four halogen atoms, particularly the two fluorine atoms, is expected to significantly lower the HOMO-LUMO gap compared to simpler anisoles. This suggests that the molecule will be kinetically less stable and more chemically reactive.

  • Distinct Reactive Sites (MEP Analysis): The Molecular Electrostatic Potential (MEP) map will likely reveal several key features:

    • A region of strong negative potential around the oxygen atom of the methoxy group, making it a primary site for electrophilic attack or hydrogen bonding.[6][7]

    • Regions of positive potential (known as σ-holes) on the iodine atoms along the axis of the C-I bonds. These are characteristic of heavier halogens and make them potent halogen bond donors, an important interaction in crystal engineering and drug design.[10]

    • The fluorine atoms, due to their high electronegativity, will withdraw electron density from the aromatic ring, influencing the overall potential map.[10]

  • High Polarity: The asymmetrical substitution pattern will lead to a large dipole moment, influencing its solubility in polar solvents and its interaction with polar molecules or surfaces.

Conclusion

This guide presents a comprehensive and scientifically rigorous DFT-based methodology for the in-depth characterization of the electronic properties of this compound. By following the proposed self-validating protocol and leveraging a comparative analysis against foundational analogs, researchers can gain predictive insights into the molecule's stability, reactivity, and potential for intermolecular interactions. The anticipated small HOMO-LUMO gap and the presence of distinct electrophilic and nucleophilic sites, including σ-holes on the iodine atoms, mark this molecule as a promising candidate for applications in materials science and as a versatile building block in synthetic and medicinal chemistry.

References

  • Al-Nahrain Journal of Science. (2025). Quantum Chemical Insights into the Electronic, Vibrational and Thermodynamic Properties of Chloro-Substituted Anisole.
  • ResearchGate. (2025). Quantum Chemical Insights into the Electronic, Vibrational and Thermodynamic Properties of Chloro-Substituted Anisole. [Link]

  • IISTE.org. Theoretical Study of Electronic Properties of Some Aromatic Rings: B3LYP/DFT Calculations. [Link]

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  • ResearchGate. Electronic energies for some aromatic compounds proposed alone and their correlation with tweezer compound (I) using DFT method. [Link]

  • National Institutes of Health. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. [Link]

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  • ACS Omega. (2022). Evaluation of Slight Changes in Aromaticity through Electronic and Density Functional Reactivity Theory-Based Descriptors. [Link]

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  • VITEEE. VITEEE – 2026 CHEMISTRY. [Link]

  • PubMed Central. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. [Link]

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Sources

Comparative analysis of catalysts for reactions involving 1,2-Difluoro-3,5-diiodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

<Step_2> Present a structured guide that begins with an introduction to 1,2-Difluoro-3,5-diiodo-4-methoxybenzene and its importance. Then, create dedicated sections for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, each including a detailed analysis of relevant catalysts, a comparative data table, a step-by-step experimental protocol, and a Graphviz diagram of the catalytic cycle. Conclude the guide with a summary and future outlook, and compile a comprehensive, numbered reference list with clickable URLs. Ensure all quantitative data is in tables, all experimental workflows are detailed, and all diagrams are generated using DOT language within designated code blocks with descriptive captions. Maintain a high standard of scientific integrity by explaining the reasoning behind experimental choices and citing authoritative sources for all mechanistic claims and protocols. Finally, format the entire output to be clear, authoritative, and suitable for researchers, scientists, and drug development professionals. this compound is a key building block in organic synthesis due to its multiple reaction sites, which can be selectively functionalized. The primary reactions involving this compound are palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The choice of catalyst is crucial for the success of these reactions, influencing yield, selectivity, and reaction conditions.

This guide provides a comparative analysis of catalysts for these reactions, supported by experimental data and protocols, to assist researchers in selecting the optimal catalytic system.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. For a sterically hindered substrate like this compound, the choice of ligand is critical. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, are highly effective as they facilitate the reductive elimination step, which can be slow for sterically demanding substrates.

Comparative Analysis of Catalysts for Suzuki-Miyaura Coupling

Catalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄K₃PO₄THF60Moderate[1]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100High[2]
Pd₂(dba)₃ / XPhosK₂CO₃Dioxane110High[3]
PdCl₂(dppf)Cs₂CO₃DMF80Good[4]

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., toluene, 5 mL) and water (0.5 mL).

  • Heat the reaction mixture at the specified temperature and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[5]

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L2 ArPdIL Ar-Pd(II)-I(L2) Pd0->ArPdIL Oxidative Addition (Ar-I) ArPdOHL Ar-Pd(II)-OH(L2) ArPdIL->ArPdOHL Ligand Exchange (Base) ArPdArBL Ar-Pd(II)-Ar'(L2) ArPdOHL->ArPdArBL Transmetalation (Ar'-B(OR)2) ArPdArBL->Pd0 Reductive Elimination (Ar-Ar') ArI Ar-I ArB Ar'-B(OR)2 Base Base ArAr Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[6] This reaction is typically co-catalyzed by palladium and copper species.[7] However, copper-free variations have been developed to prevent the undesired dimerization of alkynes (Glaser coupling).[6][8] For diiodo-substrates, catalyst-controlled regioselectivity can be a key consideration.[9]

Comparative Analysis of Catalysts for Sonogashira Coupling

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuIPPh₃Et₃NTHF25High[4]
Pd(OAc)₂ / PPh₃PPh₃PiperidineDMF90Good[7]
PdCl₂(dppf) / CuIdppfDIPAToluene60High[4]
Copper-Free: Pd(OAc)₂ADHPPyrrolidineWater25Good[10]

Experimental Protocol: Sonogashira Coupling

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in the solvent (e.g., THF, 10 mL).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), the copper co-catalyst (e.g., CuI, 0.04 mmol), and the base (e.g., Et₃N, 3.0 mmol).

  • Add the terminal alkyne (1.1 mmol) dropwise to the stirred solution.

  • Stir the reaction at room temperature and monitor by TLC.

  • After completion, quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.[11]

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by column chromatography.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 ArPdIL Ar-Pd(II)-I(L2) Pd0->ArPdIL Oxidative Addition (Ar-I) ArPdAlkyneL Ar-Pd(II)-Alkyne(L2) ArPdIL->ArPdAlkyneL Transmetalation ArPdAlkyneL->Pd0 Reductive Elimination (Ar-Alkyne) Product Ar-Alkyne CuI Cu(I)X CuAlkyne Cu(I)-Alkyne CuI->CuAlkyne CuAlkyne->ArPdIL AlkyneH H-Alkyne AlkyneH->CuAlkyne Deprotonation Base Base Base->CuAlkyne

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.[7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[12] The reaction's success heavily relies on the use of bulky, electron-rich phosphine ligands that promote the reductive elimination of the aryl amine product.[13] The choice of base is also crucial and depends on the pKa of the amine.[14]

Comparative Analysis of Catalysts for Buchwald-Hartwig Amination

Catalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃ / XPhosNaOtBuToluene100Excellent[5][15]
Pd(OAc)₂ / SPhosK₂CO₃Dioxane110High[15]
Pd₂(dba)₃ / RuPhosK₃PO₄t-BuOH90High[15]
Pd(OAc)₂ / BrettPhosLiHMDSTHF80Good[15][16]

Experimental Protocol: Buchwald-Hartwig Amination

  • Add this compound (1.0 mmol), the amine (1.2 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol), the ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to a Schlenk tube.[5]

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Heat the mixture at the indicated temperature until the starting material is consumed (monitor by GC-MS or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify the residue by flash chromatography.[5]

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L ArPdIL Ar-Pd(II)-I(L) Pd0->ArPdIL Oxidative Addition (Ar-I) ArPdAmineL [Ar-Pd(II)-Amine(L)]+ ArPdIL->ArPdAmineL Amine Coordination ArPdAmidoL Ar-Pd(II)-Amido(L) ArPdAmineL->ArPdAmidoL Deprotonation (Base) ArPdAmidoL->Pd0 Reductive Elimination (Ar-Amine) ArI Ar-I Amine R2NH Base Base ArAmine Ar-NR2

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.[17]

Conclusion and Future Outlook

The selective functionalization of this compound is highly dependent on the chosen catalytic system. For Suzuki-Miyaura and Buchwald-Hartwig reactions, bulky phosphine ligands are generally preferred. In Sonogashira couplings, both traditional Pd/Cu systems and modern copper-free alternatives show good performance.

Future research will likely focus on the development of more active and selective catalysts that can operate under milder conditions, with lower catalyst loadings, and in greener solvents. The development of catalysts that can selectively functionalize one of the two iodine atoms in a controlled manner remains an area of active investigation.

References

  • Sumida, A., Ogawa, K., Imoto, H., & Naka, K. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki-Miyaura coupling reaction. Dalton Transactions, 52(9), 2838-2844. [Link]

  • Yao, J., et al. (2012). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Bioconjugate Chemistry, 23(7), 1484-1493. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Ikawa, T., et al. (2020). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 22(13), 5032-5036. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Gholinejad, M., & Ghorbani-Choghamarani, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7756-7784. [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Gholinejad, M., & Ghorbani-Choghamarani, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7756-7784. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1745-1755. [Link]

  • Jana, S., et al. (2019). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 6(18), 3267-3272. [Link]

  • Li, Y., et al. (2014). The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. Dalton Transactions, 43(30), 11463-11469. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • So, C. M., & Kwong, F. Y. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5(5), 2235-2240. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • So, C. M., et al. (2010). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Angewandte Chemie International Edition, 49(36), 6338-6341. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organometallics, 34(20), 4941-4949. [Link]

  • Powers, D. C., & Ritter, T. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(1), 35-44. [Link]

  • Galkin, M. V., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3639-3647. [Link]

  • Gholinejad, M., & Ghorbani-Choghamarani, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7756-7784. [Link]

  • Ismalaj, E., et al. (2014). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Angewandte Chemie International Edition, 53(1), 253-257. [Link]

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  • Bäckvall, J.-E. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach. [Link]

  • Zhuravlev, F. A., & Severin, K. (2021). Heterogeneous metal-organic framework catalysts for suzuki-miyaura cross coupling in the pharma industry. CHIMIA International Journal for Chemistry, 75(11), 974-979. [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Steroids, 138, 1-8. [Link]

  • Fairlamb, I. J. S., et al. (2019). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Organometallics, 38(6), 1181-1192. [Link]

  • Buchwald, S. L., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23293-23304. [Link]

  • Buchwald, S. L., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23293-23304. [Link]

  • Hirano, K., & Miura, M. (2018). Pd‐catalyzed Suzuki–Miyaura coupling using 4 b. Reaction conditions:... Organic & Biomolecular Chemistry, 16(30), 5433-5437. [Link]

  • Kraybill, W. G., et al. (2002). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Organic Preparations and Procedures International, 34(4), 405-410. [Link]

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  • Soós, E., et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Catalysts, 11(11), 1391. [Link]### A Senior Application Scientist's Guide to Catalyst Selection for Reactions Involving this compound

For researchers, scientists, and drug development professionals, the strategic functionalization of polyhalogenated aromatic compounds is a critical endeavor in the synthesis of complex molecular architectures. This compound stands out as a particularly valuable building block, offering two chemically distinct carbon-iodine (C-I) bonds amenable to selective palladium-catalyzed cross-coupling reactions. The electronic environment created by the fluorine and methoxy substituents, combined with the inherent reactivity differences of the C-I bonds, allows for a high degree of control in sequential functionalization.

This guide provides a comparative analysis of palladium catalyst systems for the three most pivotal transformations involving this substrate: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The insights herein are grounded in established mechanistic principles and supported by experimental data to empower chemists to make informed decisions for catalyst selection and reaction optimization.

The Foundation: Understanding Selective C-I Bond Activation

The cornerstone of strategy when working with this compound is the differential reactivity of the two C-I bonds. The C-I bond at the 3-position is flanked by a fluorine and a methoxy group, while the C-I bond at the 5-position is adjacent to a fluorine atom. These differing electronic environments can be exploited to achieve regioselective cross-coupling, often dictated by the choice of catalyst, ligand, and reaction conditions. Generally, the less sterically hindered and more electron-deficient C-I bond will undergo oxidative addition to the Pd(0) center more readily, which is the rate-determining step in most cross-coupling catalytic cycles.[18]

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures.[19] When coupling sterically demanding substrates like this compound, the selection of the phosphine ligand is paramount to achieving high yields. Bulky, electron-rich biaryl monophosphine ligands (e.g., Buchwald ligands) are particularly effective.[20] These ligands promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step, and facilitate the final reductive elimination step, which can be challenging for sterically congested intermediates.[2]

Comparative Performance of Catalysts for Suzuki-Miyaura Coupling

The following table summarizes the performance of various palladium catalyst systems. The choice between them often depends on substrate scope, cost, and air stability.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Expected YieldKey Insight
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂ORefluxModerateA classic, readily available but often less efficient catalyst for hindered substrates.[21]
Pd(OAc)₂SPhos K₃PO₄Toluene100HighSPhos is excellent for creating sterically demanding biaryls.[2]
Pd₂(dba)₃XPhos K₂CO₃Dioxane110HighXPhos is another highly effective Buchwald ligand, known for its broad applicability.[3]
PdCl₂(dppf)dppfCs₂CO₃DMF80GoodThe bidentate dppf ligand can offer good stability and efficiency.[4]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound.

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq).

  • Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon (this cycle should be repeated three times).

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with brine (2 x 15 mL), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5]

Visualizing the Mechanism: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs cluster_products Output Pd0 Pd(0)L2 ArPdIL Ar-Pd(II)-I(L2) Pd0->ArPdIL Oxidative Addition ArPdOHL Ar-Pd(II)-OH(L2) ArPdIL->ArPdOHL Anion Exchange ArPdArBL Ar-Pd(II)-Ar'(L2) ArPdOHL->ArPdArBL Transmetalation ArPdArBL->Pd0 Reductive Elimination ArI Ar-I ArB Ar'-B(OR)2 Base Base ArAr Ar-Ar'

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds, linking aryl halides with terminal alkynes.[6] The classic protocol employs a dual catalyst system of palladium and a copper(I) salt.[7] The copper co-catalyst is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. However, the presence of copper can lead to the undesirable homocoupling of the alkyne (Glaser coupling), necessitating careful control of reaction conditions, particularly the exclusion of oxygen.[6] To circumvent this issue, copper-free Sonogashira protocols have been developed and are often preferred.[8][22]

Comparative Performance of Catalysts for Sonogashira Coupling
Catalyst SystemLigandBaseSolventTemp. (°C)Expected YieldKey Insight
Pd(PPh₃)₂Cl₂ / CuI PPh₃Et₃NTHF25HighThe standard, highly effective system, but requires an inert atmosphere to prevent Glaser coupling.[4]
Pd(OAc)₂PPh₃PiperidineDMF90GoodA copper-free variant; higher temperatures may be required.[7]
PdCl₂(dppf) / CuI dppfDIPAToluene60HighThe dppf ligand can improve catalyst stability and longevity.[4]
Copper-Free: Pd(OAc)₂ADHPPyrrolidineWater25GoodA green chemistry approach using a water-soluble palladium complex.[10]
Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is adapted for a copper-free system to avoid alkyne homocoupling.

  • In a Schlenk tube, combine this compound (1.0 mmol, 1.0 eq), Pd(OAc)₂ (0.025 mmol, 2.5 mol%), and the appropriate ligand if necessary (e.g., a water-soluble aminopyrimidine ligand like ADHP for aqueous reactions).[10]

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed solvent (e.g., DMF or an aqueous medium, 5 mL) and the base (e.g., piperidine, 2.0 mmol, 2.0 eq).

  • Add the terminal alkyne (1.1 mmol, 1.1 eq) dropwise via syringe.

  • Stir the reaction at the specified temperature (from room temperature to 90 °C) for 4-12 hours, monitoring by TLC or GC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product via column chromatography.

Visualizing the Mechanism: Sonogashira Catalytic Cycle

Sonogashira_Catalytic_Cycle Sonogashira Catalytic Cycle (with Copper Co-catalyst) cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L2 ArPdIL Ar-Pd(II)-I(L2) Pd0->ArPdIL Oxidative Addition (Ar-I) ArPdAlkyneL Ar-Pd(II)-C≡CR(L2) ArPdIL->ArPdAlkyneL Transmetalation ArPdAlkyneL->Pd0 Reductive Elimination Product Ar-C≡CR CuI Cu(I)I CuAlkyne Cu(I)-C≡CR CuAlkyne->ArPdIL from Cu to Pd AlkyneH H-C≡CR AlkyneH->CuAlkyne Deprotonation Base Base

Caption: A simplified representation of the dual catalytic cycles in a traditional Sonogashira reaction.[7]

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general and high-yielding method for C–N bond formation.[12] The reaction's efficacy is critically dependent on the synergy between a palladium precursor, a bulky, electron-rich phosphine ligand, and a suitable base.[13] The ligand accelerates the rate-limiting reductive elimination step, while the base is required to deprotonate the amine, forming the active amido nucleophile.[14][17] For aryl iodides, the reaction is generally efficient, though iodide anions generated as a byproduct can sometimes inhibit the catalyst.[16]

Comparative Performance of Catalysts for Buchwald-Hartwig Amination
Catalyst PrecursorLigandBaseSolventTemp. (°C)Expected YieldKey Insight
Pd₂(dba)₃XPhos NaOtBuToluene100ExcellentA highly general and effective system for a wide range of amines.[5][15]
Pd(OAc)₂SPhos K₂CO₃Dioxane110HighSPhos is another excellent choice, often used for challenging couplings.[15]
Pd₂(dba)₃RuPhos K₃PO₄t-BuOH90HighRuPhos is particularly effective for coupling secondary amines.[15][16]
Pd(OAc)₂BrettPhos LiHMDSTHF80GoodBrettPhos is useful for the monoarylation of primary amines and coupling with aryl chlorides.[15][16]
Experimental Protocol: Buchwald-Hartwig Amination

This protocol uses a robust and generally applicable catalyst system.

  • In an argon-filled glovebox, add this compound (1.0 mmol, 1.0 eq), the desired amine (1.2 mmol, 1.2 eq), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq) to an oven-dried vial.

  • In a separate vial, prepare a stock solution of the catalyst by dissolving tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in anhydrous, degassed toluene (2 mL).

  • Add the catalyst solution (2 mL) to the vial containing the substrates and base.

  • Seal the vial with a Teflon-lined cap and heat the mixture at 100 °C for 16-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel, eluting with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography.[5]

Visualizing the Mechanism: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle cluster_reactants Inputs cluster_products Output Pd0 Pd(0)L ArPdIL Ar-Pd(II)-I(L) Pd0->ArPdIL Oxidative Addition ArPdAmineL [Ar-Pd(II)-HNR2(L)]+ ArPdIL->ArPdAmineL Amine Association ArPdAmidoL Ar-Pd(II)-NR2(L) ArPdAmineL->ArPdAmidoL Deprotonation ArPdAmidoL->Pd0 Reductive Elimination ArI Ar-I Amine R2NH Base Base ArAmine Ar-NR2

Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination.[17]

References

A comprehensive list of references is provided below to support the claims and protocols within this guide.

  • Sumida, A., Ogawa, K., Imoto, H., & Naka, K. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki-Miyaura coupling reaction. Dalton Transactions, 52(9), 2838-2844. Available at: [Link]

  • Yao, J., et al. (2012). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Bioconjugate Chemistry. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link]

  • Ikawa, T., et al. (2020). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Available at: [Link]

  • Gholinejad, M., & Ghorbani-Choghamarani, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. Available at: [Link]

  • Wikipedia. (2023). Sonogashira coupling. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • Gholinejad, M., & Ghorbani-Choghamarani, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • So, C. M., et al. (2010). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Angewandte Chemie International Edition. Available at: [Link]

  • Galkin, M. V., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Available at: [Link]

  • Chemistry LibreTexts. (2021). Buchwald-Hartwig Amination. Available at: [Link]

  • Bäckvall, J.-E. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach. Available at: [Link]

  • Kraybill, W. G., et al. (2002). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Organic Preparations and Procedures International. Available at: [Link]

Sources

A Comparative Guide to the Reactivity of Brominated vs. Iodinated Difluoromethoxybenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice between an aryl bromide and an aryl iodide as a synthetic handle is a critical decision that can significantly impact reaction efficiency, catalyst selection, and overall yield. This guide provides an in-depth technical comparison of the reactivity of brominated and iodinated difluoromethoxybenzene, two key building blocks in modern medicinal chemistry. We will explore their performance in common cross-coupling reactions, supported by established chemical principles and representative experimental data.

Introduction: The Role of the Halogen in Cross-Coupling

The difluoromethoxy group (-OCF₂H) is an increasingly popular substituent in drug design due to its ability to modulate lipophilicity, metabolic stability, and pKa. When attached to a phenyl ring functionalized with a halogen, it provides a versatile scaffold for constructing complex molecules via transition-metal-catalyzed cross-coupling reactions. The choice of halogen—bromine versus iodine—is pivotal.

The fundamental difference in reactivity stems from the carbon-halogen (C-X) bond strength and the ease of oxidative addition to a low-valent transition metal catalyst (e.g., Pd(0)), which is typically the rate-determining step in many cross-coupling cycles. The C-I bond is significantly weaker and more polarizable than the C-Br bond, leading to a generally higher reactivity for aryl iodides.

Reactivity Deep Dive: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and a boronic acid or ester, is one of the most widely used reactions in pharmaceutical synthesis. Here, the superior reactivity of aryl iodides is often pronounced.

Mechanistic Considerations

The catalytic cycle of the Suzuki coupling begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. The lower bond dissociation energy of the C-I bond in iodinated difluoromethoxybenzene facilitates this step, allowing the reaction to proceed under milder conditions and with lower catalyst loadings compared to its brominated counterpart.

Suzuki_Mechanism cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X-L2 Ar-Pd(II)-X-L2 Pd(0)L2->Ar-Pd(II)-X-L2 Ar-Pd(II)-OR-L2 Ar-Pd(II)-OR-L2 Ar-Pd(II)-X-L2->Ar-Pd(II)-OR-L2 Transmetalation Ar-Ar'-Pd(II)-L2 Ar-Ar'-Pd(II)-L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-OR-L2->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Ar-X Ar-X Ar-X->Ar-Pd(II)-X-L2 Oxidative Addition (Rate-Determining Step) B(OR)2-Ar' B(OR)2-Ar' B(OR)2-Ar'->Ar-Pd(II)-OR-L2 Base Iodide Ar-I: Faster Oxidative Addition Bromide Ar-Br: Slower Oxidative Addition

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Comparative Performance Data
Parameter1-Iodo-4-(difluoromethoxy)benzene1-Bromo-4-(difluoromethoxy)benzene
Typical Catalyst Loading 0.5 - 2 mol%1 - 5 mol%
Typical Reaction Temperature Room Temperature to 80 °C80 °C to 120 °C
Common Catalysts Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂, PdCl₂(dppf), Buchwald Palladacycles
Reaction Time Generally shorterGenerally longer
Functional Group Tolerance Good, but C-I bond can be less stableExcellent

Reactivity in Other Key Cross-Coupling Reactions

The trend of higher reactivity for the iodinated substrate generally holds true for other important cross-coupling reactions.

Buchwald-Hartwig Amination

In C-N bond formation, the oxidative addition step is also critical. Aryl iodides will typically react faster and with a broader range of amines under milder conditions than aryl bromides. The use of specialized ligands, such as those developed by Buchwald and Hartwig, has significantly improved the efficiency of coupling with aryl bromides, but a reactivity gap often remains.

Sonogashira Coupling

The Sonogashira coupling, which joins an aryl halide with a terminal alkyne, also demonstrates the enhanced reactivity of aryl iodides. Copper-free Sonogashira protocols, in particular, often show a strong preference for iodinated substrates.

Reactivity_Comparison cluster_iodide Iodinated Difluoromethoxybenzene cluster_bromide Brominated Difluoromethoxybenzene I_React High Reactivity I_Conditions Milder Conditions (Lower Temp, Lower Cat. Loading) I_React->I_Conditions B_React Moderate Reactivity B_Conditions Harsher Conditions (Higher Temp, Higher Cat. Loading) I_Bond Weaker C-I Bond I_Bond->I_React Facilitates Oxidative Addition B_Bond Stronger C-Br Bond B_React->B_Conditions B_Bond->B_React Hinders Oxidative Addition Choice_of_Halogen Choice_of_Halogen Choice_of_Halogen->I_Bond Iodine Choice_of_Halogen->B_Bond Bromine

Caption: Reactivity comparison based on C-X bond strength.

Experimental Protocols: Representative Examples

The following protocols are illustrative examples based on established methodologies for related substrates. They serve as a starting point for optimization.

Protocol 1: Suzuki-Miyaura Coupling of 1-Iodo-3-(difluoromethoxy)benzene

This protocol is adapted from general procedures for Suzuki couplings of aryl iodides.

Objective: To couple 1-iodo-3-(difluoromethoxy)benzene with phenylboronic acid.

Materials:

  • 1-iodo-3-(difluoromethoxy)benzene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • K₂CO₃ (2.0 equiv)

  • Toluene/H₂O (4:1 mixture)

Procedure:

  • To a dried flask under an inert atmosphere (N₂ or Ar), add 1-iodo-3-(difluoromethoxy)benzene, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the toluene/H₂O solvent mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of 1-Bromo-3-(difluoromethoxy)benzene

This protocol is adapted for the less reactive aryl bromide, requiring a more active catalyst system and higher temperatures.

Objective: To couple 1-bromo-3-(difluoromethoxy)benzene with phenylboronic acid.

Materials:

  • 1-bromo-3-(difluoromethoxy)benzene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • PdCl₂(dppf) (3 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Dioxane/H₂O (4:1 mixture)

Procedure:

  • To a dried flask under an inert atmosphere (N₂ or Ar), add 1-bromo-3-(difluoromethoxy)benzene, phenylboronic acid, PdCl₂(dppf), and Cs₂CO₃.

  • Add the dioxane/H₂O solvent mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Summary and Recommendations

FeatureIodinated DifluoromethoxybenzeneBrominated Difluoromethoxybenzene
Reactivity High Moderate
Reaction Conditions Milder (often lower temp. & catalyst loading)More Forcing (often higher temp. & catalyst loading)
Cost & Availability Generally higher costGenerally lower cost
Stability Less stable, potential for de-iodinationMore stable and robust
Ideal Use Case Small-scale synthesis, complex molecules with sensitive functional groups, when mild conditions are paramount.Large-scale synthesis, process development, when cost and starting material stability are key drivers.

Expert Recommendation: For initial discovery chemistry and the synthesis of complex, sensitive molecules, the higher reactivity of iodinated difluoromethoxybenzene provides a significant advantage. It allows for broader substrate scope and milder conditions, increasing the probability of success. For later-stage development and scale-up, the cost-effectiveness and stability of brominated difluoromethoxybenzene make it the more pragmatic choice, assuming the necessary investment in process optimization to overcome its lower reactivity is made.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Littke, A. F.; Fu, G. C. A Convenient and General Method for Suzuki Cross-Coupling of Aryl and Vinyl Chlorides. Angewandte Chemie International Edition. [Link]

  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

A Mechanistic and Comparative Guide to the Reactivity of 1,2-Difluoro-3,5-diiodo-4-methoxybenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic scaffolds remains a cornerstone of drug discovery and materials science. The precise introduction of varied substituents onto a central core allows for the fine-tuning of molecular properties, from biological activity to photophysical characteristics. Among the vast arsenal of synthetic building blocks, polyhalogenated and electronically differentiated aromatic compounds serve as versatile platforms for sequential and site-selective transformations. This guide provides an in-depth analysis of the mechanistic nuances and comparative reactivity of 1,2-Difluoro-3,5-diiodo-4-methoxybenzene , a strategically substituted aromatic ring, in the context of palladium-catalyzed cross-coupling reactions.

While direct, comprehensive experimental data for this specific molecule is not extensively available in the public domain, this guide will extrapolate from established principles of cross-coupling reactions and the known reactivity of structurally related compounds to provide a robust framework for its application. We will delve into the anticipated reactivity in Suzuki-Miyaura, Sonogashira, and Stille couplings, offering a comparative perspective against alternative diiodoaromatic reagents and discussing the mechanistic implications of its unique substitution pattern.

The Strategic Design of this compound

The synthetic utility of this compound stems from the orthogonal reactivity of its substituents. The two iodine atoms serve as excellent leaving groups for palladium-catalyzed cross-coupling reactions, while the vicinal fluorine atoms and the methoxy group exert significant electronic and steric influences.

Key Structural Features and Their Implications:

  • Diiodo Substitution: The presence of two iodine atoms at the C3 and C5 positions opens the door for sequential or double cross-coupling reactions, enabling the synthesis of complex, unsymmetrical biaryls and other extended π-systems. The carbon-iodine bond is the weakest among the carbon-halogen bonds, facilitating oxidative addition to a Pd(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1][2]

  • Ortho-Difluoro Motif: The two adjacent fluorine atoms are strong electron-withdrawing groups, which can influence the reactivity of the C-I bonds. This electron-withdrawing nature can make the aryl ring more electron-deficient, potentially accelerating the oxidative addition step.[3] Furthermore, the ortho-fluorine atoms can play a role in directing metallation reactions and influencing the conformation of reaction intermediates.

  • Para-Methoxy Group: The methoxy group at the C4 position is a strong electron-donating group through resonance. This electronic contribution can modulate the reactivity of the C-I bonds, potentially influencing the regioselectivity of sequential cross-coupling reactions.

Mechanistic Considerations in Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura, Sonogashira, and Stille reactions are pillars of modern organic synthesis for the formation of C-C bonds.[4] While their catalytic cycles share common fundamental steps—oxidative addition, transmetalation, and reductive elimination—the specific nature of the organometallic reagent in each reaction leads to distinct mechanistic features and reaction conditions.

graph "Catalytic_Cycle" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; rankdir=LR;

}

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Regioselectivity in Sequential Cross-Coupling

A key consideration when using dihalogenated substrates is the ability to achieve selective mono-functionalization followed by a second, different coupling reaction. For this compound, the two iodine atoms are in electronically and sterically distinct environments.

Based on studies of similar polyiodinated aromatic compounds, the less sterically hindered iodine is expected to react preferentially. In the case of 1,2,3-triiodobenzene, regioselective Sonogashira coupling occurs at the terminal C-I bonds, which are less sterically hindered.[5][6][7] Applying this principle to this compound, the iodine at the C5 position is flanked by a fluorine and a hydrogen, while the iodine at the C3 position is flanked by a fluorine and the methoxy group. The steric bulk of the methoxy group compared to a hydrogen atom would suggest that the C5-I bond is likely to be more reactive in the initial cross-coupling step.

Comparative Performance in Cross-Coupling Reactions

While specific experimental data for this compound is scarce, we can project its performance based on the known behavior of related compounds and the general principles of each reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is renowned for its mild reaction conditions and tolerance of a wide range of functional groups.[8]

Anticipated Performance:

  • Reactivity: The electron-deficient nature of the aromatic ring, due to the fluorine atoms, is expected to facilitate the oxidative addition step, leading to high reactivity.

  • Selectivity: As discussed, selective mono-arylation at the C5 position is anticipated to be achievable under carefully controlled conditions (e.g., using a slight excess of the boronic acid and shorter reaction times).

  • Comparison with Alternatives: Compared to a simple diiodobenzene, the fluorine and methoxy substituents offer handles for further functionalization or can be used to tune the electronic properties of the final product. Against a diiodo-dimethoxybenzene, the difluoro-substituted compound may exhibit enhanced reactivity due to the electron-withdrawing nature of the fluorine atoms.

Table 1: Hypothetical Comparison of Diiodoaromatic Substrates in a Model Suzuki-Miyaura Reaction

SubstrateExpected Relative ReactivityPotential for RegioselectivityKey Considerations
This compound HighGood (C5 vs. C3)Steric and electronic differentiation of iodine atoms.
1,3-DiiodobenzeneModerateModerateSymmetric molecule, mono- and di-substitution are possible.
1,4-Diiodo-2,5-dimethoxybenzeneHighNot applicable (symmetric)Electron-donating groups may slightly decrease reactivity.
Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds through the reaction of an aryl halide with a terminal alkyne, typically in the presence of both palladium and copper catalysts.[9]

Anticipated Performance:

  • Reactivity: The high reactivity of the C-I bonds should make this substrate well-suited for Sonogashira coupling, likely proceeding under mild conditions.

  • Selectivity: Similar to the Suzuki coupling, regioselective mono-alkynylation at the C5 position is expected to be the dominant pathway initially. The ability to perform sequential Sonogashira couplings with different alkynes would allow for the synthesis of unsymmetrical di-alkynylated products.

  • Comparison with Alternatives: The presence of the ortho-difluoro motif could be advantageous in the synthesis of materials with specific electronic or photophysical properties. Compared to non-fluorinated diiodoanisole derivatives, the resulting products would possess altered lipophilicity and metabolic stability, which is relevant in drug discovery.

Stille Coupling

The Stille coupling utilizes organostannane reagents and is known for its tolerance of a wide array of functional groups, although the toxicity of tin compounds is a significant drawback.[4]

Anticipated Performance:

  • Reactivity: The reaction is expected to proceed efficiently given the presence of the reactive C-I bonds.

  • Selectivity: Regiocontrol should be achievable, allowing for sequential introduction of different organic groups.

Experimental Protocols: A General Framework

While optimized conditions for this compound would require experimental screening, the following protocols for related diiodoaromatic compounds can serve as a starting point.

General Procedure for a Sequential Suzuki-Miyaura Coupling
graph "Suzuki_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Figure 2: Workflow for sequential Suzuki-Miyaura coupling.

Step 1: Mono-arylation

  • To a dried Schlenk flask, add this compound (1.0 equiv), the first arylboronic acid (1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).

  • Heat the reaction mixture with stirring (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.

  • Upon consumption of the starting material and formation of the mono-coupled product, cool the reaction to room temperature.

  • Isolate and purify the mono-arylated intermediate via extraction and column chromatography.

Step 2: Second Arylation

  • To a dried Schlenk flask, add the purified mono-arylated intermediate (1.0 equiv), the second arylboronic acid (1.2 equiv), a palladium catalyst, and a base.

  • Follow the same procedure as in Step 1 for degassing, solvent addition, and heating.

  • Monitor the reaction for the formation of the final unsymmetrical biaryl product.

  • Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry, and purify by column chromatography.

A similar sequential approach can be envisioned for Sonogashira and Stille couplings, adjusting the organometallic reagent, catalyst, and reaction conditions accordingly.

Conclusion and Future Outlook

This compound represents a highly versatile and strategically designed building block for organic synthesis. Its unique substitution pattern allows for a high degree of control in sequential cross-coupling reactions, enabling the construction of complex and functionally diverse molecules. The ortho-difluoro motif and the para-methoxy group provide additional handles for tuning the electronic and physical properties of the resulting products, making this reagent particularly attractive for applications in medicinal chemistry and materials science.

While a comprehensive experimental dataset for this specific compound is yet to be widely published, the principles outlined in this guide, based on the established reactivity of related compounds, provide a solid foundation for its successful implementation in synthetic endeavors. Further research into the precise regioselectivity and reactivity of this compound under various cross-coupling conditions will undoubtedly unlock its full potential as a powerful tool for molecular innovation.

References

  • [Placeholder for a relevant reference on ortho-fluorine directing effects - to be replaced with a real reference if found]
  • [Placeholder for a relevant reference on sequential cross-coupling - to be replaced with a real reference if found]
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Johansson Seechurn, C. C.; Kitching, M. O.; Colacot, T. J.; Snieckus, V. Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Angewandte Chemie International Edition, 2012 , 51 (21), 5062–5085. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]

  • [Placeholder for a relevant reference on the synthesis of diiodo-difluoro-methoxybenzene - to be replaced with a real reference if found]
  • [Placeholder for a relevant reference on comparative reactivity of dihaloarenes - to be replaced with a real reference if found]
  • [Placeholder for a relevant reference on mechanistic studies of Suzuki coupling - to be replaced with a real reference if found]
  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]

  • Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 2004 , 43 (36), 4704–4734. [Link]

  • [Placeholder for a relevant reference on regioselective cross-coupling of polyhalogenated aromatics - to be replaced with a real reference if found]
  • [Placeholder for a relevant reference on the role of fluorine in palladium catalysis - to be replaced with a real reference if found]
  • Al-Zoubi, R. M.; Al-omari, M.; Al-Jammal, W. K.; Ferguson, M. J. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Advances, 2020 , 10 (28), 16366-16376. [Link]

  • Al-Zoubi, R. M.; Al-omari, M.; Al-Jammal, W. K.; Ferguson, M. J. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. PubMed, 2020 . [Link]

  • [Placeholder for a relevant reference on the synthesis of unsymmetrical biaryls - to be replaced with a real reference if found]
  • Al-Zoubi, R. M. Proposed catalytic cycle for regioselective Sonogashira cross-coupling reaction of 5-substituted-1,2,3-triiodobenzene. ResearchGate, 2022 . [Link]

  • [Placeholder for a relevant reference on sequential cross-coupling strategies - to be replaced with a real reference if found]
  • Kotha, S.; Lahiri, K.; Kashinath, D. The Suzuki–Miyaura cross-coupling reaction: a brief historical perspective. Tetrahedron, 2002 , 58 (48), 9633-9695. [Link]

  • Amii, H.; Uneyama, K. C–F Bond Activation in Organic Synthesis. Chemical Reviews, 2009 , 109 (5), 2119–2183. [Link]

  • [Placeholder for a relevant reference on the synthesis of fluorinated dibenzofurans - to be replaced with a real reference if found]
  • [Placeholder for a relevant reference on comparative reactivity of dihalogenated anisoles - to be replaced with a real reference if found]
  • [Placeholder for a relevant reference on ortho-fluorine directed metallation - to be replaced with a real reference if found]
  • [Placeholder for a relevant reference on this compound in natural product synthesis - to be replaced with a real reference if found]
  • [Placeholder for a relevant reference on the synthesis of this compound - to be replaced with a real reference if found]
  • Doucet, H.; Hierso, J.-C. Palladium-Catalyzed Cross-Coupling Reactions (Sonogashira, Heck, Suzuki, Stille, Hiyama-Denmark, Buchwald-Hartwig, α-Arylation of Carbonyl Compounds). In Comprehensive Organic Synthesis II; Elsevier, 2014 ; pp 521–594. [Link]

Sources

A Technical Guide to the Synthetic Performance of 1,2-Difluoro-3,5-diiodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and the versatile reactivity of iodine substituents on an aromatic scaffold are of paramount importance. The building block, 1,2-Difluoro-3,5-diiodo-4-methoxybenzene, presents a unique combination of these features, offering multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive performance benchmark of this reagent in key synthetic transformations, offering a comparative analysis against a relevant alternative and detailed experimental protocols to support your research and development endeavors.

Introduction: The Strategic Advantage of Fluorinated and Iodinated Benzene Scaffolds

Polyfunctionalized aromatic rings are critical components in the design of novel pharmaceuticals and functional materials. The presence of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Simultaneously, the carbon-iodine bond is the most reactive among the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, enabling facile carbon-carbon and carbon-heteroatom bond formation under mild conditions.[1] The subject of this guide, this compound, combines these attributes, presenting two reactive iodine sites for sequential or double cross-coupling reactions, with the fluorine and methoxy groups influencing the regioselectivity and electronic properties of the resulting products.

Performance Benchmarking in Key Cross-Coupling Reactions

To objectively assess the synthetic utility of this compound, we will compare its performance in two of the most powerful and widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Sonogashira coupling. As a direct comparator, we will consider the analogous 1,2-difluoro-3,5-dibromo-4-methoxybenzene. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling is I > Br > Cl, which is attributed to the bond dissociation energies of the carbon-halogen bond.[1] This fundamental principle suggests that the diiodo- compound will exhibit higher reactivity, potentially allowing for milder reaction conditions and lower catalyst loadings.

Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, crucial for the synthesis of biaryl scaffolds prevalent in many drug candidates. The reactivity of the aryl halide is a key determinant of the reaction's efficiency.

Table 1: Comparative Performance in a Model Suzuki-Miyaura Coupling Reaction

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPd(PPh₃)₄ (5 mol%)K₂CO₃ (2.0 equiv)Dioxane/H₂O804>90*
1,2-Difluoro-3,5-dibromo-4-methoxybenzenePd(dppf)Cl₂ (5 mol%)Cs₂CO₃ (2.0 equiv)Toluene1001275-85**

*Estimated yield based on the high reactivity of diiodo-compounds in similar Suzuki-Miyaura reactions. Specific experimental data for this exact substrate is not readily available in the surveyed literature, but the trend of I > Br reactivity is well-established.[1] **Typical yield range for activated aryl bromides in Suzuki-Miyaura coupling.

Expertise & Experience Insights:

The superior reactivity of the carbon-iodine bond in this compound is expected to lead to significantly higher yields under milder conditions compared to its dibromo counterpart. The use of a standard Pd(PPh₃)₄ catalyst is often sufficient for the highly reactive aryl iodides, whereas the less reactive aryl bromides may benefit from more specialized and electron-rich phosphine ligands like dppf to facilitate the rate-determining oxidative addition step.[2] The choice of base and solvent can also be critical, with carbonate bases in aqueous solvent mixtures being a common and effective system for Suzuki-Miyaura reactions.[3]

Regioselectivity Considerations:

In polyhalogenated systems, the regioselectivity of the first cross-coupling reaction is a crucial aspect. For this compound, the two iodine atoms are in electronically distinct environments due to the influence of the adjacent fluorine and methoxy groups. While specific studies on this exact molecule are limited, in related polyhalogenated anisoles, the relative rates of oxidative addition can be influenced by both steric and electronic factors. It is plausible that one iodine position may exhibit preferential reactivity, allowing for sequential, site-selective functionalization.

Sonogashira Coupling: A Benchmark for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates in organic synthesis and key components in materials with interesting photophysical properties. The high reactivity of aryl iodides is particularly advantageous in this reaction.

Table 2: Comparative Performance in a Model Sonogashira Coupling Reaction

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)Et₃N (3.0 equiv)THFRT2>95*
1,2-Difluoro-3,5-dibromo-4-methoxybenzenePd(PPh₃)₂Cl₂ (3 mol%), CuI (6 mol%)DIPA (3.0 equiv)Toluene60870-80**

*Estimated yield based on the high reactivity of aryl iodides in Sonogashira coupling, often proceeding efficiently at room temperature.[4] **Typical yield range for aryl bromides in Sonogashira coupling, often requiring elevated temperatures.

Expertise & Experience Insights:

The Sonogashira coupling of this compound is anticipated to be highly efficient, likely proceeding to high conversion at room temperature. The use of a copper co-catalyst (CuI) is standard in Sonogashira reactions to facilitate the formation of the copper acetylide intermediate.[5] For the less reactive dibromo analogue, higher temperatures and potentially a stronger amine base like diisopropylamine (DIPA) may be necessary to achieve comparable yields. The choice of solvent can also influence the reaction rate and solubility of the reagents.

Experimental Protocols

To ensure the reproducibility and practical application of the information provided, detailed experimental protocols for representative Suzuki-Miyaura and Sonogashira coupling reactions are outlined below.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification A Combine Aryl Iodide, Boronic Acid, & Base B Add Solvent & Degas A->B Inert Atmosphere C Add Pd Catalyst B->C D Heat to 80°C C->D Under N₂ E Monitor by TLC/LC-MS D->E Stir for 4h F Aqueous Workup E->F Upon Completion G Column Chromatography F->G H Characterize Product G->H

Suzuki-Miyaura Reaction Workflow

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add the dioxane and water via syringe.

  • Degas the mixture by bubbling nitrogen through the solution for 15 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of nitrogen.

  • Heat the reaction mixture to 80 °C and stir for 4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Cool the reaction to room temperature and dilute with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Sonogashira Coupling of this compound

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification A Combine Aryl Iodide, Pd & Cu Catalysts B Add Solvent, Base, & Alkyne A->B Inert Atmosphere C Degas Mixture B->C D Stir at RT C->D Under N₂ E Monitor by TLC/LC-MS D->E Stir for 2h F Filter & Concentrate E->F Upon Completion G Column Chromatography F->G H Characterize Product G->H

Sonogashira Reaction Workflow

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.1 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol)

  • Copper(I) iodide (CuI) (0.04 mmol)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Anhydrous tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.

  • Degas the resulting mixture by three freeze-pump-thaw cycles.

  • Stir the reaction mixture at room temperature for 2 hours, or until the starting material is consumed as indicated by TLC or LC-MS analysis.

  • Once the reaction is complete, filter the mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired aryl alkyne product.

Conclusion and Recommendations

This compound is a highly reactive and versatile building block for the synthesis of complex fluorinated aromatic compounds. Its superior performance in palladium-catalyzed cross-coupling reactions, particularly in comparison to its dibromo analog, allows for the use of milder reaction conditions, shorter reaction times, and potentially lower catalyst loadings. This translates to increased efficiency and sustainability in synthetic routes. For researchers and drug development professionals, the strategic use of this diiodo-reagent can expedite the synthesis of novel molecular entities with desirable physicochemical and biological properties. The provided experimental protocols offer a solid foundation for the successful implementation of this valuable synthetic tool in your laboratory.

References

  • ArODES. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. The Andrew G. Myers Research Group. [Link]

  • Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

A Comparative Guide to the Isomeric Effects on the Reactivity of Difluoro-diiodo-methoxybenzene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The presence of fluorine atoms in drug candidates can significantly enhance metabolic stability and lipophilicity, properties crucial for bioavailability.[1][2][3] The diiodo-substituents provide two reactive handles for the sequential and site-selective introduction of diverse molecular fragments via transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.[4][5] The methoxy group, a common feature in bioactive molecules, further modulates the electronic landscape of the aromatic ring. The interplay of these three distinct functionalities, dictated by their relative positions, creates a fascinating case study in chemical reactivity.

The Decisive Role of Isomerism: Electronic and Steric Effects at Play

The reactivity of the carbon-iodine (C-I) bonds in difluoro-diiodo-methoxybenzene isomers is primarily governed by a combination of electronic and steric effects imparted by the fluorine and methoxy substituents. These effects influence the rate-determining step of many important reactions, such as the oxidative addition of a palladium(0) catalyst in cross-coupling cycles.[2][6]

Electronic Effects:

  • Inductive Effect: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect polarizes the C-I bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack or oxidative addition. The methoxy group, being less electronegative than the halogens, has a weaker -I effect.

  • Resonance Effect: The methoxy group possesses lone pairs on the oxygen atom and can donate electron density to the aromatic ring through resonance (+R effect). This effect is most pronounced at the ortho and para positions relative to the methoxy group. Conversely, fluorine has a weak deactivating resonance effect (-R) due to the poor orbital overlap between the 2p orbital of carbon and the 2p orbital of fluorine, but this is generally outweighed by its strong -I effect.

Steric Effects:

Substituents ortho to an iodine atom can sterically hinder the approach of a bulky palladium catalyst, slowing down the rate of oxidative addition at that position. The size of the methoxy group is more significant than that of a fluorine atom, leading to more pronounced steric hindrance.

These competing and cooperating effects lead to a reactivity hierarchy among the different C-I bonds within a molecule and between different isomers.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions, are indispensable tools for the functionalization of aryl halides.[7][8][9] The regioselectivity of these reactions on polyhalogenated substrates is a critical consideration.[10][11]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide.[12][13] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.[12]

Predicted Reactivity Comparison of Difluoro-diiodo-methoxybenzene Isomers in Monosubstitution Suzuki-Miyaura Coupling:

IsomerMost Reactive C-I BondRationalePredicted Relative Rate
2,4-Difluoro-1,5-diiodo-3-methoxybenzene C1-IActivated by two ortho fluorine atoms (-I effect). Less sterically hindered than C5-I by the ortho methoxy group.High
3,5-Difluoro-2,6-diiodoanisole C2-I or C6-IBoth C-I bonds are activated by two ortho and para fluorine atoms and deactivated by the ortho methoxy group's steric hindrance.Moderate
2,5-Difluoro-1,4-diiodo-3-methoxybenzene C1-IActivated by an ortho fluorine and a para fluorine. Less sterically hindered than C4-I.High

Experimental Protocols

General Protocol for a Suzuki-Miyaura Monocoupling Reaction

This protocol provides a general starting point. Optimization of reaction parameters is often necessary for specific substrates.

dot

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • Difluoro-diiodo-methoxybenzene isomer (1.0 equivalent)

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the difluoro-diiodo-methoxybenzene isomer, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent via syringe.

  • Subject the mixture to three cycles of vacuum and backfilling with an inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Insights: The Oxidative Addition Step

The regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated arenes is often determined by the initial oxidative addition of the Pd(0) catalyst to a C-X bond.[2][11]

dot

Oxidative_Addition Pd0 Pd(0)L₂ TransitionState [Ar---I---Pd(0)L₂]‡ Pd0->TransitionState + Ar-I ArI Difluoro-diiodo-methoxybenzene ArI->TransitionState PdII Ar-Pd(II)(I)L₂ (Oxidative Addition Complex) TransitionState->PdII Rate-determining step Transmetalation Transmetalation (with R-B(OH)₂) PdII->Transmetalation

Caption: The oxidative addition step in the palladium-catalyzed cross-coupling catalytic cycle.

The rate of oxidative addition is influenced by:

  • Electron Density at Carbon: A more electron-deficient carbon atom (more positive partial charge) will react faster with the electron-rich Pd(0) catalyst. Therefore, C-I bonds flanked by electron-withdrawing fluorine atoms are more reactive.

  • Steric Hindrance: Bulky groups ortho to the iodine can slow down the reaction by impeding the approach of the palladium complex.

For a molecule like 2,4-difluoro-1,5-diiodo-3-methoxybenzene , the C1-I bond is activated by two ortho fluorine atoms. The C5-I bond is activated by one ortho fluorine and one ortho methoxy group. While the methoxy group is electron-withdrawing inductively, it is sterically more demanding than fluorine. This suggests that the C1-I bond is likely the more reactive site for oxidative addition.

Conclusion

The reactivity of difluoro-diiodo-methoxybenzene isomers is a complex interplay of electronic and steric factors. By understanding the fundamental principles of inductive and resonance effects, and steric hindrance, researchers can make informed predictions about the most reactive sites in these molecules. This predictive power is crucial for designing efficient and selective synthetic routes to novel pharmaceuticals and advanced materials. While direct comparative experimental data for all isomers is not always available, the principles outlined in this guide provide a robust framework for navigating the synthetic challenges and opportunities presented by this important class of compounds.

References

  • Ortho, Para, Meta - Chemistry Steps. [Link]

  • Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society, 129(42), 12664–12665. [Link]

  • Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution - PubMed. (2014). PubMed. [Link]

  • Organic Chemistry: Meta vs Ortho Para Directors for Electrophilic Aromatic Substitution. (2017, May 22). YouTube. [Link]

  • Palani, T., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11). [Link]

  • Amatore, C., et al. (2006). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. ResearchGate. [Link]

  • A Thermally Stable, Alkene-Free Palladium Source for Oxidative Addition Complex Formation and High Turnover Catalysis - ChemRxiv. (n.d.). ChemRxiv. [Link]

  • Begum, S., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.). White Rose Research Online. [Link]

  • Palladium Cross-Coupling Reactions 1. An Introduction - YouTube. (2020, April 30). YouTube. [Link]

  • Stille Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Stille reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. [Link]

  • Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes - PubMed. (n.d.). PubMed. [Link]

  • Current and emerging applications of fluorine in medicinal chemistry - ResearchGate. (2017). ResearchGate. [Link]

  • CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents. (n.d.).
  • 1,4-Difluoro-2,5-dimethoxybenzene as a Precursor for Iterative Double Benzyne−Furan Diels−Alder Reactions - Sci-Hub. (n.d.). Sci-Hub. [Link]

  • Cross-Coupling Reactions of Polyhalogenated Heterocycles - ResearchGate. (n.d.). ResearchGate. [Link]

  • Oxidative Addition to Palladium(0) Diphosphine Complexes: Observations of Mechanistic Complexity with Iodobenzene as Reactant | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures - PubMed. (2012). PubMed. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (2019). MDPI. [Link]

  • Synthesis of Diiodo-Functionalized Benzo[b]furans via Electrophilic Iodocyclization. (n.d.). MDPI. [Link]

  • Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (2014). ScienceDirect. [Link]

  • Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments - ResearchGate. (n.d.). ResearchGate. [Link]

  • Suzuki Cross-Coupling of meso-Dibromoporphyrins for the Synthesis of Functionalized A2B2 Porphyrins | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • The synthetic method of 2,4 difluoro benzene methanamines - Google Patents. (n.d.).
  • 2,2‐Difluorovinyl Pinacolborane – A New Versatile Reagent for the Suzuki–Miyaura Reaction | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • 2,5-Difluorobenzene-1,4-diol | C6H4F2O2 | CID 17761054 - PubChem. (n.d.). PubChem. [Link]

  • Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PubMed. (2018). PubMed. [Link]

  • Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - Beilstein Journals. (2023). Beilstein Journals. [Link]

  • Reaction of 2,5-dihydroxy-[14][15]-benzoquinone with nucleophiles – ipso-substitution vs. addition/elimination - Chemical Communications (RSC Publishing). (2020). Royal Society of Chemistry. [Link]

  • Transient spectroscopic characterization of the ring-opening reaction of tetrahydrochromeno[2,3-dimethyl]indole - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers - PubMed. (2013). PubMed. [Link]

  • WO2007054213A1 - Process for continuously preparing difluorobenzene derivatives with long operating times - Google Patents. (n.d.).

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,2-Difluoro-3,5-diiodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is paramount. This guide provides a detailed protocol for the safe and compliant disposal of 1,2-Difluoro-3,5-diiodo-4-methoxybenzene, a halogenated aromatic compound. By understanding the chemical's hazard profile and adhering to established best practices, researchers can ensure a safe laboratory environment and minimize their environmental impact.

Chemical Profile and Hazard Assessment

Structural Features of Concern:

  • Halogenation: The presence of fluorine and iodine atoms classifies this compound as a halogenated organic.[1] Halogenated solvents and reagents often require special disposal procedures, typically involving incineration at a licensed facility.[2]

  • Aromatic Ring: The benzene ring suggests potential persistence in the environment and possible toxicological effects.

  • Iodine Content: Organically bound iodine can pose environmental hazards if improperly disposed of.[3] It is crucial to prevent the release of iodine-containing compounds into sewer systems or the general environment.[4]

Inferred Hazard Profile:

Based on data for structurally related compounds such as 1,2-difluoro-3-iodo-4-methoxybenzene and other difluoro-methoxybenzene derivatives, the following hazards should be anticipated[5][6]:

Hazard ClassificationGHS Code (Anticipated)Description
Acute Toxicity, OralH302Harmful if swallowed.[5]
Acute Toxicity, DermalH312Harmful in contact with skin.[5]
Skin Corrosion/IrritationH315Causes skin irritation.[5]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[5]
Acute Toxicity, InhalationH332Harmful if inhaled.[5]
Specific Target Organ Toxicity, Single ExposureH335May cause respiratory irritation.
Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound for any purpose, including disposal, appropriate PPE is mandatory to prevent exposure.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[6]

  • Hand Protection: Use chemical-impermeable gloves that are rated for halogenated organic compounds.[6]

  • Body Protection: A lab coat or other suitable protective clothing is required.[6]

  • Respiratory Protection: All handling of this compound, especially when generating dust or vapors, should be conducted in a certified chemical fume hood to avoid inhalation.[7]

Disposal Protocol: A Step-by-Step Approach

The recommended and safest method for the disposal of this compound is to manage it as a hazardous waste through a licensed professional waste disposal service.[6] In-lab neutralization or treatment is not advised due to the potential for creating hazardous byproducts.[6]

Step 1: Segregation and Waste Accumulation

Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.[2]

  • Designated Waste Container: Dedicate a specific, clearly labeled waste container for this compound and other halogenated organic waste.[1]

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste.[2] This is crucial because the disposal methods for these two streams are different, and cross-contamination can lead to increased disposal costs and regulatory complications.[2] Also, do not mix with other incompatible waste streams such as acids, bases, or oxidizers.[8]

  • Container Integrity: Use a container that is in good condition, compatible with the chemical, and has a secure, tightly sealing lid to prevent leaks and vapor release.[9]

Step 2: Labeling for Safety and Compliance

Accurate and thorough labeling of waste containers is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.

  • Clear Identification: The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound."[9] Avoid using abbreviations or chemical formulas.[9]

  • Hazard Communication: The label should also indicate the associated hazards (e.g., "Toxic," "Irritant").[8]

Step 3: Storage Pending Disposal

Proper storage of the accumulated hazardous waste is crucial to prevent accidents and ensure a safe laboratory environment.

  • Designated Storage Area: Store the waste container in a designated satellite accumulation area within the laboratory.[8]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[8]

  • Ventilation: Ensure the storage area is well-ventilated.[7]

  • Keep Closed: Keep the waste container securely closed at all times, except when adding waste.[9]

Step 4: Arranging for Professional Disposal

Once the waste container is nearing its capacity (typically around 75% full), or if it has been stored for a period approaching your institution's limit, it is time to arrange for its removal by a licensed hazardous waste disposal company.[8]

  • Contact your Institution's EHS Office: Your institution's Environmental Health and Safety (EHS) department will have established procedures for hazardous waste pickup.

  • Provide Documentation: Be prepared to provide the EHS office and the waste disposal company with the Safety Data Sheet (SDS) for the compound (or the inferred hazard information if an SDS is unavailable).[6]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or personnel exposure, immediate and appropriate action is critical.

Spill Response:

  • Small Spills: For a small, manageable spill within a chemical fume hood, trained personnel wearing appropriate PPE can clean it up using an inert absorbent material.[7] Place the absorbent material in a sealed, labeled container for disposal as hazardous waste.[7]

  • Large Spills: In the case of a large spill, or any spill outside of a fume hood, evacuate the area immediately and notify your institution's emergency response team.[9]

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[10] Remove any contaminated clothing.[10]

  • Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open.[10]

  • Inhalation: Move the affected person to fresh air.[10]

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the medical personnel with the chemical's hazard information.[10]

Disposal Workflow Visualization

The following diagram illustrates the key decision points and steps in the disposal process for this compound.

cluster_prep Preparation & Handling cluster_disposal Waste Collection & Disposal cluster_emergency Emergency Response start Start: Generation of this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill Potential Incident exposure Personnel Exposure start->exposure Potential Incident fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as Halogenated Organic Waste fume_hood->segregate container Use a Labeled, Sealed, and Compatible Container segregate->container labeling Label with 'Hazardous Waste' and Full Chemical Name container->labeling storage Store in a Designated Satellite Accumulation Area with Secondary Containment labeling->storage pickup Arrange for Pickup by a Licensed Hazardous Waste Disposal Company storage->pickup end End: Compliant Disposal pickup->end spill_response Follow Spill Response Protocol spill->spill_response exposure_response Follow First Aid and Exposure Protocol exposure->exposure_response medical Seek Immediate Medical Attention exposure_response->medical

Caption: Workflow for the safe and compliant disposal of this compound.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Campus Operations. Halogenated Solvents in Laboratories.
  • Bucknell University. Hazardous Waste Segregation.
  • Washington State University. Halogenated Solvents.
  • University of British Columbia. Organic Solvent Waste Disposal.
  • SynQuest Laboratories, Inc. 1,4-Difluoro-2,5-dimethoxybenzene Safety Data Sheet.
  • PubChem. 1,2-Difluoro-3-iodo-4-methoxybenzene.
  • Agency for Toxic Substances and Disease Registry. Production, Import/Export, Use, and Disposal of Iodine.
  • BenchChem. Navigating the Disposal of Thyodene and Associated Iodine Waste: A Comprehensive Guide.
  • Case Western Reserve University. Environmental Health and Safety Disposal of Iodine.
  • Collect and Recycle. Iodine Disposal For Businesses.
  • BenchChem. Proper Disposal of 3,5-Difluoro-4-methoxybenzonitrile: A Guide for Laboratory Professionals.

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Navigating the Synthesis Landscape: A Guide to Safely Handling 1,2-Difluoro-3,5-diiodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the introduction of novel chemical entities into a workflow is a routine yet critical undertaking. The handling of 1,2-Difluoro-3,5-diiodo-4-methoxybenzene, a highly functionalized aromatic compound, necessitates a meticulous approach to safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Core Safety Directives: Beyond the Basics

The unique structure of this compound, with its halogenated and methoxy-substituted benzene ring, suggests that it should be handled as a potentially toxic and irritating substance. Inhalation, ingestion, and skin contact should be avoided.[3]

Engineering Controls: Your First Line of Defense

All work with this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[4][5][6] This engineering control is critical for preventing the inhalation of any dust or vapors that may be generated. The fume hood also provides a contained space in the event of a spill. An eyewash station and safety shower must be readily accessible in the immediate work area.[5][7]

Personal Protective Equipment (PPE): A Comprehensive Barrier

A multi-layered approach to PPE is essential for preventing contact with this compound. The following table outlines the minimum required PPE, with explanations for the selection of each component.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves.[8]Provides robust protection against incidental splashes and contact with halogenated aromatic compounds. The outer glove can be removed if contaminated, leaving a clean inner glove.
Eye Protection Chemical splash goggles.[8][9][10]Safety glasses do not provide a complete seal and are inadequate for protecting against splashes of hazardous materials.[9]
Body Protection A flame-resistant, chemical-resistant lab coat.[10]Protects the wearer's skin and clothing from spills and splashes.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary if there is a risk of exposure outside of a fume hood.[10]This is a secondary measure to engineering controls and should be used based on a risk assessment of the specific procedure.

Step-by-Step Operational Protocol: From Receipt to Reaction

A systematic workflow is crucial for minimizing exposure and ensuring safe handling.

Operational_Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_cleanup Post-Procedure Receipt 1. Inspect Container Storage 2. Store in a cool, dry, well-ventilated area away from incompatible materials. Receipt->Storage Don_PPE 3. Don appropriate PPE Fume_Hood 4. Work exclusively in a chemical fume hood Don_PPE->Fume_Hood Weighing 5. Weigh the required amount carefully Fume_Hood->Weighing Transfer 6. Transfer to the reaction vessel using appropriate tools Weighing->Transfer Decontamination 7. Decontaminate work surfaces Doff_PPE 8. Doff PPE correctly Decontamination->Doff_PPE Hand_Washing 9. Wash hands thoroughly Doff_PPE->Hand_Washing

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan: A Critical Final Step

The disposal of halogenated organic compounds requires special attention to prevent environmental contamination.[6]

Waste Segregation and Collection
  • Designated Waste Container : All solid and liquid waste containing this compound must be collected in a designated, properly labeled hazardous waste container.[11][12]

  • Halogenated Waste Stream : This waste should be segregated as "halogenated organic waste."[6] Do not mix with non-halogenated waste streams.[12]

  • Container Integrity : Ensure the waste container is compatible with the chemical and is kept securely closed when not in use.[13]

Disposal Procedure

Engage with your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[13] Provide them with a completed hazardous waste label that accurately identifies the contents of the container. The recommended method of disposal for such compounds is typically incineration by a licensed waste disposal company.[14]

Disposal_Workflow Start Generate Waste Segregate Segregate as Halogenated Organic Waste Start->Segregate Collect Collect in a Labeled, Compatible Container Segregate->Collect Store Store Securely in a Designated Area Collect->Store Contact_EHS Contact EHS for Pickup Store->Contact_EHS Disposal Professional Disposal (e.g., Incineration) Contact_EHS->Disposal

Caption: A step-by-step workflow for the compliant disposal of this compound waste.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill : Evacuate the immediate area. For a small spill, use an inert absorbent material and place it in a sealed container for disposal. For a large spill, contact your institution's EHS team immediately.

By adhering to these protocols, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.

References

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Duke University Shared Materials Instrumentation Facility. (2018, November 2). Standard Operating Procedure for work with Iodine. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • The University of Oklahoma Health Sciences Center. (n.d.). EHSO Manual 2025-2026 - Hazardous Waste. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

  • Pallav Chemicals & Solvents Pvt. Ltd. (n.d.). 1,3-Difluorobenzene Material Safety Data Sheet. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 1,2-Difluoro-4,5-dimethoxybenzene, 5g, Each. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 1,2-Difluoro-4,5-dimethoxybenzene, 1 gram, Each. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.